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PF 04885614 Documentation Hub

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  • Product: PF 04885614

Core Science & Biosynthesis

Foundational

PF-04885614: Mechanism of Action & Technical Characterization

This guide details the mechanism of action (MoA), pharmacological profile, and experimental characterization of PF-04885614 , a highly selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.8 (encode...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA), pharmacological profile, and experimental characterization of PF-04885614 , a highly selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.8 (encoded by SCN10A).

Target Class: Voltage-Gated Sodium Channel (NaV) Inhibitor Primary Target: NaV1.8 (SCN10A) Therapeutic Indication: Neuropathic and Inflammatory Pain

Executive Summary

PF-04885614 is a potent, state-dependent arylsulfonamide derivative designed to selectively inhibit NaV1.8 currents in dorsal root ganglion (DRG) nociceptors. Unlike non-selective sodium channel blockers (e.g., lidocaine, carbamazepine) that bind the inner pore of multiple NaV subtypes, PF-04885614 achieves >70-fold selectivity by targeting the Voltage Sensor Domain (VSD) of Domain IV . This interaction stabilizes the channel in its inactivated state, effectively "silencing" the hyperexcitability of sensory neurons without impairing motor function (NaV1.1/1.6) or cardiac rhythm (NaV1.5).

Molecular Mechanism of Action

The Target: NaV1.8

NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel exclusively expressed in peripheral nociceptors. It exhibits unique biophysical properties:

  • Depolarized Activation Threshold: Activates at more positive potentials (~ -10 mV) compared to TTX-sensitive channels.

  • Slow Inactivation: Remains open longer, contributing to the majority of the current during the upstroke of action potentials in nociceptors.

  • Rapid Recovery: Recovers quickly from inactivation, enabling high-frequency repetitive firing during sustained pain states.

Binding Kinetics & Allosteric Modulation

PF-04885614 functions as a gating modifier rather than a simple pore occluder.

  • Binding Site: The molecule binds to the extracellular cleft of the Voltage Sensor Domain in Domain IV (VSD-IV) .

  • State Dependence: It exhibits high affinity for the inactivated state of the channel.

  • Mechanism: Upon binding, PF-04885614 traps the VSD-IV in its outward (depolarized) conformation while the pore remains closed. This prevents the channel from recovering to the resting state, thereby accumulating channels in a non-conducting, inactivated pool during high-frequency firing (use-dependent block).

Selectivity Profile

The selectivity arises from the low sequence homology of the VSD-IV region across NaV subtypes, in contrast to the highly conserved pore region.

TargetIC50 (nM)Selectivity RatioPhysiological Role
hNaV1.8 53 1x Nociception (DRG)
hNaV1.77,000~130xNociception (Threshold)
hNaV1.527,000~500xCardiac Action Potential
hNaV1.111,000~200xCNS Excitability
hNaV1.64,200~80xMotor Neurons / Nodes of Ranvier

Data compiled from Pfizer preclinical disclosures and Tocris Bioscience assays.

Visualization of Signaling & Mechanism[1]

Diagram 1: Mechanism of Action (Gating Modulation)

This diagram illustrates how PF-04885614 shifts the equilibrium of NaV1.8 channels toward the inactivated state, blocking pain signal propagation.

G Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Closed) Open->Inactivated Fast Inactivation PainSignal Pain Signal Propagation Open->PainSignal Na+ Influx Inactivated->Resting Recovery DrugBound Drug-Bound Complex (Stabilized Inactivation) Inactivated->DrugBound PF-04885614 Binding (High Affinity) DrugBound->Inactivated Slow Off-rate Block Signal Blocked DrugBound->Block Prevents Recovery

Caption: PF-04885614 acts as a molecular trap, sequestering NaV1.8 channels in the inactivated state.

Experimental Characterization Protocols

In Vitro: Whole-Cell Voltage Clamp Assay

Objective: Determine the IC50 and state-dependence of PF-04885614 on hNaV1.8 expressed in HEK293 cells.

Reagents:

  • External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Internal Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

  • Compound: PF-04885614 dissolved in DMSO (Final DMSO < 0.1%).

Protocol Steps:

  • Cell Preparation: Use HEK293 cells stably expressing hNaV1.8.

  • Giga-seal Formation: Establish a GΩ seal and break into whole-cell configuration. Compensate for series resistance (>80%).

  • Voltage Protocol (State-Dependent):

    • Holding Potential: -120 mV (ensures all channels are resting).

    • Conditioning Pulse: Depolarize to -40 mV for 500ms (induces ~50% inactivation).

    • Test Pulse: Depolarize to +20 mV for 50ms (measures available current).

  • Application: Perfusion of vehicle followed by increasing concentrations of PF-04885614 (1 nM – 10 µM).

  • Analysis: Plot fractional current inhibition vs. log[concentration]. Fit to the Hill equation to derive IC50.

In Vivo: Spinal Nerve Ligation (SNL) Model

Objective: Assess analgesic efficacy in a neuropathic pain model.

Protocol Steps:

  • Surgery: Anesthetize Sprague-Dawley rats. Expose the L5 spinal nerve and tightly ligate it with 6-0 silk suture (induces neuropathy).

  • Recovery: Allow 7-14 days for mechanical allodynia to develop.

  • Baseline Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments.

  • Dosing: Administer PF-04885614 orally (3, 10, 30 mg/kg) or vehicle.

  • Efficacy Readout: Measure PWT at 1, 3, and 6 hours post-dose.

    • Success Criteria: Significant increase in PWT (reversal of allodynia) compared to vehicle, approaching the contralateral (uninjured) paw baseline.

Pharmacokinetics & Safety

  • Bioavailability: High oral bioavailability (>60% in rodents).

  • Half-life: Moderate, supporting once or twice-daily dosing in preclinical models.

  • Safety Liability: The primary off-target risk is hERG inhibition. PF-04885614 shows a hERG IC50 < 2 µM, which necessitates careful therapeutic window calculation to avoid QT prolongation risks in clinical translation.

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Efficacy Screen HEK293-NaV1.8 Voltage Clamp Selectivity Counter-Screen (NaV1.5, NaV1.7, hERG) Screen->Selectivity Hit Confirmation Model Rat SNL Model (Neuropathic Pain) Selectivity->Model Lead Selection Readout Von Frey Threshold Testing Model->Readout 1-6h Post-Dose Analysis Efficacy Profile (ED50 Determination) Readout->Analysis Statistical Significance

Caption: Integrated workflow for validating NaV1.8 inhibition from patch-clamp to behavioral analgesia.

References

  • IUPHAR/BPS Guide to Pharmacology. (2024). PF-04885614 Ligand Page. Retrieved from [Link]

  • Payne, C. E., et al. (2015). A novel selective and orally bioavailable Nav1.8 channel blocker effectively reduces pain behaviors in animal models. British Journal of Pharmacology. (Contextual reference for Pfizer Nav1.8 inhibitor class mechanism).
  • Bagal, S. K., et al. (2014). Ion Channels as Therapeutic Targets: A Drug Discovery Perspective. Journal of Medicinal Chemistry. (Reference for Arylsulfonamide binding mode on VSD-IV).
  • Huang, X., et al. (2022).[1] Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

Sources

Exploratory

Technical Guide: PF-04885614 as a Selective NaV1.8 Blocker

This technical guide provides a rigorous analysis of PF-04885614, a highly selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.[1]8. It is designed for researchers investigating non-opioid analges...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of PF-04885614, a highly selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.[1]8. It is designed for researchers investigating non-opioid analgesic mechanisms and ion channel pharmacology.

[1][2][3]

Executive Summary

PF-04885614 is a potent, orally bioavailable, and highly selective antagonist of the NaV1.8 (SCN10A) voltage-gated sodium channel.[1] Unlike non-selective sodium channel blockers (e.g., lidocaine, carbamazepine) that affect CNS and cardiac channels (NaV1.1, NaV1.2, NaV1.5), PF-04885614 targets the tetrodotoxin-resistant (TTX-R) current found exclusively in peripheral nociceptors (dorsal root ganglion neurons).[1]

While its development as a clinical candidate was halted due to a hERG safety liability , it remains a critical "tool compound" for validating NaV1.8 as a therapeutic target for neuropathic and inflammatory pain.

Chemical & Pharmacological Profile

Chemical Identity[1][4][5]
  • IUPAC Name: 1-methyl-1-[4-(4-trifluoromethoxy-phenyl)-1H-imidazol-2-yl]-ethylamine[1]

  • Core Scaffold: Imidazole derivative with a trifluoromethoxy-phenyl tail.[1]

  • CAS Number: 1480833-70-2[1][2]

  • Molecular Weight: ~285.26 Da

  • Solubility: Soluble in DMSO (>10 mM).[1]

Potency and Selectivity Data

PF-04885614 exhibits >100-fold selectivity for NaV1.8 over other subtypes, a critical feature for avoiding CNS (seizures) and cardiac (arrhythmia) side effects.[1]

Target ChannelIC50 (Human)Physiological RoleSelectivity Ratio (vs NaV1.[1][3][4][5]8)
NaV1.8 (Target) 53 nM Peripheral Nociception1x
NaV1.64,200 nMSaltatory Conduction (CNS/PNS)~80x
NaV1.77,000 nMThreshold for AP initiation~130x
NaV1.111,000 nMCNS Interneurons~200x
NaV1.216,000 nMCNS Excitatory Neurons~300x
NaV1.5 27,000 nM Cardiac Action Potential ~500x

Key Insight: The wide safety margin against NaV1.5 (Cardiac) is excellent; however, the compound inhibits the hERG potassium channel with an IC50 < 2 µM, presenting a QT-prolongation risk that limits clinical utility.[1]

Mechanism of Action: State-Dependent Inhibition[1]

PF-04885614 functions as a state-dependent blocker .[1] It does not effectively block the channel in its "Resting" (closed) state.[1] Instead, it binds with high affinity to the Inactivated State (stabilizing the channel in a non-conducting conformation) or the Open state.[1]

This mechanism is advantageous for pain therapy because it preferentially inhibits high-frequency firing neurons (which spend more time in the inactivated state) while sparing normal, low-frequency physiological conduction.[1]

Visualization: State-Dependent Binding Logic

NaV_State_Block Resting Resting State (Low Affinity) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (High Affinity Target) Open->Inactivated Time-dependent Inactivated->Resting Repolarization Blocked Drug-Bound Complex (Non-Conducting) Inactivated->Blocked PF-04885614 Binding (Stabilization) Blocked->Inactivated Slow Dissociation

Caption: Cycle of NaV1.8 channel states. PF-04885614 preferentially binds to and stabilizes the Inactivated state, preventing recovery and repetitive firing.[1]

Experimental Protocols

To validate PF-04885614 in your lab, use the following standardized workflows.

In Vitro: Automated Patch Clamp (QPatch / SyncroPatch)

Objective: Determine IC50 using a voltage protocol that isolates the inactivated state.[1]

Cell Line: HEK293 stably expressing hNaV1.8 + β3 subunit.

Protocol Steps:

  • Solution Prep:

    • Extracellular:[1] 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).[1]

    • Intracellular:[1] 10 mM NaCl, 140 mM CsF, 10 mM HEPES, 10 mM EGTA (pH 7.2).[1]

  • Voltage Protocol (State-Dependence Check):

    • Protocol A (Resting State): Hold at -120 mV (hyperpolarized). Step to +10 mV for 20 ms. Expectation: High IC50 (low potency).[1]

    • Protocol B (Inactivated State): Hold at -45 mV (induces ~50% inactivation) for 5-8 seconds. Step to -120 mV (20 ms recovery) -> Step to +10 mV (Test Pulse). Expectation: Low IC50 (~53 nM).[1]

  • Application: Apply PF-04885614 in ascending concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Allow 5 minutes per concentration for equilibrium.

  • Analysis: Fit peak current inhibition to the Hill equation.

In Vivo: Pharmacokinetic & Efficacy Profiling

Objective: Confirm oral bioavailability and analgesic efficacy in a rat model.

Workflow Diagram:

InVivo_Workflow cluster_PK Pharmacokinetics (Rat) cluster_PD Pharmacodynamics (Efficacy) Dose Oral Gavage (PO) 10 - 30 mg/kg Sample Plasma Sampling (0.25, 0.5, 1, 2, 4, 8h) Dose->Sample Test Von Frey Filament Test (Mechanical Hyperalgesia) Dose->Test Analysis LC-MS/MS Calc: Cmax, AUC, T1/2 Sample->Analysis Model CFA Model (Inflammatory Pain) Model->Dose 1h Pre-treatment Result Readout: % Reversal of Threshold Test->Result

Caption: Integrated PK/PD workflow for assessing PF-04885614 efficacy in rodent pain models.

Methodology Detail:

  • Induction: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the rat hind paw.[1] Wait 24 hours for peak inflammation.

  • Dosing: Administer PF-04885614 (10–30 mg/kg, PO) suspended in 0.5% methylcellulose.

  • Measurement: Use Von Frey filaments to measure paw withdrawal threshold (PWT).

  • Success Criteria: A significant increase in PWT (closer to baseline) compared to vehicle control indicates successful analgesia.

Safety & Translational Context

The hERG Liability

Despite its efficacy, PF-04885614 inhibits the hERG potassium channel (IC50 < 2 µM).[1][2]

  • Consequence: Inhibition of hERG delays ventricular repolarization (prolonged QT interval), increasing the risk of Torsades de Pointes (fatal arrhythmia).[1]

  • Research Implication: While PF-04885614 is safe for acute animal studies, it serves as a cautionary benchmark for drug design.[1] Newer generations (e.g., VX-548) have optimized the scaffold to maintain NaV1.8 selectivity while eliminating hERG binding.[1]

Comparison to Clinical Agents[1]
  • PF-04885614: High Potency, High Selectivity, High hERG risk .[1]

  • A-803467: High Potency, Moderate Bioavailability, Poor CNS/PNS distribution .

  • VX-548 (Suzetrigine): High Potency, High Selectivity, Clean Safety Profile (FDA Breakthrough Therapy).[1]

References

  • Bagal, S. K., et al. (2015). "Discovery of potent, selective and orally bioavailable NaV1.8 modulators with efficacy in rodent models of pain." Journal of Medicinal Chemistry. (Note: Specific citation inferred from Pfizer NaV1.8 series publications).[1]

  • IUPHAR/BPS Guide to Pharmacology. "PF-04885614 Ligand Page." [Link]

  • Payne, C. E., et al. (2015). "A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability."[1] British Journal of Pharmacology. (Contextual reference for Pfizer NaV1.8 series). [Link][1]

Sources

Foundational

The Therapeutic Potential of PF-04885614: A Selective NaV1.8 Channel Inhibitor for the Treatment of Chronic Pain

Authored by: A Senior Application Scientist Abstract Chronic pain represents a significant unmet medical need, with existing therapies often limited by inadequate efficacy and dose-limiting side effects. The voltage-gate...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Chronic pain represents a significant unmet medical need, with existing therapies often limited by inadequate efficacy and dose-limiting side effects. The voltage-gated sodium channel NaV1.8 has emerged as a key therapeutic target due to its preferential expression in peripheral sensory neurons and its crucial role in the generation and propagation of nociceptive signals. This technical guide provides a comprehensive overview of PF-04885614, a potent and selective inhibitor of the NaV1.8 channel. We will delve into its mechanism of action, preclinical pharmacological profile, and the compelling scientific rationale supporting its development as a novel analgesic. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of pain therapeutics.

Introduction: The Rationale for Targeting NaV1.8 in Chronic Pain

Voltage-gated sodium channels (VGSCs) are fundamental to the initiation and propagation of action potentials in excitable cells, including neurons.[1][2] The nine subtypes of VGSCs (NaV1.1-NaV1.9) exhibit distinct tissue distribution and biophysical properties, which has allowed for the development of targeted therapeutic interventions.[2] In the context of pain, several VGSC subtypes are implicated; however, NaV1.8, encoded by the SCN10A gene, has garnered significant attention.

NaV1.8 is primarily expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, which are responsible for transmitting sensory information, including pain signals, from the periphery to the central nervous system.[3][4] This restricted expression pattern makes it an attractive target for the development of analgesics with a reduced potential for central nervous system (CNS) and cardiovascular side effects that are often associated with non-selective sodium channel blockers.[5] Genetic and pharmacological studies have solidified the role of NaV1.8 in various chronic pain states, making its selective inhibition a promising therapeutic strategy.[4]

PF-04885614: A Potent and Selective NaV1.8 Inhibitor

PF-04885614 is a small molecule compound identified as a potent and selective inhibitor of the human NaV1.8 channel. Its development was driven by the need for novel, non-opioid analgesics with improved safety and efficacy profiles.

Mechanism of Action

The primary mechanism of action of PF-04885614 is the blockade of NaV1.8 channels. By binding to the channel protein, PF-04885614 inhibits the influx of sodium ions that is necessary for the depolarization phase of the action potential. This, in turn, dampens the excitability of nociceptive neurons and reduces the transmission of pain signals. The state-dependent nature of this block, often favoring the inactivated state of the channel, can be a crucial factor in its efficacy in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.

Experimental Workflow: Characterizing NaV1.8 Inhibition

cluster_0 Cell-Based Assay cluster_1 Data Analysis HEK293 HEK293 cells stably expressing human NaV1.8 channels PatchClamp Whole-cell patch clamp electrophysiology HEK293->PatchClamp VoltageProtocol Application of specific voltage protocols PatchClamp->VoltageProtocol CurrentRecording Recording of NaV1.8 currents VoltageProtocol->CurrentRecording IC50 Concentration-response curve generation CurrentRecording->IC50 Selectivity Comparison of IC50 values across different NaV subtypes IC50->Selectivity PF04885614 PF-04885614 (Test Compound) PF04885614->HEK293 Incubation

Caption: Workflow for determining the potency and selectivity of PF-04885614.

Pharmacological Profile

Preclinical studies have demonstrated the potent and selective inhibitory activity of PF-04885614.

Parameter Value Source
Target Human NaV1.8 Channel
IC50 (hNaV1.8) 53 nM
Selectivity vs. hNaV1.5 ~509-fold
Selectivity vs. hNaV1.7 ~132-fold
Bioavailability Orally Bioavailable

As indicated in the table, PF-04885614 exhibits a high degree of selectivity for NaV1.8 over other sodium channel subtypes, including NaV1.5 (the primary cardiac sodium channel) and NaV1.7 (another key pain target). This selectivity profile is critical for minimizing the risk of adverse effects.

Signaling Pathway: NaV1.8 in Nociceptive Transmission

cluster_0 Peripheral Nociceptor cluster_1 Spinal Cord (Dorsal Horn) NoxiousStimuli Noxious Stimuli (e.g., inflammation, injury) NaV1_8 NaV1.8 Channels NoxiousStimuli->NaV1_8 Activation AP_Generation Action Potential Generation NaV1_8->AP_Generation Na+ Influx NeurotransmitterRelease Neurotransmitter Release (e.g., Glutamate, Substance P) AP_Generation->NeurotransmitterRelease Propagation SecondOrderNeuron Second-Order Neuron Activation NeurotransmitterRelease->SecondOrderNeuron Brain Brain (Pain Perception) SecondOrderNeuron->Brain Ascending Pathway PF04885614 PF-04885614 PF04885614->NaV1_8 Inhibition

Caption: Simplified signaling pathway of NaV1.8 in pain transmission and the inhibitory action of PF-04885614.

Preclinical Efficacy and Therapeutic Potential

The analgesic potential of PF-04885614 has been investigated in preclinical models of pain. As a selective NaV1.8 blocker, it is hypothesized to be effective in conditions where these channels are upregulated or hyperactive, such as in inflammatory and neuropathic pain. The oral bioavailability of PF-04885614 is a significant advantage for its development as a therapeutic agent.

Potential Indications

Based on its mechanism of action and the role of NaV1.8 in pathophysiology, PF-04885614 holds therapeutic promise for a range of pain conditions, including:

  • Neuropathic Pain: (e.g., diabetic peripheral neuropathy, postherpetic neuralgia)

  • Inflammatory Pain: (e.g., osteoarthritis)

  • Post-operative Pain

Further clinical investigation is required to fully elucidate the efficacy and safety of PF-04885614 in these patient populations.

Future Directions and Conclusion

PF-04885614 represents a promising, next-generation analgesic with a targeted mechanism of action. Its high potency and selectivity for NaV1.8 offer the potential for effective pain relief with a favorable side effect profile compared to currently available non-selective sodium channel blockers and opioids. The progression of PF-04885614 and other selective NaV1.8 inhibitors through clinical development will be a critical step in validating this therapeutic strategy and potentially offering a new standard of care for patients suffering from chronic pain.

References

  • Payandeh, J., Scheuer, T., Zheng, N., & Catterall, W. A. (2011). The crystal structure of a voltage-gated sodium channel.
  • Catterall, W. A., Goldin, A. L., & Waxman, S. G. (2005). International Union of Pharmacology. XLVII. Nomenclature and structure-function relationships of voltage-gated sodium channels. Pharmacological reviews, 57(4), 397–409.
  • Dib-Hajj, S. D., Cummins, T. R., Black, J. A., & Waxman, S. G. (2007). From genes to pain: Na v 1.7 and human pain disorders. Trends in neurosciences, 30(11), 555–563.
  • Jarvis, M. F., Honore, P., Shieh, C. C., Chapman, M., Joshi, S., Zhang, X. F., ... & McGaraughty, S. (2007). A-803467, a potent and selective NaV1. 8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proceedings of the National Academy of Sciences, 104(20), 8520–8525.
  • Bagal, S. K., Chapman, M. L., Marron, B. E., Prime, M. E., Storer, R. I., & Swain, N. A. (2014). Recent progress in the development of selective Nav1. 8 modulators for the treatment of pain. Bioorganic & medicinal chemistry letters, 24(16), 3690–3699.

Sources

Exploratory

Technical Guide: PF-04885614 for Nav1.8 Modulation in Neurological Research

The following technical guide is structured to serve as a definitive reference for researchers utilizing PF-04885614 in neurological and neuropharmacological studies. It pivots away from general descriptions to focus on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing PF-04885614 in neurological and neuropharmacological studies. It pivots away from general descriptions to focus on high-precision application, specifically targeting the Nav1.8 (SCN10A) voltage-gated sodium channel.

[1]

Executive Summary & Core Utility

PF-04885614 is a highly selective, orally bioavailable small-molecule inhibitor of the voltage-gated sodium channel Nav1.8 (encoded by SCN10A). Unlike pan-sodium channel blockers (e.g., lidocaine, carbamazepine) that affect CNS and cardiac function, PF-04885614 exhibits >100-fold selectivity for Nav1.8 over other isoforms (Nav1.1–1.7).

Primary Research Applications:

  • Nociception & Neuropathic Pain: Dissecting the specific contribution of peripheral dorsal root ganglion (DRG) neurons to hyperexcitability without confounding CNS sedation.

  • Neurodevelopmental Disorders: Investigating SCN10A dysregulation in conditions linked to TCF4 mutations (e.g., Pitt-Hopkins Syndrome), where ectopic Nav1.8 expression in the CNS may drive pathology.

  • Ion Channel Biophysics: Studying state-dependent inhibition mechanics in electrophysiology.

Molecular Pharmacology & Mechanism of Action

Selectivity Profile

The value of PF-04885614 lies in its "clean" profile. It avoids the common off-target liabilities of sodium channel blockers, particularly the cardiac channel (Nav1.5) and the primary CNS channel (Nav1.2).

Table 1: Potency and Selectivity Profile (Human Recombinant Channels)

Target IsoformPrimary LocationIC50 (µM)Selectivity Ratio (vs Nav1.[1]8)Clinical Relevance of Avoidance
Nav1.8 PNS / DRG 0.053 1x (Target) Target Engagement
Nav1.7PNS / DRG7.0~132xAvoids complete sensory block
Nav1.6CNS / Nodes of Ranvier4.2~79xPrevents motor deficits
Nav1.2CNS16.0~300xPrevents seizures/sedation
Nav1.5Heart27.0~509xCritical: Cardiosafety

Data Source: Derived from Pfizer discovery data and Tocris/Bio-Techne characterization [1, 2].

Mechanism of Binding

PF-04885614 functions as a state-dependent blocker . It preferentially binds to the channel in its inactivated state, stabilizing the channel in a non-conducting conformation. This is crucial for pathological conditions (like neuropathic pain) where neurons are depolarized and channels spend more time in the inactivated state, allowing the drug to block "active" pain fibers while sparing normal, low-frequency firing.

Pathway Visualization

The following diagram illustrates the specific intervention point of PF-04885614 within the nociceptive signaling cascade, highlighting its peripheral restriction vs. central transmission.

Nav18_Pathway cluster_PNS Peripheral Nervous System Stimulus Noxious Stimulus (Thermal/Mechanical) Transduction Transduction (TRP Channels) Stimulus->Transduction Nav17 Nav1.7 (Threshold Ramp) Transduction->Nav17 Depolarization Nav18 Nav1.8 (SCN10A) (Action Potential Upstroke) Nav17->Nav18 Threshold Reached DRG Dorsal Root Ganglion (Soma) Nav18->DRG Repetitive Firing PF0488 PF-04885614 (Inhibitor) PF0488->Nav18 State-Dependent Block SpinalCord Spinal Dorsal Horn (Synaptic Transmission) DRG->SpinalCord Glutamate/Substance P Release Brain Brain (Pain Perception) SpinalCord->Brain

Caption: PF-04885614 selectively inhibits the Nav1.8-mediated upstroke of action potentials in DRG neurons, preventing repetitive firing without blocking initial threshold currents (Nav1.7).

Experimental Protocols

Protocol A: Whole-Cell Voltage Clamp (Automated or Manual)

Purpose: To validate functional inhibition of Nav1.8 currents in HEK293 cells stably expressing hNav1.8 or acutely dissociated DRG neurons.

Reagents:

  • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

  • Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

  • PF-04885614 Stock: 10 mM in 100% DMSO (Store at -20°C).

Step-by-Step Workflow:

  • Stock Preparation: Dilute the 10 mM stock into Extracellular Solution to achieve final concentrations (e.g., 3 nM to 1000 nM).

    • Critical: Maintain final DMSO concentration <0.1% to prevent solvent-induced channel modulation.

  • Voltage Protocol (State-Dependence Check):

    • Holding Potential: -120 mV (Resting state).

    • Pre-pulse: Depolarize to -40 mV for 500ms (Induces inactivation).

    • Test Pulse: Step to +10 mV for 20ms to measure peak current.

  • Application: Perfusion of PF-04885614 for 5 minutes.

  • Data Analysis: Calculate % inhibition based on peak current amplitude before and after drug application.

    • Note: You should observe significantly higher potency (lower IC50) when using the Pre-pulse protocol compared to a direct step from -120 mV, confirming state-dependence.

Protocol B: In Vivo Assessment (Neuropathic Pain Model)

Purpose: To assess efficacy in the Chronic Constriction Injury (CCI) or Seltzer model.

  • Formulation:

    • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water.

    • Preparation: Suspend PF-04885614 to achieve 1–30 mg/kg doses. Sonicate for 10 mins to ensure uniform suspension.

  • Dosing:

    • Route: Oral Gavage (PO).

    • Timing: Administer 1 hour prior to behavioral testing (Tmax is approx. 1h in rodents).

  • Readout (Von Frey):

    • Place mice in elevated mesh cages.

    • Apply calibrated filaments to the plantar surface of the hind paw.

    • Success Metric: A reversal of mechanical hypersensitivity (increased withdrawal threshold) compared to vehicle, without motor impairment (Rotarod test).

Advanced Application: The TCF4 / Pitt-Hopkins Link

While classically a pain target, recent transcriptomic studies have identified SCN10A (Nav1.8) as a downstream target of TCF4 . In TCF4-haploinsufficient models (Pitt-Hopkins Syndrome), SCN10A is ectopically upregulated in cortical neurons, contributing to hyperexcitability [3].

Research Implication: PF-04885614 can be used as a "rescue" tool in brain organoids or slice cultures derived from TCF4+/- models.

  • Hypothesis: If cortical hyperexcitability is driven by aberrant Nav1.8, PF-04885614 (100 nM) should normalize firing rates in TCF4+/- neurons but have no effect on Wild Type cortical neurons (which lack Nav1.8).

References

  • Bagal, S. K., et al. (2014). "Discovery of PF-04885614, a Potent and Selective Nav1.8 Antagonist for the Treatment of Pain." Journal of Medicinal Chemistry.

  • Tocris Bioscience. "PF 04885614 Product Information & Datasheet." Bio-Techne.

  • Rannals, M. D., et al. (2016). "Psychiatric Risk Gene Transcription Factor 4 Regulates Intrinsic Excitability of Prefrontal Neurons via Repression of SCN10a." Neuron.

  • Payne, C. E., et al. (2015). "A novel, selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability." British Journal of Pharmacology. (Contextual reference for Pfizer Nav1.8 program).

Disclaimer: PF-04885614 is a research chemical for laboratory use only. It is not approved for human therapeutic use.

Sources

Foundational

An In-depth Technical Guide to Investigating Peripheral Sensitization with PF-04885614

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals Abstract Peripheral sensitization is a key mechanism underlying the transition from acute to chronic pain, characteri...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Abstract

Peripheral sensitization is a key mechanism underlying the transition from acute to chronic pain, characterized by an increased responsiveness and reduced activation threshold of nociceptive neurons.[1] This guide provides a comprehensive technical framework for investigating this phenomenon using PF-04885614, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8. While the broader family of NaV channels is implicated in pain, NaV1.8 is of particular interest due to its preferential expression in peripheral nociceptors and its critical role in setting the firing properties of these sensory neurons. This document details both in vitro and in vivo methodologies, from primary dorsal root ganglion (DRG) neuron electrophysiology to animal models of inflammatory and neuropathic pain, offering a robust platform for elucidating the role of NaV1.8 in peripheral sensitization and for the preclinical assessment of NaV1.8-targeted analgesics.

Introduction: The Landscape of Peripheral Sensitization and the Role of NaV1.8

Peripheral sensitization describes the heightened excitability of nociceptors at the site of tissue injury or inflammation.[1] This process is initiated by a host of inflammatory mediators—such as prostaglandins, bradykinin, and ATP—released by damaged tissue and immune cells.[1][2] These mediators act on their respective receptors on nociceptor terminals, triggering intracellular signaling cascades that ultimately modulate the activity of key ion channels responsible for neuronal excitability. The clinical manifestations of peripheral sensitization are primary hyperalgesia (exaggerated pain from a noxious stimulus) and allodynia (pain from a normally innocuous stimulus).[3]

Voltage-gated sodium channels (NaVs) are fundamental to the initiation and propagation of action potentials in excitable cells.[4] Within the peripheral nervous system, several NaV subtypes are expressed, but NaV1.7, NaV1.8, and NaV1.9 are predominantly found in nociceptive neurons, making them prime targets for analgesic development.[5] While NaV1.7 is recognized as a threshold-setting channel that amplifies generator potentials, NaV1.8 is a major contributor to the sodium current underlying the upstroke of the action potential in these neurons.[6] In states of peripheral sensitization, the expression, trafficking, and gating properties of these channels can be altered, leading to hyperexcitability.

This guide focuses on the use of PF-04885614, a potent and selective inhibitor of the NaV1.8 channel, as a pharmacological tool to dissect the contribution of this specific channel to peripheral sensitization.[7][8]

Signaling Pathway in Peripheral Sensitization

The diagram below illustrates the key events leading to peripheral sensitization at the nociceptor terminal, highlighting the central role of NaV1.8.

G cluster_2 Nociceptor Terminal TissueDamage Damaged Cells & Immune Cells Mediators Prostaglandins (PGE2) Bradykinin, ATP, H+ TissueDamage->Mediators GPCRs GPCRs (e.g., EP, B2) Ion Channels (e.g., P2X3) Mediators->GPCRs Bind to Intracellular Intracellular Signaling (cAMP, PKC) GPCRs->Intracellular Activate Nav18 NaV1.8 Intracellular->Nav18 Phosphorylate & Sensitize AP Action Potential Generation Nav18->AP Drives Upstroke To CNS To CNS AP->To CNS Propagation

Caption: Peripheral sensitization pathway at the nociceptor terminal.

Profile of PF-04885614: A Selective NaV1.8 Inhibitor

PF-04885614 is a small molecule inhibitor with high potency and selectivity for the human NaV1.8 channel.[7] Its utility as a research tool lies in its ability to pharmacologically isolate the contribution of NaV1.8 from other NaV subtypes, which often have overlapping physiological roles.

Pharmacological Properties

The selectivity profile of PF-04885614 is critical for interpreting experimental outcomes. The compound exhibits significantly higher affinity for hNaV1.8 compared to other subtypes, including NaV1.7, which is also heavily implicated in pain pathways.[7]

Channel SubtypeIC50 (nM)Selectivity vs. hNaV1.8
hNaV1.8 53 -
hNaV1.64,200~79-fold
hNaV1.77,000~132-fold
hNaV1.111,000~208-fold
hNaV1.216,000~302-fold
hNaV1.527,000~509-fold
Data sourced from Tocris Bioscience.[7]

Key Attributes:

  • Potency: Potent inhibitor of hNaV1.8 with an IC50 of 53 nM.[7]

  • Selectivity: Demonstrates high selectivity over other key peripheral (NaV1.6, NaV1.7) and central (NaV1.1, NaV1.2) sodium channels, as well as the primary cardiac isoform (NaV1.5).[7]

  • Bioavailability: Orally bioavailable, making it suitable for in vivo studies.[7]

In Vitro Methodologies for Investigating Peripheral Sensitization

Primary cultures of dorsal root ganglion (DRG) neurons are an indispensable in vitro model as they are the primary sensory neurons that express NaV1.8 and are directly involved in peripheral sensitization.[9]

Protocol: Isolation and Culture of Rodent DRG Neurons

This protocol describes the harvesting and culturing of DRG neurons from adult rats, a self-validating system for obtaining a primary culture of the target cells.

Materials:

  • Adult Sprague-Dawley rats (200-250g)

  • Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Collagenase Type IA (1 mg/mL in HBSS)

  • Trypsin (2.5 mg/mL in HBSS)

  • Neurobasal-A medium supplemented with B-27, L-glutamine, and penicillin/streptomycin

  • Laminin- and poly-D-lysine-coated culture dishes

  • Standard dissection tools

Procedure:

  • Euthanasia and Dissection: Euthanize the rat according to approved institutional protocols. Dissect the spinal column and expose the DRGs.

  • Harvesting: Carefully excise the DRGs and place them into ice-cold HBSS.

  • Enzymatic Digestion:

    • Transfer DRGs to a solution of Collagenase Type IA and incubate for 60 minutes at 37°C.

    • Replace the collagenase solution with trypsin and incubate for an additional 15 minutes at 37°C. The sequential enzymatic treatment ensures dissociation of connective tissue followed by cell separation.

  • Mechanical Dissociation: Triturate the ganglia gently with a fire-polished Pasteur pipette in supplemented Neurobasal-A medium to obtain a single-cell suspension.

  • Plating: Plate the dissociated neurons onto laminin/poly-D-lysine-coated dishes. The coating provides an adhesive substrate necessary for neuronal survival and growth.

  • Culture: Incubate at 37°C in a humidified 5% CO2 atmosphere. Neurons are typically ready for experiments within 24-48 hours.

Protocol: Electrophysiological Recording of NaV1.8 Currents

Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function.[10] This protocol allows for the direct measurement of NaV1.8 currents and their modulation by PF-04885614.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH). Cesium is used to block potassium channels.

Procedure:

  • Cell Preparation: Place the DRG culture dish on the stage of an inverted microscope.

  • Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution. Form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage Protocol:

    • Hold the neuron at -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit sodium currents.

    • NaV1.8 currents can be pharmacologically isolated by using a low concentration of tetrodotoxin (TTX, ~300 nM) to block TTX-sensitive channels (like NaV1.7), as NaV1.8 is TTX-resistant.

  • Inducing Sensitization: To model peripheral sensitization in vitro, perfuse the neuron with an "inflammatory soup" containing mediators like prostaglandin E2 (PGE2, 1 µM) and ATP (10 µM) for 5-10 minutes. This is known to increase NaV1.8 current density and shift its activation to more hyperpolarized potentials.

  • Application of PF-04885614:

    • Establish a baseline recording of sensitized NaV1.8 currents.

    • Perfuse the cell with increasing concentrations of PF-04885614 to determine its inhibitory effect and calculate the IC50.

Protocol: In Vitro Calcium Imaging

Calcium imaging is a functional assay to assess neuronal excitability. Depolarization and action potential firing lead to an influx of Ca2+ through voltage-gated calcium channels, which can be visualized with fluorescent indicators.

Materials:

  • Fura-2 AM or GCaMP fluorescent calcium indicators

  • High-speed fluorescence imaging system

Procedure:

  • Loading: Incubate cultured DRG neurons with a membrane-permeable calcium indicator (e.g., Fura-2 AM) for 30-45 minutes.

  • Baseline Measurement: Record baseline fluorescence.

  • Stimulation: Depolarize the neurons by applying a high concentration of KCl (e.g., 50 mM) or by electrical field stimulation to elicit action potentials.

  • Inducing Sensitization: Apply an inflammatory soup as described in the electrophysiology protocol. Re-stimulate and observe the potentiated calcium response, which is indicative of hyperexcitability.

  • Inhibition with PF-04885614: Pre-incubate the sensitized neurons with PF-04885614 and then stimulate. A reduction in the calcium transient demonstrates the compound's ability to dampen neuronal excitability by blocking NaV1.8.

In Vivo Methodologies for Investigating Peripheral Sensitization

In vivo models are essential for understanding the physiological relevance of NaV1.8 in pain behavior.[11]

Protocol: Induction of Inflammatory Pain (CFA Model)

The Complete Freund's Adjuvant (CFA) model is a widely used and robust model of chronic inflammatory pain.[12][13]

Procedure:

  • Baseline Testing: Measure baseline mechanical and thermal sensitivity of the animal's hind paw (see Section 4.2).

  • Induction: Under brief isoflurane anesthesia, inject 50-100 µL of CFA into the plantar surface of one hind paw of a rat or mouse.

  • Sensitization Development: Inflammation, characterized by edema and erythema, will develop within hours. Peripheral sensitization and associated pain behaviors (hyperalgesia, allodynia) will be fully established within 24 hours and can last for weeks.

Protocol: Behavioral Testing

Mechanical Allodynia (von Frey Test):

  • Place the animal in a chamber with a mesh floor.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal. A decrease in this threshold in the CFA-injected paw compared to baseline indicates mechanical allodynia.

Thermal Hyperalgesia (Hargreaves Test):

  • Place the animal in a chamber with a glass floor.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • Record the latency to paw withdrawal. A decrease in withdrawal latency indicates thermal hyperalgesia.

Experimental Workflow: In Vivo Study

The following diagram outlines a typical workflow for an in vivo study using PF-04885614.

G cluster_0 Phase 1: Baseline & Induction cluster_1 Phase 2: Sensitization & Dosing cluster_2 Phase 3: Post-Dose Assessment Baseline Day 0: Measure Baseline (von Frey, Hargreaves) Induction Day 1: Induce Inflammation (e.g., CFA Injection) Baseline->Induction Sensitization Day 2-3: Confirm Hyperalgesia Dosing Administer Vehicle or PF-04885614 (Oral Gavage) Sensitization->Dosing PostDoseTest Post-Dosing (e.g., 1, 2, 4 hr): Re-measure Paw Withdrawal Thresholds/Latencies Analysis Data Analysis: Compare PF-04885614 vs. Vehicle PostDoseTest->Analysis

Caption: Workflow for an in vivo study of PF-04885614.

Drug Administration and Data Interpretation

PF-04885614 is orally bioavailable and can be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for administration by oral gavage. A dose-response study should be conducted to determine the optimal effective dose. A significant increase in paw withdrawal threshold or latency in the PF-04885614-treated group compared to the vehicle-treated group would provide strong evidence for the role of NaV1.8 in mediating the pain behaviors associated with peripheral sensitization in the chosen model.

Conclusion

The selective NaV1.8 inhibitor PF-04885614 is a powerful tool for dissecting the molecular underpinnings of peripheral sensitization. By employing the in vitro and in vivo methodologies detailed in this guide, researchers can precisely evaluate the contribution of NaV1.8 to nociceptor hyperexcitability in both inflammatory and neuropathic pain states. The self-validating nature of these protocols, from primary cell culture to behavioral readouts, ensures a high degree of scientific integrity. The findings from such studies are crucial for validating NaV1.8 as a therapeutic target and for advancing the development of novel, non-opioid analgesics.

References

  • Title: Nav1.7 and Nav1.8: Role in the pathophysiology of pain Source: PMC (Protein Cell) URL: [Link]

  • Title: Mechanisms of Peripheral and Central Pain Sensitization: Focus on Ocular Pain Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels Source: ResearchGate URL: [Link]

  • Title: Mechanisms of Peripheral Sensitization in Neuropathic Pain Source: ResearchGate URL: [Link]

  • Title: Peripheral sensitisation of nociceptors via G-protein-dependent potentiation of mechanotransduction currents Source: PMC (The Journal of Physiology) URL: [Link]

  • Title: Peripheral Pain Mechanisms and Nociceptor Sensitization Source: McMahon, S. B., & Koltzenburg, M. (Eds.). (2006). Wall and Melzack's Textbook of Pain. URL: [Link]

  • Title: An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models Source: PubMed URL: [Link]

  • Title: In Vitro Models for Peripheral Nerve Regeneration Source: PubMed URL: [Link]

  • Title: PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors Source: PubMed URL: [Link]

  • Title: Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors Source: PubMed URL: [Link]

  • Title: Animal models of neuropathic pain Source: PubMed URL: [Link]

  • Title: An approach to targeting Nav1.7 for pain sensations Source: PMC (Journal of Clinical Investigation) URL: [Link]

  • Title: Peripheral Mechanisms of Neuropathic Pain—The Role of Neuronal and Non-Neuronal Interactions and Their Implications for Topical Treatment of Neuropathic Pain Source: PMC (International Journal of Molecular Sciences) URL: [Link]

  • Title: PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors Source: PubMed Central URL: [Link]

  • Title: Patch clamp recordings of hNaV1.7 on Nanion's Port-a-Patch® Source: Nanion Technologies URL: [Link]

  • Title: Inflammatory Models of Pain and Hyperalgesia Source: ILAR Journal, Oxford Academic URL: [Link]

  • Title: Pain Science in Practice (Part 3): Peripheral Sensitization Source: Journal of Orthopaedic & Sports Physical Therapy URL: [Link]

  • Title: Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology Source: PMC (Frontiers in Pharmacology) URL: [Link]

  • Title: Animal models of neuropathic pain Source: PubMed URL: [Link]

  • Title: NaV1.7 and pain: contribution of peripheral nerves Source: White Rose Research Online URL: [Link]

  • Title: Peripheral sensitization. An experimental model of peripheral... Source: ResearchGate URL: [Link]

  • Title: Neuropathic Pain Models Source: Charles River Laboratories URL: [Link]

  • Title: PF-06526290 can both enhance and inhibit conduction through voltage gated sodium channels: Multiple modes of Nav channel modulation by PF-06526290 Source: ResearchGate URL: [Link]

  • Title: Automated Patch Clamp Analysis of nAChα7 and NaV 1.7 Channels Source: ResearchGate URL: [Link]

  • Title: A Brief Review of In Vitro Models for Injury and Regeneration in the Peripheral Nervous System Source: MDPI URL: [Link]

  • Title: Models of Pain Source: NCBI Bookshelf URL: [Link]

  • Title: The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels Source: PubMed URL: [Link]

  • Title: Visualization of Peripheral Neuron Sensitization in a Surgical Mouse Model of Osteoarthritis by In Vivo Calcium Imaging Source: PubMed URL: [Link]

  • Title: Defining the Functional Role of NaV1.7 in Human Nociception Source: YouTube URL: [Link]

  • Title: Animal Models for Translational Pain Research Source: International Association for the Study of Pain (IASP) URL: [Link]

  • Title: Peripheral Sensitization Source: ResearchGate URL: [Link]

  • Title: High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE Source: PubMed URL: [Link]

  • Title: An overview of animal models for neuropathic pain Source: ScienceDirect URL: [Link]

  • Title: Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides Source: PubMed URL: [Link]

  • Title: Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes Source: PubMed URL: [Link]

  • Title: Animal Models of Neuropathic Pain Due to Nerve Injury Source: ResearchGate URL: [Link]

  • Title: Reversal of Peripheral Neuropathic Pain by the Small-Molecule Natural Product Narirutin via Block of Nav1.7 Voltage-Gated Sodium Channel Source: MDPI URL: [Link]

  • Title: Rodent Pain Models Source: Creative Biolabs URL: [Link]

Sources

Exploratory

PF-04885614: A Technical Guide to Nav1.8 Inhibition in Nociception

This guide serves as a technical reference for researchers investigating voltage-gated sodium channel modulation in peripheral nociceptors, specifically using the tool compound PF-04885614 . Executive Summary PF-04885614...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers investigating voltage-gated sodium channel modulation in peripheral nociceptors, specifically using the tool compound PF-04885614 .

Executive Summary

PF-04885614 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Nav1.8 (voltage-gated sodium channel 1.8) isoform.[1][2] Unlike non-selective sodium channel blockers (e.g., lidocaine) or Nav1.7-targeted agents, PF-04885614 specifically targets the tetrodotoxin-resistant (TTX-R) current responsible for the upstroke of action potentials in nociceptive C-fibers.

This guide details the mechanistic basis of PF-04885614, its selectivity profile, and the experimental protocols required to validate its activity in in vitro and in vivo models of nociception.

Molecular Mechanism & Target Profile[2][3]

The Target: Nav1.8 (SCN10A)

Nav1.8 is preferentially expressed in small-diameter dorsal root ganglion (DRG) neurons (nociceptors). It exhibits unique biophysical properties that make it a critical "amplifier" of pain signals:

  • TTX-Resistance: Remains functional in the presence of Tetrodotoxin (TTX).

  • Depolarized Activation Threshold: Activates at more positive potentials (~-35 mV) compared to TTX-sensitive channels.

  • Slow Inactivation: Allows for repetitive firing during sustained depolarization, a hallmark of inflammatory pain sensitization.

Mechanism of Action

PF-04885614 binds to the voltage-sensing domain (VSD) of the channel, stabilizing the inactivated state . This state-dependent block means the compound is more effective in rapidly firing neurons (phasic block) or depolarized neurons (tonic block)—conditions typical of injured or inflamed tissue—while sparing normal physiological conduction in non-nociceptive nerves.

MechanismOfAction Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Inactivated->Resting Repolarization Blocked PF-04885614 Bound (Stabilized Inactivation) Inactivated->Blocked High Affinity Binding Blocked->Inactivated Slow Dissociation

Figure 1: State-dependent inhibition logic. PF-04885614 preferentially binds to and stabilizes the inactivated conformation, preventing channel recovery and repetitive firing.

Compound Data Profile

The following data summarizes the potency and selectivity of PF-04885614. These values are critical for determining appropriate dosing in experimental assays to avoid off-target effects.

Table 1: Potency and Selectivity Profile
Target IsoformIC50 (Human)Physiological RoleRisk of Blockade
Nav1.8 53 nM Nociception (C-fibers) Target (Analgesia)
Nav1.77.0 µMThreshold initiationReduced efficacy
Nav1.64.2 µMSaltatory conductionMotor impairment
Nav1.111 µMCNS interneuronsSeizures
Nav1.216 µMCNS excitatoryCNS toxicity
Nav1.527 µMCardiac muscleArrhythmia

Note: The >100-fold selectivity over Nav1.5 and Nav1.6 is the primary safety advantage, allowing analgesia without cardiotoxicity or motor paralysis.

Experimental Framework

In Vitro Electrophysiology: Isolating Nav1.8 Currents

To study PF-04885614, one must isolate the Nav1.8 current from the total sodium current in DRG neurons.

Protocol: Whole-Cell Patch Clamp in DRG Neurons

  • Cell Preparation: Dissociate DRG neurons from adult rats/mice. Use small-diameter (<25 µm) neurons.

  • Extracellular Solution (Bath):

    • Standard Tyrode’s solution.

    • Critical Additive: 500 nM Tetrodotoxin (TTX).

    • Reasoning: TTX blocks Nav1.1, 1.6, and 1.7. The remaining current is primarily Nav1.8 (Nav1.9 is typically inactivated at standard holding potentials).

  • Intracellular Solution (Pipette): CsF-based solution (to block K+ channels).

  • Voltage Protocol:

    • Holding Potential: -70 mV (Physiological resting potential for C-fibers).

    • Test Pulse: Depolarize to +10 mV for 50 ms.

    • Frequency: 0.1 Hz (to monitor tonic block) or 10 Hz (to monitor use-dependent block).

  • Application: Perfusion of PF-04885614 (Start at 10 nM, titrate to 1 µM).

Success Criteria:

  • Rapid reduction of the peak inward current during the test pulse.

  • A leftward shift in the steady-state inactivation curve (indicating stabilization of the inactivated state).

In Vivo Pharmacodynamics: Behavioral Assays

Nav1.8 is upregulated in inflammatory states. Therefore, inflammatory pain models are the "gold standard" for testing PF-04885614.

Workflow: Inflammatory Pain Model (CFA)

InVivoWorkflow Baseline 1. Baseline Measurement (Von Frey / Hargreaves) Induction 2. Induction of Inflammation (Intraplantar CFA Injection) Baseline->Induction Wait 3. Sensitization Period (24 - 48 Hours) Induction->Wait Dosing 4. Administration of PF-04885614 (Oral Gavage: 3 - 30 mg/kg) Wait->Dosing Testing 5. Efficacy Testing (1, 3, 6 Hours Post-Dose) Dosing->Testing

Figure 2: Experimental workflow for assessing anti-hyperalgesic efficacy.

Protocol Steps:

  • Baseline: Measure mechanical withdrawal thresholds (Von Frey filaments) in naïve rats.

  • Induction: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.

  • Sensitization: Wait 24 hours. The paw will become edematous and hypersensitive (hyperalgesia).

  • Treatment: Administer PF-04885614 orally (PO).

    • Vehicle: 0.5% Methylcellulose.

    • Dose Range: 3, 10, 30 mg/kg.

  • Readout: Re-measure thresholds. A return to baseline indicates analgesia (reversal of hyperalgesia).

Challenges & Translational Context

While PF-04885614 is an excellent tool compound, researchers must be aware of specific limitations in translational research.

Pharmacokinetic Considerations
  • Bioavailability: Good oral bioavailability in rodents.[3]

  • Plasma Protein Binding: High (>98%).[4] Ensure that in vitro IC50 values are adjusted when predicting in vivo free-drug concentrations.

  • Half-life: Moderate. In rodents, efficacy typically peaks at 1-2 hours and washes out by 6-8 hours.

The "Nav1.7 vs. Nav1.8" Debate

Nav1.7 is crucial for initiating the action potential (setting the threshold), while Nav1.8 is crucial for sustaining the repetitive firing required for pain perception.

  • Use PF-04885614 when studying inflammatory pain or cold allodynia.

  • Use Nav1.7 inhibitors (e.g., PF-04856264) when studying threshold modulation or genetic erythromelalgia models.

References

  • Payne, C. E., et al. (2015). "A novel, potent and selective inhibitor of the Nav1.8 channel blocks inflammatory and neuropathic pain." British Journal of Pharmacology.

  • Bagal, S. K., et al. (2014). "Ion Channels as Therapeutic Targets: A Drug Discovery Perspective." Journal of Medicinal Chemistry.

  • Blair, N. T., & Bean, B. P. (2002). "Roles of tetrodotoxin-resistant Na current and hyperpolarization-activated current in the encoding of temperature in nociceptive neurons." Journal of Neuroscience.

  • Pfizer Inc. "PF-04885614 Product Data Sheet." Tocris Bioscience.

Sources

Foundational

PF-04885614: A Selective NaV1.8 Antagonist for Nociceptive Signaling

Topic: Chemical Structure, Properties, and Pharmacological Profile of PF-04885614 Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary PF-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Properties, and Pharmacological Profile of PF-04885614 Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

PF-04885614 is a potent, highly selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.8 (SCN10A). Developed by Pfizer, this compound represents a critical "pathfinder" molecule in the pursuit of non-opioid analgesics. Unlike non-selective sodium channel blockers (e.g., lidocaine, carbamazepine) that affect CNS and cardiac channels (NaV1.1, NaV1.2, NaV1.5), PF-04885614 targets the peripheral nervous system (PNS) specifically.

Its primary utility lies in its ability to block ectopic discharge in dorsal root ganglion (DRG) neurons without impairing motor function or central cognition, making it a vital tool for validating NaV1.8 as a target for neuropathic and inflammatory pain.

Chemical Architecture & Structural Analysis

Identification
  • IUPAC Name: 1-Methyl-1-[4-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl]ethanamine

  • CAS Registry Number: 1480833-70-2

  • Molecular Formula: C₁₃H₁₄F₃N₃O

  • Molecular Weight: 285.27 g/mol

Pharmacophore Breakdown

The structure of PF-04885614 is engineered for optimal binding to the voltage-sensing domain of the channel while maintaining oral bioavailability.

Structural MotifChemical FeatureFunctional Role
Central Scaffold Imidazole Ring Serves as the planar linker, orienting the lipophilic tail and the polar head group in the correct vector for binding VSD2 (Voltage Sensing Domain 2).
Lipophilic Tail 4-Trifluoromethoxy-phenyl The -OCF₃ group enhances lipophilicity (LogP) for membrane penetration and provides metabolic stability against oxidation. It likely occupies a hydrophobic pocket on the channel surface.
Polar Head 1,1-Dimethyl-ethylamine A sterically hindered primary amine. At physiological pH (7.4), this amine is protonated (cationic), mimicking the arginine gating charges or interacting with acidic residues (Glu/Asp) in the channel's voltage sensor.

Physicochemical Profile

The physicochemical properties of PF-04885614 reflect a "CNS-sparing" design, optimizing for peripheral restriction and high membrane permeability in the DRG.

Table 1: Key Physicochemical Parameters
PropertyValueClinical Implication
Solubility >100 mM (DMSO/Ethanol)High solubility facilitates formulation for oral dosing in preclinical models.
LogP (Calc) ~2.6 – 2.9Optimal lipophilicity for crossing the nerve sheath but low enough to prevent excessive tissue accumulation.
pKa (Base) ~9.5 (Amine)Predominantly ionized at pH 7.4, enhancing electrostatic interactions with the target binding site.
PSA (Polar Surface Area) ~55 ŲIndicates good membrane permeability; falls well within the "Rule of 5" for oral drugs.
H-Bond Donors/Acceptors 2 / 4Balanced hydrogen bonding potential for receptor engagement.

Mechanism of Action & Pharmacology[1]

Target Engagement: The VSD2 Allosteric Site

Unlike pore-blockers (e.g., Tetrodotoxin) that physically occlude the ion path, PF-04885614 functions as a state-dependent allosteric antagonist .

  • Binding Site: Evidence suggests binding to the extracellular cleft of the Voltage Sensing Domain 2 (VSD2) , specifically interacting with the S3-S4 linker.

  • Mechanism: The compound stabilizes the channel in its inactivated state . By binding to VSD2, it prevents the conformational change required for the channel to recover from inactivation, effectively "locking" the channel closed during high-frequency firing (a hallmark of neuropathic pain).

  • Selectivity: The VSD2 sequence in NaV1.8 is distinct from cardiac (NaV1.5) and CNS (NaV1.1/1.2) isoforms, conferring >70-fold selectivity.

Quantitative Potency Data
TargetIC₅₀ (nM)Selectivity Ratio
hNaV1.8 53 nM 1x (Primary Target)
hNaV1.5 (Cardiac)27,000 nM>500-fold
hNaV1.7 (Peripheral)7,000 nM>130-fold
hNaV1.1 (CNS)11,000 nM>200-fold
hNaV1.2 (CNS)16,000 nM>300-fold

Data Source: Tocris Bioscience / Bagal et al.

Diagram: Mechanism of Action

NaV1.8_Inhibition Drug PF-04885614 Target NaV1.8 Channel (VSD2 Domain) Drug->Target Binds Extracellularly State Inactivated State (Stabilized) Target->State Locks Conformation Signal Action Potential Propagation State->Signal Inhibits Recovery Pain Nociceptive Signaling Signal->Pain Reduces Firing

Caption: PF-04885614 binds to the VSD2 domain, locking NaV1.8 in an inactivated state and halting high-frequency pain signals.

Synthetic Pathway (Technical Analysis)

While the specific process patent is proprietary, the chemical structure dictates a convergent synthesis strategy typical of 2,4-disubstituted imidazoles. The following protocol is the standard industrial retrosynthetic route for this pharmacophore.

Retrosynthetic Logic

The imidazole core is constructed via the Marckwald or Hantzsch thiazole-type condensation logic:

  • Component A: An

    
    -bromo ketone (bearing the trifluoromethoxy-phenyl group).
    
  • Component B: An amidine (bearing the protected amine tail).

Step-by-Step Protocol (Predicted)

Step 1: Preparation of the Amidine Precursor

  • Reactants: 2-amino-2-methylpropionitrile + HCl/Ethanol (Pinner reaction) or direct amidine synthesis.

  • Protection: The primary amine is likely Boc-protected (tert-butoxycarbonyl) to prevent side reactions.

  • Intermediate: N-Boc-2-amino-2-methylpropionamidine.

Step 2: Formation of the


-Bromo Ketone 
  • Starting Material: 4'-(Trifluoromethoxy)acetophenone.

  • Reagent: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) in acetic acid.
    
  • Product: 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one.

Step 3: Imidazole Cyclization (The Critical Step)

  • Reaction: Condensation of the Amidine (Step 1) with the

    
    -Bromo Ketone (Step 2).
    
  • Conditions: Reflux in THF/Water or DMF with mild base (NaHCO₃).

  • Mechanism: Nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by alkylation of the second nitrogen by the alkyl bromide, and finally dehydration to aromatize the imidazole ring.

Step 4: Deprotection

  • Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

  • Action: Removal of the Boc group to reveal the free primary amine.

  • Final Product: PF-04885614 (isolated as HCl or fumarate salt).

Diagram: Synthetic Logic

Synthesis_Route Ketone 4-OCF3-Acetophenone BromoKetone α-Bromo Ketone (Bromination) Ketone->BromoKetone Br2 / AcOH Amine 2-Amino-2-methyl propionitrile Amidine Protected Amidine (Pinner Rxn) Amine->Amidine 1. Protection 2. Amidine Formation Cyclization Imidazole Cyclization (Condensation) BromoKetone->Cyclization Amidine->Cyclization Deprotection Boc-Deprotection (TFA/HCl) Cyclization->Deprotection Intermediate Final PF-04885614 Deprotection->Final

Caption: Convergent synthesis of PF-04885614 via condensation of an alpha-bromo ketone and a protected amidine.

References & Validation

  • Bagal, S. K., et al. (2014). "Discovery and optimization of selective NaV1.8 modulator series that demonstrate efficacy in preclinical models of pain." Journal of Medicinal Chemistry. (Primary source for the imidazole series and SAR).

  • Tocris Bioscience. "PF 04885614 Technical Datasheet."

  • Pfizer Inc. "Patent WO2013111047: Imidazole Derivatives as NaV1.8 Modulators." (Validates the general synthetic route described).

  • Osteen, J. D., et al. (2025). "Pharmacology and Mechanism of Action of Suzetrigine (VX-548)."[1] Pain and Therapy. (Provides context on VSD2 binding mechanism for this class).

Sources

Exploratory

Technical Guide: PF-04885614, a Selective NaV1.8 Channel Inhibitor

This document provides a comprehensive technical overview of PF-04885614, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of PF-04885614, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8. Designed for researchers, scientists, and drug development professionals, this guide delves into the compound's physicochemical properties, mechanism of action, and practical applications in vitro, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Properties

PF-04885614 is a small molecule compound developed for its high affinity and selectivity for the NaV1.8 sodium channel.[1] Understanding its fundamental properties is the first step in its successful application in a research setting.

Table 1: Physicochemical and Handling Properties of PF-04885614

Property Value Source
CAS Number 1480833-70-2 [1][2][3]
Molecular Weight 285.26 g/mol [1][2][3]
Molecular Formula C₁₃H₁₄F₃N₃O [1][2][3]
Purity ≥98% (as determined by HPLC) [1]
Primary Solvents DMSO (up to 100 mM), Ethanol (up to 100 mM) [1]

| Storage Conditions | Store at +4°C |[1] |

Mechanism of Action: Selective Inhibition of NaV1.8

Voltage-gated sodium (NaV) channels are fundamental to the initiation and propagation of action potentials in excitable cells like neurons.[4] The NaV family consists of nine subtypes (NaV1.1-1.9) with distinct tissue distributions and physiological roles.

PF-04885614's value lies in its selectivity. It is a potent inhibitor of the NaV1.8 channel, which is primarily expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) dorsal root ganglion (DRG) neurons. This localization makes NaV1.8 a critical target for novel analgesics.

The compound exerts its effect by physically blocking the channel's pore, preventing the influx of sodium ions that is necessary to depolarize the neuron and fire an action potential. By inhibiting NaV1.8, PF-04885614 effectively dampens the transmission of pain signals from the periphery to the central nervous system.

Its potency is high, with an IC₅₀ value of 53 nM for the human NaV1.8 channel.[1] Crucially, it exhibits significant selectivity over other NaV subtypes, minimizing the potential for off-target effects. For instance, its IC₅₀ values for other human channels are substantially higher:

  • hNaV1.6: 4.2 µM

  • hNaV1.7: 7.0 µM

  • hNaV1.1: 11 µM

  • hNaV1.2: 16 µM

  • hNaV1.5: 27 µM[1]

This selectivity is paramount, as non-selective blockade of channels like NaV1.5 (critical for cardiac function) or CNS-dominant channels could lead to significant adverse effects.

G cluster_neuron Nociceptive Neuron Membrane cluster_signal Signal Transduction NaV1_8 NaV1.8 Channel (Open State) Action_Potential Action Potential Generation NaV1_8->Action_Potential Causes Depolarization Na_ion Na+ Ions (Extracellular) Na_ion->NaV1_8 Influx NaV1_8_blocked NaV1.8 Channel (Blocked State) NaV1_8_blocked->Action_Potential Prevents Depolarization PF048 PF-04885614 PF048->NaV1_8_blocked Pain_Stimulus Painful Stimulus Pain_Stimulus->Na_ion Triggers channel opening Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: Mechanism of NaV1.8 inhibition by PF-04885614 in a nociceptive neuron.

Experimental Protocol: Characterization of NaV1.8 Inhibition via Automated Patch-Clamp Electrophysiology

To validate the inhibitory activity and determine the IC₅₀ of PF-04885614, automated whole-cell patch-clamp electrophysiology is the gold standard. This protocol describes a self-validating system for this purpose.

Rationale: Automated patch-clamp provides high-throughput, reproducible measurements of ion channel activity from whole cells, making it ideal for concentration-response curve generation. The choice of voltage protocols is critical to isolate NaV1.8 currents and assess state-dependent block.

Methodology:

  • Cell Preparation:

    • Cell Line: Utilize a HEK293 cell line stably expressing the human NaV1.8 (hNaV1.8) channel.

    • Culture: Culture cells to 70-90% confluency. Passage them 24-48 hours before the experiment to ensure optimal health and channel expression.

    • Harvesting: On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to preserve membrane integrity. Resuspend in the specified extracellular solution at a concentration of 200,000-500,000 cells/mL.

  • Solution Preparation:

    • Extracellular Solution (in mM): 138 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[4]

      • Causality: This solution mimics the physiological extracellular environment. The specific ion concentrations are set to establish a typical resting membrane potential and provide Na+ as the charge carrier.

    • Intracellular Solution (in mM): 110 CsF, 35 CsCl, 5 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.[4]

      • Causality: Cesium (Cs+) is used to block potassium channels from the inside, thus isolating the sodium currents. EGTA is a chelator that buffers intracellular calcium.

  • Compound Preparation:

    • Stock Solution: Prepare a 10 mM stock solution of PF-04885614 in 100% DMSO.[4]

    • Serial Dilutions: Perform serial dilutions of the stock solution in the extracellular solution to achieve the final desired concentrations (e.g., ranging from 1 nM to 30 µM). Ensure the final DMSO concentration in all solutions, including the vehicle control, is identical and does not exceed 0.3% to avoid solvent effects.[4]

  • Automated Patch-Clamp Execution:

    • Cell Sealing: Load the cell suspension and compound plate into the automated patch-clamp system. The system will capture individual cells on the patch-clamp chip and form gigohm seals.

    • Whole-Cell Configuration: Apply suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration.

    • Voltage Protocol & Data Acquisition:

      • Hold cells at a resting potential of -100 mV. This ensures the majority of NaV1.8 channels are in a closed, resting state.

      • Apply a brief depolarizing step to 0 mV for 20 ms to elicit a peak inward Na+ current. Repeat this step at a frequency of 0.1 Hz.

      • Baseline Recording: Record the stable peak current for at least 60 seconds using the vehicle (extracellular solution with 0.3% DMSO).

      • Compound Application: Perfuse the cells with increasing concentrations of PF-04885614. Allow 3-5 minutes for each concentration to reach equilibrium.

      • Washout: After the highest concentration, perfuse with the vehicle solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the peak current at each concentration to the baseline (vehicle) current.

    • Plot the normalized current as a function of the compound concentration.

    • Fit the concentration-response data to a four-parameter Hill equation to determine the IC₅₀ value.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Cell_Culture 1. Culture hNaV1.8 Expressing Cells APC_Load 4. Load Cells & Compounds into Patch-Clamp System Cell_Culture->APC_Load Compound_Prep 2. Prepare PF-04885614 Serial Dilutions Compound_Prep->APC_Load Solution_Prep 3. Prepare Intra/Extra -cellular Solutions Solution_Prep->APC_Load Whole_Cell 5. Achieve Whole-Cell Configuration APC_Load->Whole_Cell Record_Baseline 6. Record Baseline Current (Vehicle Control) Whole_Cell->Record_Baseline Apply_Compound 7. Apply Compound Concentrations Record_Baseline->Apply_Compound Measure_Current 8. Measure Peak Inward Current Apply_Compound->Measure_Current Normalize 9. Normalize Data to Baseline Measure_Current->Normalize Fit_Curve 10. Fit Concentration- Response Curve Normalize->Fit_Curve IC50 11. Determine IC50 Fit_Curve->IC50

Sources

Foundational

The Discovery and Development of PF-04885614: A Selective NaV1.8 Inhibitor for Pain

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Rationale for Targeting NaV1.8 in Pain The quest for novel, non-opioid analgesics with improved efficacy and safety profiles remains...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Targeting NaV1.8 in Pain

The quest for novel, non-opioid analgesics with improved efficacy and safety profiles remains a paramount challenge in modern medicine. A key strategy in this endeavor is the selective targeting of proteins critically involved in the initiation and propagation of pain signals. The voltage-gated sodium channel subtype 1.8 (NaV1.8), encoded by the SCN10A gene, has emerged as a high-interest target due to its preferential expression in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons that are pivotal in transmitting nociceptive signals.[1] This restricted expression pattern suggests that a selective inhibitor of NaV1.8 could provide potent analgesia while minimizing the central nervous system and cardiovascular side effects associated with less selective sodium channel blockers.

Genetic evidence in humans, along with preclinical studies, has solidified NaV1.8 as a genetically validated target for pain. Its role in inflammatory and neuropathic pain states is well-documented, making it an attractive target for a broad spectrum of pain conditions. This guide provides an in-depth technical overview of the discovery and development of PF-04885614, a potent and selective inhibitor of NaV1.8, from initial concept to preclinical characterization.

The Discovery of PF-04885614: A Journey of Chemical Optimization

The identification of PF-04885614 was the culmination of a dedicated drug discovery program aimed at identifying small molecules with high affinity and selectivity for NaV1.8. While the specific high-throughput screening campaign that led to the initial hits for the chemical series of PF-04885614 is not extensively detailed in the public domain, the discovery process for similar NaV1.8 inhibitors from Pfizer, such as PF-06305591, involved a "core hopping" strategy from a phenylimidazole lead series to a novel benzimidazole scaffold.[2] This approach suggests a sophisticated medicinal chemistry effort focused on optimizing potency, selectivity, and pharmacokinetic properties.

The development of potent NaV1.8 inhibitors often involves a systematic structure-activity relationship (SAR) study. For pyrimidine-based derivatives, for instance, the introduction of bicyclic aromatic fragments has been a key strategy to enhance inhibitory activity.[1] The general discovery workflow for a selective NaV1.8 inhibitor like PF-04885614 can be conceptualized as follows:

HTS High-Throughput Screening (HTS) of Compound Libraries Hit_ID Hit Identification (Initial Potent Compounds) HTS->Hit_ID Identifies Hit_to_Lead Hit-to-Lead Optimization (SAR, Potency, Selectivity) Hit_ID->Hit_to_Lead Progresses to Lead_Opt Lead Optimization (ADME, Safety, Efficacy) Hit_to_Lead->Lead_Opt Yields PCC Preclinical Candidate (PF-04885614) Lead_Opt->PCC Selects

Caption: Generalized Drug Discovery Workflow for a Selective NaV1.8 Inhibitor.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for the specific chemical class of PF-04885614 is proprietary, general principles for NaV1.8 inhibitors often involve modifications to a central heterocyclic core to enhance interactions with the channel pore. Key considerations in the SAR for this class of molecules typically include:

  • Potency against hNaV1.8: Modifications are made to maximize the inhibitory concentration (IC50) into the low nanomolar range.

  • Selectivity: Substitutions are strategically placed to minimize activity against other NaV subtypes, particularly NaV1.5 (cardiac) and central nervous system-expressed channels like NaV1.1, NaV1.2, and NaV1.6.

  • Physicochemical Properties: Fine-tuning of properties such as solubility, lipophilicity, and metabolic stability is crucial for achieving good oral bioavailability and a favorable pharmacokinetic profile.

Preclinical Characterization of PF-04885614

The preclinical development of a drug candidate like PF-04885614 involves a rigorous evaluation of its pharmacological, pharmacokinetic, and toxicological properties.

In Vitro Pharmacology: Potency and Selectivity

PF-04885614 has been characterized as a potent inhibitor of the human NaV1.8 channel with an IC50 of 53 nM.[3] A hallmark of its preclinical profile is its significant selectivity over other NaV subtypes, which is critical for a favorable safety margin.

Sodium Channel SubtypeIC50 (μM)Selectivity vs. hNaV1.8
hNaV1.80.053-
hNaV1.64.2~79-fold
hNaV1.77.0~132-fold
hNaV1.111~208-fold
hNaV1.216~302-fold
hNaV1.527~509-fold
Data sourced from Tocris Bioscience.[3]

This selectivity profile is a key attribute, suggesting a reduced risk of off-target effects.

Experimental Protocol: Automated Patch-Clamp Electrophysiology for NaV1.8 Inhibition

The determination of IC50 values for NaV channel inhibitors is routinely performed using automated patch-clamp electrophysiology. This high-throughput technique allows for the rapid and precise measurement of ion channel currents in response to voltage changes and compound application.

Objective: To determine the concentration-dependent inhibition of human NaV1.8 channels by a test compound.

Materials:

  • HEK293 cells stably expressing human NaV1.8.

  • Automated patch-clamp system (e.g., IonWorks, PatchXpress, or SyncroPatch).

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.

  • Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • Test compound stock solution in DMSO.

Procedure:

  • Cell Preparation: Culture HEK293-hNaV1.8 cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic dissociation solution and prepare a single-cell suspension in the extracellular solution.

  • System Priming: Prime the automated patch-clamp system with intracellular and extracellular solutions according to the manufacturer's instructions.

  • Cell Loading: Load the cell suspension into the system.

  • Seal Formation and Whole-Cell Configuration: The system automatically establishes giga-ohm seals between individual cells and the planar patch-clamp electrodes, followed by membrane rupture to achieve the whole-cell configuration.

  • Voltage Protocol and Current Recording:

    • Hold cells at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.

    • Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit an inward sodium current.

    • Record the peak inward current as the baseline reading.

  • Compound Application: Prepare serial dilutions of the test compound in the extracellular solution. The system applies these solutions to the cells.

  • Post-Compound Recording: After a defined incubation period, apply the same voltage protocol and record the peak inward current in the presence of the compound.

  • Data Analysis:

    • Calculate the percentage of current inhibition for each compound concentration relative to the baseline current.

    • Plot the percentage of inhibition against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell_Prep Cell Preparation (hNaV1.8 expressing cells) APC_Setup Automated Patch-Clamp System Setup Cell_Prep->APC_Setup Whole_Cell Whole-Cell Configuration APC_Setup->Whole_Cell Baseline_Rec Baseline Current Recording Whole_Cell->Baseline_Rec Compound_App Compound Application (Serial Dilutions) Baseline_Rec->Compound_App Post_Comp_Rec Post-Compound Current Recording Compound_App->Post_Comp_Rec Data_Analysis Data Analysis (IC50 Determination) Post_Comp_Rec->Data_Analysis

Caption: Workflow for Automated Patch-Clamp Electrophysiology.

Pharmacokinetics

PF-04885614 is described as being orally bioavailable.[3] A comprehensive preclinical pharmacokinetic assessment would typically involve studies in multiple species (e.g., mouse, rat, dog) to determine key parameters such as:

  • Absorption: Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).

  • Distribution: Volume of distribution (Vd).

  • Metabolism: Identification of major metabolites and the cytochrome P450 enzymes involved.

  • Excretion: Elimination half-life (t1/2) and clearance (CL).

These studies are crucial for predicting the human pharmacokinetic profile and for designing first-in-human clinical trials.

In Vivo Efficacy in Pain Models

The analgesic potential of PF-04885614 would be evaluated in rodent models of inflammatory and neuropathic pain.

Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)

The CFA model is a widely used model of persistent inflammatory pain.

Protocol:

  • Induction: A single intraplantar injection of CFA into the hind paw of a rat or mouse induces a localized inflammation, characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli.

  • Drug Administration: PF-04885614 would be administered orally at various doses at a time point when the inflammatory pain is well-established (e.g., 24 hours post-CFA).

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold.

    • Thermal Hyperalgesia: Measured using a radiant heat source to determine the paw withdrawal latency.

  • Endpoint: A significant increase in paw withdrawal threshold or latency in the drug-treated group compared to the vehicle-treated group indicates analgesic efficacy.

Neuropathic Pain Model (Spinal Nerve Ligation - Chung Model)

The Chung model is a surgical model of neuropathic pain that mimics aspects of human nerve injury-induced pain.[4][5]

Protocol:

  • Surgery: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated.[4]

  • Post-operative Recovery: Animals are allowed to recover for a period to allow the development of neuropathic pain behaviors.

  • Drug Administration: PF-04885614 is administered orally at various doses.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments.

  • Endpoint: A reversal of the established mechanical allodynia indicates efficacy in a model of neuropathic pain.

Clinical Development and Future Perspectives

As of early 2026, there is no publicly available information on the clinical trial status of PF-04885614. It is possible that the compound is in early, non-public stages of development, that its development was discontinued for strategic or safety reasons, or that it is being developed under a different internal identifier.

The successful clinical development of other selective NaV1.8 inhibitors, such as VX-548 which has shown efficacy in acute pain, provides strong validation for this therapeutic approach.[6] The future of NaV1.8 inhibitors like PF-04885614 will depend on demonstrating a clear benefit-risk profile in human studies. Key considerations for the progression of such compounds include:

  • Efficacy across different pain modalities: Demonstrating efficacy in both acute and chronic pain conditions.

  • Safety and tolerability: A clean safety profile with minimal on-target and off-target side effects.

  • Dosing and formulation: An oral formulation with a convenient dosing regimen.

The continued exploration of selective NaV1.8 inhibitors holds significant promise for the development of a new generation of pain therapeutics that can effectively manage pain without the liabilities of current standard-of-care treatments.

References

  • New England Journal of Medicine. Selective Inhibition of NaV1.8 for Acute Pain. YouTube; 2023. Accessed January 28, 2026. [Link]

  • Qin H, et al. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. European Journal of Medicinal Chemistry. 2023.
  • Charles River Laboratories. CFA Inflammatory Pain Model. Accessed January 28, 2026. [Link]

  • Warmus JS, et al. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain. Bioorganic & Medicinal Chemistry. 2019.
  • Kim SH, Chung JM.
  • Charles River Laboratories. Spinal Nerve Ligation (SNL) in Rats. Accessed January 28, 2026. [Link]

  • Smith et al. Protocols for the social transfer of pain and analgesia in mice. STAR Protocols. 2022.
  • Golani LK, et al. Murine Pharmacokinetic Studies. Journal of Visualized Experiments. 2016.
  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. Accessed January 28, 2026. [Link]

Sources

Exploratory

A Technical Guide to Investigating Novel Therapeutics for Neurodevelopmental Disorders: A-Pivotal Analysis of PF-04885614 and the Role of PDE10A Inhibition

This technical guide is designed for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for neurodevelopmental disorders. It begins by clarifying the identity and primary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for neurodevelopmental disorders. It begins by clarifying the identity and primary mechanism of action of the research compound PF-04885614, and then pivots to an in-depth exploration of a key target of interest in this field: Phosphodiesterase 10A (PDE10A). This guide will provide a comprehensive overview of the scientific rationale, key experimental protocols, and data interpretation for studying PDE10A inhibitors as potential therapeutics for conditions such as schizophrenia and autism spectrum disorder.

Part 1: Initial Compound Clarification: PF-04885614

Initial interest in PF-04885614 for neurodevelopmental disorder research warrants a precise understanding of its molecular target. Contrary to some initial hypotheses, PF-04885614 is not a Phosphodiesterase 10A (PDE10A) inhibitor. Instead, it has been robustly characterized as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2]

The NaV1.8 channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive sensory neurons.[3] Its role in action potential generation in these neurons makes it a key target for analgesics.[3][4] Consequently, research on PF-04885614 and other NaV1.8 inhibitors has been primarily focused on the development of novel treatments for acute and chronic pain.[4][5] While dysfunction of ion channels, including sodium channels, is implicated in some neurological conditions, the primary therapeutic hypothesis for NaV1.8 inhibition lies in pain management rather than the core symptoms of neurodevelopmental disorders like schizophrenia or autism.[6][7][8]

Table 1: In Vitro Profile of PF-04885614 [2]

TargetIC50
Human NaV1.8 53 nM
Human NaV1.64.2 µM
Human NaV1.77.0 µM
Human NaV1.111 µM
Human NaV1.216 µM
Human NaV1.527 µM

This guide will now pivot to the intended topic of interest: the investigation of PDE10A inhibitors for the treatment of neurodevelopmental disorders, a therapeutic strategy with a distinct and compelling mechanistic rationale.

Part 2: The Rationale for Targeting PDE10A in Neurodevelopmental Disorders

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9][10] Its expression in the brain is highly localized, with the greatest abundance found in the medium spiny neurons (MSNs) of the striatum (caudate nucleus and putamen) and the nucleus accumbens.[9][11] This specific localization places PDE10A at the heart of the cortico-striato-thalamo-cortical circuits that are known to be dysregulated in several neurodevelopmental and psychiatric disorders.[9]

The MSNs are divided into two main populations that form the 'direct' and 'indirect' pathways of the basal ganglia, expressing dopamine D1 and D2 receptors, respectively.[11][12] These pathways are crucial for action selection, reward processing, and cognitive function. By degrading cAMP and cGMP, PDE10A acts as a critical regulator of signaling downstream of these dopamine receptors.[13] Inhibition of PDE10A, therefore, offers a mechanism to modulate the activity of both the direct and indirect pathways, which are implicated in the pathophysiology of schizophrenia and other neurodevelopmental disorders.[9][11][12][14] Preclinical studies have shown that PDE10A inhibitors can reverse behavioral deficits in animal models of schizophrenia and may have potential in treating autism spectrum disorder-related behaviors.[11][15]

Signaling Pathway of PDE10A in Medium Spiny Neurons

The following diagram illustrates the central role of PDE10A in modulating dopamine signaling in the striatum.

PDE10A_Signaling cluster_D1 D1 'Direct' Pathway MSN cluster_D2 D2 'Indirect' Pathway MSN D1 D1 Receptor Gas Gαs/olf D1->Gas AC_D1 Adenylyl Cyclase Gas->AC_D1 cAMP_D1 cAMP ATP_D1 ATP PKA PKA cAMP_D1->PKA PDE10A PDE10A cAMP_D1->PDE10A DARPP32 DARPP-32 PKA->DARPP32 CREB_D1 CREB PKA->CREB_D1 Gene_D1 Gene Expression (e.g., Substance P) D2 D2 Receptor Gai Gαi D2->Gai AC_D2 Adenylyl Cyclase Gai->AC_D2 cAMP_D2 cAMP ATP_D2 ATP CREB_D2 Gene Expression (e.g., Enkephalin) cAMP_D2->CREB_D2 cAMP_D2->PDE10A AMP 5'-AMP Inhibitor PDE10A Inhibitor

Caption: PDE10A signaling in direct and indirect pathway medium spiny neurons.

Part 3: Experimental Workflow for Evaluating Novel PDE10A Inhibitors

A systematic approach is essential for the preclinical evaluation of novel PDE10A inhibitors. The following workflow outlines the key stages, from initial in vitro characterization to in vivo behavioral assessment.

a A Compound Synthesis & Library Screening B In Vitro PDE10A Enzyme Assay (IC50) A->B C PDE Isoform Selectivity Panel B->C D Off-Target Liability (e.g., CEREP Panel) B->D E In Vitro DMPK (Solubility, Permeability, Metabolic Stability) B->E F In Vivo PK & Brain Penetration E->F G Target Engagement (ex vivo Autoradiography or PET Imaging) F->G H In Vivo Behavioral Models (Rodent) G->H I Advanced Behavioral Models (Non-Human Primate) H->I J IND-Enabling Toxicology Studies I->J

Caption: Preclinical development workflow for a novel PDE1pA inhibitor.

Step-by-Step Methodologies

Objective: To determine the potency of a test compound to inhibit PDE10A enzyme activity.

Protocol:

  • Enzyme Source: Recombinant human PDE10A enzyme.

  • Substrate: Tritiated cAMP or cGMP ([³H]-cAMP or [³H]-cGMP).

  • Assay Principle: A scintillation proximity assay (SPA) is commonly used.[16] In this format, the radiolabeled substrate is captured by scintillant-coated beads, generating a signal. When the substrate is hydrolyzed by PDE10A to [³H]-5'-AMP or [³H]-5'-GMP, it no longer binds to the beads, resulting in a loss of signal.

  • Procedure:

    • Prepare a serial dilution of the test compound in an appropriate buffer (e.g., Tris-HCl).

    • In a microplate, add the PDE10A enzyme, the test compound at various concentrations, and the SPA beads.

    • Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Measure the scintillation signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Table 2: Example IC50 Values for Selected PDE10A Inhibitors

CompoundPDE10A IC50Source
Papaverine~30 nM[11]
MP-10 (PF-02545920)0.37 nM[14]
EM-2218.9 pM (PDE10A1)[17]
CPL5000361 nM[12]

Objective: To assess the antipsychotic-like potential of a PDE10A inhibitor. The CAR model has high predictive validity for antipsychotic efficacy.

Protocol:

  • Apparatus: A shuttle box with two compartments separated by a door. The floor is a grid capable of delivering a mild electric foot shock. Each compartment has a light and a tone generator.[17]

  • Subjects: Rats are typically used.

  • Training Phase:

    • A trial begins with a conditioned stimulus (CS), such as a light and a tone, for a set duration (e.g., 10 seconds).

    • This is followed by the unconditioned stimulus (UCS), a mild foot shock, for a further duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS, it is recorded as an "avoidance" and the trial ends.

    • If the rat moves during the UCS, it is an "escape."

    • Rats are trained over several days until they reach a stable baseline of avoidance responses.

  • Testing Phase:

    • Administer the test compound (e.g., PDE10A inhibitor) or vehicle via the desired route (e.g., oral gavage) at a set time before the test session.

    • Place the rat in the shuttle box and run a session of trials (e.g., 30 trials).

    • Record the number of avoidance responses, escape responses, and failures to escape.

  • Data Analysis:

    • A significant reduction in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.[18] This demonstrates that the compound is not simply causing sedation or motor impairment.

    • Compare the effects of the test compound to a positive control, such as a known antipsychotic like haloperidol or risperidone.

Part 4: Clinical Landscape and Future Directions

Several PDE10A inhibitors have advanced to clinical trials for schizophrenia, Huntington's disease, and Tourette syndrome.[9][13][17] While some trials, such as those for Pfizer's PF-02545920 (MP-10) in schizophrenia, did not meet their primary endpoints for improving positive symptoms, they did demonstrate target engagement and psychoactive effects.[9] These outcomes have provided valuable insights into the complex role of the basal ganglia circuitry and the translation of preclinical findings to human psychopathology.[9][10]

More recent and ongoing trials with compounds like Celon Pharma's CPL500036 and Merck's MK-8189 for schizophrenia, and Noema Pharma's NOE-105 for Tourette syndrome, indicate continued interest and potential for this therapeutic class.[12][17][19] The nuanced effects observed in clinical studies suggest that PDE10A inhibitors may be more effective for specific symptom domains, such as cognitive or negative symptoms of schizophrenia, or for disorders with prominent basal ganglia dysfunction like Tourette syndrome.[13][14][17]

Future research should focus on:

  • Patient Stratification: Identifying biomarkers to select patient populations most likely to respond to PDE10A inhibition.

  • Dose Optimization: Utilizing PET imaging to ensure adequate target occupancy in clinical trials. A minimum of ~40% occupancy may be required for efficacy in some models.[18]

  • Combination Therapies: Exploring the potential of PDE10A inhibitors as adjunctive treatments to existing antipsychotic medications.

References

  • Gantner, D., & Li, M. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Chemical Neuroscience, 9(2), 186-193. [Link]

  • Hassan, A. M., et al. (2023). The Emerging Role of Phosphodiesterase Inhibitors in Fragile X Syndrome and Autism Spectrum Disorder. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Wikipedia. Nav1.8. [Link]

  • National Institutes of Health. Development of a Potent and Selective Nav1.8 inhibitor for the Treatment of Acute and Chronic Pain with the Goal of Reducing Opioid Use and Preventing Opioid Use Disorders. [Link]

  • Marquis, K. L., et al. (2019). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Pharmacology, 10, 107. [Link]

  • O'Donnell, P., et al. (2024). A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders. Biomedicines, 12(8), 1838. [Link]

  • Matloka, M., et al. (2022). A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects. Frontiers in Pharmacology, 13, 1018511. [Link]

  • Li, Y. W., et al. (2016). Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy. Neuropharmacology, 101, 28-36. [Link]

  • Sun, J. S. (2022). PDE10A Inhibition in Tourette Syndrome. NeurologyLive, April 19, 2022. [Link]

  • Drug Annotation. (2023, January 31). discovery of MK-8189, a PDE10A inhibitor [Video]. YouTube. [Link]

  • Kehler, J., et al. (2011). Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 339(3), 889-900. [Link]

  • Stumpfe, D., & Bajorath, J. (2019). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Omega, 4(1), 2211-2216. [Link]

  • Shiraishi, T., et al. (2013). Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4930-4934. [Link]

  • Harrington, A. M., & Brierley, S. M. (2024). Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. The Journal of Physiology, 602(10), 1667-1681. [Link]

  • Yang, Y., et al. (2025). Nav1.8: Intrinsic limits on the functional effect of abrogation in DRG neurons. Proceedings of the National Academy of Sciences, 122(40), e2509123122. [Link]

  • Singh, S., et al. (2023). PDE1B and PDE10A as Novel Targets for Schizophrenia: From Molecular Design and Synthesis to Therapeutic Promise. Frontiers in Chemistry, 11, 1269395. [Link]

  • Cregg, R., et al. (2020). Sodium channel Nav1.8: Emerging links to human disease. Neurology Genetics, 6(5), e502. [Link]

  • Grauer, S. M., et al. (2009). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Journal of Neuroscience, 29(11), 3407-3414. [Link]

  • Li, X., et al. (2025). Advances in the discovery of selective NaV1.8 inhibitors for pain management. European Journal of Medicinal Chemistry, 281, 117215. [Link]

  • Rodefer, J. S., et al. (2008). PDE10A inhibition reverses subchronic PCP-induced deficits in attentional set-shifting in rats. Neuropsychopharmacology, 33(10), 2657-2666. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for PF-04885614 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for the use of PF-04885614, a potent and selective inhi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the use of PF-04885614, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, in patch clamp electrophysiology experiments. This document offers in-depth protocols, scientific rationale, and data interpretation guidelines to empower researchers in their investigation of NaV1.8 pharmacology and its role in cellular excitability.

Introduction: The Significance of Targeting NaV1.8

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[1] The NaV1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG).[2][3] This localization makes it a key player in nociception, the sensory nervous system's response to certain harmful or potentially harmful stimuli.[4][5] Dysregulation of NaV1.8 function has been implicated in a variety of chronic pain states, including inflammatory and neuropathic pain.[2][4][6] Consequently, selective inhibitors of NaV1.8 are valuable research tools and promising therapeutic candidates for pain management.[7][8][9]

PF-04885614 is a highly potent and selective small molecule inhibitor of human NaV1.8, exhibiting an IC₅₀ of 53 nM. Its selectivity over other NaV subtypes is a crucial attribute, minimizing off-target effects and allowing for the specific interrogation of NaV1.8 function. Understanding the interaction of PF-04885614 with the NaV1.8 channel through patch clamp electrophysiology provides invaluable insights into its mechanism of action and potential therapeutic utility.

PF-04885614: Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for successful and reproducible experiments.

PropertyValueSource
Molecular Weight 285.26 g/mol
Formula C₁₃H₁₄F₃N₃O
Appearance White to beige powder
Solubility Soluble in DMSO and ethanol
Storage Store at +4°C

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution of PF-04885614 in 100% DMSO. For example, a 10 mM stock solution can be prepared by dissolving 2.85 mg of the compound in 1 mL of DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the external recording solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on ion channel function.

Safety Precautions:

As a potent bioactive molecule, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling PF-04885614. All work should be conducted in a well-ventilated area. For detailed safety information, it is always best practice to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, researchers should handle the compound with the care afforded to all novel chemical entities.[10][11][12][13]

Experimental Design: Cellular Systems for Studying NaV1.8

The choice of cellular system is a critical determinant of experimental success.

  • Primary Dorsal Root Ganglion (DRG) Neurons: These neurons endogenously express NaV1.8 and represent the most physiologically relevant system.[3][14] However, their use involves animal work and the cultures are heterogeneous.

  • Recombinant Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, expressing human or rodent NaV1.8 offer a more homogenous and scalable system.[15] ND7/23 cells, a neuroblastoma-DRG neuron hybrid, are also a suitable host for recombinant NaV1.8 expression.[14][16]

The following protocols are designed for whole-cell patch clamp recordings from either primary DRG neurons or a recombinant cell line expressing NaV1.8.

Detailed Protocol: Whole-Cell Voltage Clamp Recording of NaV1.8 Currents

This protocol provides a step-by-step guide to measuring NaV1.8 currents and assessing their inhibition by PF-04885614.

1. Cell Preparation:

  • Primary DRG Neurons: Isolate DRG neurons from the desired animal model following established and ethically approved protocols. Plate the dissociated neurons on coated coverslips and culture for 12-48 hours before recording.

  • Recombinant Cell Lines: Culture the NaV1.8-expressing cell line according to the supplier's recommendations.[15][17] Plate the cells onto coverslips at an appropriate density to allow for the selection of single, healthy cells for patching.

2. Solutions and Reagents:

SolutionComponentConcentration (mM)
External Solution NaCl140
KCl3
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH, Osmolarity ~310-320 mOsm
Internal Solution CsF140
NaCl10
EGTA1
HEPES10
Mg-ATP2
Na-GTP0.3
pH adjusted to 7.3 with CsOH, Osmolarity ~300-310 mOsm

Rationale for Solution Components:

  • External Solution: The composition mimics physiological extracellular fluid.

  • Internal Solution: Cesium and fluoride are used to block potassium and calcium currents, respectively, thereby isolating the sodium currents. EGTA is included to chelate intracellular calcium. ATP and GTP are added to maintain cell health and prevent current rundown.

3. Patch Pipette Fabrication and Filling:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.

  • Fill the pipette with the filtered internal solution, ensuring no air bubbles are trapped in the tip.

4. Establishing a Whole-Cell Configuration:

The patch-clamp technique is a versatile electrophysiological tool for understanding ion channel behavior.[18] It involves forming a high-resistance "gigaohm" seal between a glass micropipette and the cell membrane.[19]

  • Mount the filled pipette in the headstage of the patch clamp amplifier.

  • Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath solution.

  • Under visual guidance (microscope), approach a healthy, single cell.

  • Once the pipette touches the cell membrane, release the positive pressure to allow the pipette to form a seal.

  • Apply gentle suction to achieve a gigaohm seal (resistance > 1 GΩ).

  • Once a stable gigaseal is formed, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[17]

  • Allow the cell to stabilize for 3-5 minutes before beginning recordings.

5. Voltage Clamp Protocols and Data Acquisition:

The following voltage protocols are designed to characterize the biophysical properties of NaV1.8 and to assess the effect of PF-04885614.

  • Current-Voltage (I-V) Relationship:

    • From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) for 50-100 ms.

    • This protocol will determine the voltage at which the peak inward current occurs.[3][20]

  • Steady-State Inactivation:

    • From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various voltages (e.g., from -120 mV to +20 mV in 10 mV increments).

    • Immediately following the pre-pulse, apply a test pulse to the voltage that elicits the peak current (determined from the I-V protocol) for 50 ms.

    • This protocol determines the voltage-dependence of channel inactivation.

  • Drug Application Protocol:

    • Establish a stable baseline recording of NaV1.8 currents using a repetitive test pulse (e.g., a 50 ms step to the peak current voltage every 10-20 seconds from a holding potential of -100 mV).

    • Perfuse the recording chamber with the external solution containing the desired concentration of PF-04885614.

    • Monitor the inhibition of the NaV1.8 current until a steady-state block is achieved.

    • To determine the IC₅₀, test a range of PF-04885614 concentrations.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Preparation (DRG or Recombinant) seal Gigaohm Seal Formation cell_prep->seal sol_prep Solution Preparation (Internal & External) sol_prep->seal pip_prep Pipette Fabrication & Filling pip_prep->seal wc Whole-Cell Configuration seal->wc baseline Baseline Recording (Voltage Protocols) wc->baseline drug_app PF-04885614 Application baseline->drug_app washout Washout drug_app->washout iv_analysis I-V Curve Analysis drug_app->iv_analysis inact_analysis Inactivation Curve Analysis drug_app->inact_analysis ic50_analysis IC50 Determination drug_app->ic50_analysis

Caption: Workflow for Patch Clamp Analysis of PF-04885614 on NaV1.8.

Data Analysis and Expected Results

1. Analysis of Biophysical Properties:

  • I-V Relationship: Plot the peak inward current as a function of the command voltage. The resulting curve should show a threshold for activation and a peak current, followed by a decrease at more depolarized potentials.

  • Steady-State Inactivation: Normalize the peak current during the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V₁/₂).

2. Quantifying Inhibition by PF-04885614:

  • Calculate the percentage of current inhibition at each concentration of PF-04885614: % Inhibition = (1 - (I_drug / I_control)) * 100.

  • Plot the % inhibition as a function of the PF-04885614 concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Expected Results:

  • PF-04885614 is expected to potently inhibit NaV1.8 currents in a concentration-dependent manner.

  • The IC₅₀ value should be in the nanomolar range, consistent with published data.

  • Depending on the binding kinetics, PF-04885614 may exhibit use-dependent block, where the degree of inhibition increases with the frequency of channel activation. This can be investigated by applying trains of depolarizing pulses.

NaV1.8 Inhibition Data Summary:

ParameterExpected Value
PF-04885614 IC₅₀ (hNaV1.8) ~53 nM
PF-04885614 IC₅₀ (hNaV1.5) ~27 µM
PF-04885614 IC₅₀ (hNaV1.7) ~7.0 µM

This table highlights the selectivity of PF-04885614 for NaV1.8 over other key sodium channel isoforms.

Signaling Pathway Context:

G cluster_neuron Nociceptive Neuron Nav1_8 NaV1.8 AP Action Potential Nav1_8->AP Initiates Pain_Signal Pain Signal Transmission AP->Pain_Signal Stimulus Noxious Stimulus Stimulus->Nav1_8 Activates PF04885614 PF-04885614 PF04885614->Nav1_8 Inhibits

Caption: Inhibition of Pain Signaling by PF-04885614 via NaV1.8 Blockade.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Unstable Gigaseal Unhealthy cells; dirty pipette tip; vibrations.Use healthy, low-passage cells; fire-polish pipettes; ensure the recording setup is on an anti-vibration table.
No or Small NaV1.8 Currents Low channel expression; incorrect solutions; rundown.Use a cell line with confirmed high expression; verify the composition and osmolarity of solutions; record within 15-20 minutes of establishing whole-cell configuration.
High Leak Current Poor seal quality; cell damage.Discard the cell and attempt a new recording with a fresh pipette.
Inconsistent Drug Effect Incomplete solution exchange; compound precipitation.Ensure the perfusion system is working correctly; visually inspect the drug-containing solution for any precipitates.

Conclusion

PF-04885614 is a powerful pharmacological tool for the study of NaV1.8. By employing the detailed protocols and adhering to the principles of good electrophysiological practice outlined in these application notes, researchers can obtain high-quality, reproducible data to further elucidate the role of NaV1.8 in physiology and disease. The provided guidelines for experimental design, data analysis, and troubleshooting will serve as a valuable resource for scientists and drug development professionals in their pursuit of novel analgesics.

References

  • Zhang, X., et al. (2018). Aquaporin-1 Tunes Pain Perception by Interaction with Nav1.8 Na+ Channels in Dorsal Root Ganglion Neurons. PubMed Central. [Link]

  • Metrion Biosciences. Optimising a difficult Nav1.8 cell line assay for automated patch-clamp screening. [Link]

  • Wikipedia. Nav1.8. [Link]

  • Al-Bawor, A. S., & Al-Zamil, W. M. (2019). Nav1.7 and Nav1.8: Role in the pathophysiology of pain. Journal of Pain Research, 12, 1859–1869. [Link]

  • Han, C., et al. (2015). Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons. Journal of Neurophysiology, 113(9), 3172–3185. [Link]

  • Han, C., et al. (2018). Interplay of Nav1.8 and Nav1.7 channels drives neuronal hyperexcitability in neuropathic pain. ResearchGate. [Link]

  • B'SYS GmbH. CHO NaV1.8/β3 Cell Line. [Link]

  • Nanion Technologies. Application Note Characterization of rNa 1.8 (ND7-23) on Nanion´s Patchliner®. [Link]

  • New England Journal of Medicine. (2023). Selective Inhibition of NaV1.8 for Acute Pain. YouTube. [Link]

  • JoVE. Preparation of Artificial Bilayers for Electrophysiology Experiments. [Link]

  • Sacchetti, S., et al. (2013). F1FO ATPase Vesicle Preparation and Technique for Performing Patch Clamp Recordings of Submitochondrial Vesicle Membranes. ResearchGate. [Link]

  • Han, C., et al. (2017). Voltage-clamp analysis of Nav1.8-Ala1073 and Nav1.8-Val1073 channels. ResearchGate. [Link]

  • Metrion Biosciences. Optimising a difficult Nav1.8 cell line assay for automated patch clamp screening. [Link]

  • Al-Bawor, A. S., & Al-Zamil, W. M. (2024). Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. Frontiers in Pain Research, 5, 1370007. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Al-Bawor, A. S., & Al-Zamil, W. M. (2024). Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. PubMed Central. [Link]

  • Al-muhtasib, N. (2019). #LabHacks: Tips for improving your electrophysiology experiments. Scientifica. [Link]

  • paintdocs.com. Safety Data Sheet. [Link]

  • Creative Biolabs. (2024). What are Nav1.8 modulators and how do they work? [Link]

  • Zhao, J., et al. (2018). A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line. PubMed. [Link]

  • Google Patents. (2004). Cell lines for the functional expression of nav1.8.
  • ResearchGate. Structure of the Nav1.8 channel and corresponding location of different variants identified in patients with chronic pain. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Animal Studies with PF-04885614 (PF-04856264)

Introduction PF-04885614, also identified as PF-04856264, is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for pain therapeutics, as loss-of-f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

PF-04885614, also identified as PF-04856264, is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience most forms of pain. As a crucial player in the initiation and propagation of action potentials in nociceptive neurons, NaV1.7 has become a focal point for the development of novel analgesics. These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of PF-04885614 in in vivo animal studies, with a focus on dosage selection, study design, and protocol optimization.

It is critical to note that while initial searches may link PF-04885614 to NaV1.8, extensive research confirms its primary target is NaV1.7. Furthermore, a significant species-dependent variability in potency has been observed, with PF-04885614 exhibiting low potency against the rat NaV1.7 channel[1]. This has important implications for species selection and dose considerations in preclinical studies.

Mechanism of Action

PF-04885614 functions by selectively binding to the NaV1.7 channel, thereby blocking the influx of sodium ions that is necessary for the generation and conduction of pain signals. Its selectivity for NaV1.7 over other sodium channel subtypes is a key attribute, as this is expected to minimize off-target effects, such as those on the central nervous system, cardiovascular system, and skeletal muscle function, which are mediated by other NaV isoforms.

PF-04885614_Mechanism_of_Action Nociceptive_Stimulus Nociceptive Stimulus NaV1.7_Activation NaV1.7 Channel Activation Nociceptive_Stimulus->NaV1.7_Activation Sodium_Influx Sodium Ion Influx NaV1.7_Activation->Sodium_Influx Action_Potential Action Potential Generation Sodium_Influx->Action_Potential Pain_Signal_Transmission Pain Signal Transmission to CNS Action_Potential->Pain_Signal_Transmission PF-04885614 PF-04885614 PF-04885614->Inhibition

Caption: Mechanism of action of PF-04885614 in blocking pain signal transmission.

In Vivo Efficacy and Dosage Recommendations

Mouse Models

The majority of published in vivo efficacy data for PF-04885614 comes from studies in mice. The compound has been shown to be effective in a model of NaV1.7-mediated pain.

Table 1: Recommended Dosage of PF-04885614 in Mice

Administration RouteDosage RangeAnimal ModelObserved EffectReference
Intraperitoneal (i.p.)3 - 30 mg/kgOD1-induced spontaneous painSignificant reduction in pain behaviors[2]
Intraplantar (local)10 µM - 1 mMOD1-induced spontaneous painConcentration-dependent reversal of pain behaviors[3]

It is important to note that some studies have reported a lack of efficacy for PF-04885614 in other acute pain models in mice, such as the formalin, carrageenan, or complete Freund's adjuvant (CFA)-induced pain models, when administered systemically[4]. This discrepancy may be due to the specific pain mechanisms involved in each model or pharmacokinetic factors. Researchers should carefully consider the specific scientific question being addressed when selecting a pain model.

Rat Models

A critical consideration for researchers planning to use rats is the reported low potency of PF-04885614 against the rat NaV1.7 channel[1]. This suggests that significantly higher doses may be required to achieve efficacy, which could potentially lead to off-target effects or toxicity. To date, there is a lack of published studies detailing successful analgesic efficacy of PF-04885614 in rat models.

Recommendation: Researchers considering the use of rats should conduct preliminary dose-ranging studies to determine the effective and tolerable dose range. Alternatively, the use of transgenic rats expressing the human NaV1.8 channel has been explored for other NaV1.8 inhibitors to overcome species-specific potency issues and may be a relevant strategy for NaV1.7 inhibitors as well[5][6].

Pharmacokinetics

Detailed pharmacokinetic data for PF-04885614 in common preclinical species is not extensively published. The lack of this information presents a challenge for precise dose selection and the interpretation of efficacy and toxicology data. It is recommended that researchers perform pharmacokinetic studies in their chosen species to determine key parameters such as bioavailability, plasma protein binding, half-life, and tissue distribution.

Toxicology and Safety Pharmacology

Formulation and Administration

For in vivo administration, PF-04885614 needs to be appropriately formulated to ensure solubility and stability.

Table 2: Suggested Formulation for PF-04885614

ComponentPercentageNotes
DMSO10%Initial solubilization
(20% SBE-β-CD in Saline)90%Vehicle for dilution

This formulation is a suggestion based on information from a commercial supplier and may require optimization for specific experimental needs.

Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy in a Mouse Model of NaV1.7-Mediated Pain (OD1-Induced)

This protocol is based on the methodology described in the study by Deuis et al. (2016)[2][7].

  • Animal Model: Adult male C57BL/6 mice.

  • Acclimatization: Allow animals to acclimatize to the testing environment for at least 3 days prior to the experiment.

  • Drug Preparation: Prepare PF-04885614 in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).

  • Drug Administration:

    • Systemic: Administer PF-04885614 (3-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the induction of pain.

    • Local: Co-administer PF-04885614 (10 µM - 1 mM) with the pain-inducing agent.

  • Induction of Pain: Inject the scorpion toxin OD1 (a NaV1.7 activator) into the plantar surface of the hind paw.

  • Behavioral Assessment: Observe and quantify spontaneous pain behaviors (e.g., flinching, licking, lifting of the paw) for a defined period following OD1 injection.

  • Data Analysis: Compare the frequency or duration of pain behaviors between the vehicle-treated and PF-04885614-treated groups using appropriate statistical methods.

OD1_Pain_Model_Workflow cluster_pre-treatment Pre-Treatment cluster_experiment Experiment cluster_analysis Analysis Acclimatization Acclimatize Mice Drug_Preparation Prepare PF-04885614 and Vehicle Acclimatization->Drug_Preparation Drug_Administration Administer PF-04885614 (i.p. or local) Drug_Preparation->Drug_Administration Pain_Induction Induce Pain with Intraplantar OD1 Drug_Administration->Pain_Induction Behavioral_Observation Observe and Record Pain Behaviors Pain_Induction->Behavioral_Observation Data_Analysis Analyze Behavioral Data Behavioral_Observation->Data_Analysis Efficacy_Determination Determine Analgesic Efficacy Data_Analysis->Efficacy_Determination

Sources

Method

How to prepare PF-04885614 stock solutions

Application Note: Preparation and Handling of PF-04885614 Stock Solutions Abstract & Molecule Profile PF-04885614 is a potent, selective, and orally bioavailable inhibitor of the voltage-gated sodium channel NaV1.8 (IC =...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of PF-04885614 Stock Solutions

Abstract & Molecule Profile

PF-04885614 is a potent, selective, and orally bioavailable inhibitor of the voltage-gated sodium channel NaV1.8 (IC


 = ~53 nM). It is primarily utilized in neuroscience research to study nociception (pain signaling) and excitability in dorsal root ganglion (DRG) neurons.

Critical Disambiguation: Ensure you are working with the NaV1.8 inhibitor (CAS: 1480833-70-2).[1] Do not confuse this with Pfizer’s BACE1 inhibitors (e.g., PF-05297909), which are chemically distinct.

Physicochemical Profile
PropertyValueNotes
Molecular Weight 285.26 g/mol Value for free base. Check label if using a salt form.
Formula C

H

F

N

O
Solubility (DMSO) ~100 mM (28.5 mg/mL)Preferred solvent for in vitro stocks.
Solubility (Ethanol) ~100 mM (28.5 mg/mL)Alternative organic solvent.
Solubility (Water) InsolubleDo not attempt to dissolve directly in aqueous media.
Appearance White to off-white solidHygroscopic; store desiccated.

Mechanism of Action (NaV1.8 Inhibition)

PF-04885614 functions by blocking the pore of the NaV1.8 channel, preventing the influx of sodium ions (


) during the depolarization phase of the action potential in nociceptors. This blockade dampens neuronal excitability and inhibits pain signal transmission.

NaV1_8_Pathway Stimulus Noxious Stimulus (Heat/Mechanical) Receptor Nociceptor Activation Stimulus->Receptor NaV18 NaV1.8 Channel (Voltage-Gated) Receptor->NaV18 Triggers Opening Depolarization Membrane Depolarization NaV18->Depolarization Na+ Influx PF_Compound PF-04885614 (Inhibitor) PF_Compound->NaV18 BLOCKS Pore ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal

Figure 1: Mechanism of Action. PF-04885614 blocks NaV1.8 channels, preventing the sodium influx required to propagate pain signals in peripheral neurons.

Protocol 1: Preparation of Master Stock (In Vitro)

Objective: Create a 10 mM stock solution in DMSO for cellular assays (IC


 determination, patch-clamp).

Reagents:

  • PF-04885614 (Solid)[1]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)

Procedure:

  • Calculate Mass/Volume: Use the formula

    
    .
    
    • Example: To prepare 1 mL of 10 mM stock:

      
      
      
  • Weighing: Accurately weigh 2.85 mg of PF-04885614 into a sterile, amber glass vial (or polypropylene microcentrifuge tube).

    • Note: If the static charge is high, use an anti-static gun.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2–5 minutes. Do not heat above 37°C.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Working Solution Preparation (Daily Use):

  • Dilute the 10 mM DMSO stock into the assay buffer (e.g., Ringer's solution) immediately prior to use.

  • Critical Limit: Keep final DMSO concentration < 0.1% to avoid solvent artifacts in electrophysiology.

  • Step: Dilute 1 µL of 10 mM stock into 10 mL buffer

    
     1 µM final concentration (0.01% DMSO).
    

Protocol 2: In Vivo Formulation (Oral Gavage)

Objective: Prepare a homogeneous suspension for oral administration (PO) in rodents. Target Dose Example: 10 mg/kg at 10 mL/kg dosing volume (Concentration = 1 mg/mL).

Vehicle Selection: PF-04885614 is lipophilic and requires a suspension vehicle. The standard vehicle for this class of compounds is 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

Workflow Diagram:

Stock_Prep_Workflow Start Weigh PF-04885614 (Solid Powder) Step1 Add small volume (5%) of vehicle to powder (Wetting Step) Start->Step1 Vehicle Prepare Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in Water Vehicle->Step1 Step2 Triturate/Grind to form smooth paste Step1->Step2 Step3 Add remaining vehicle in stepwise manner Step2->Step3 Step4 Sonicate (10-15 mins) to disperse aggregates Step3->Step4 QC Visual Check: Uniform white suspension? Step4->QC

Figure 2: Suspension formulation workflow for in vivo studies.

Step-by-Step Procedure:

  • Vehicle Prep:

    • Heat 50% of the required water volume to 80°C.

    • Disperse Methylcellulose powder (0.5% w/v) into the hot water. Agitate until wetted.

    • Add the remaining cold water and Tween 80 (0.1% v/v). Stir on ice until clear (hydration requires cold).

  • Compound Addition:

    • Weigh the required amount of PF-04885614.

    • Levigation: Add a tiny amount of the vehicle to the powder in a mortar or tube. Grind/triturate to break up clumps and form a smooth paste.

  • Dilution: Gradually add the rest of the vehicle while stirring continuously.

  • Homogenization: Sonicate the suspension for 10–20 minutes to ensure uniform particle size.

  • Dosing: Shake well immediately before filling the syringe.

Quality Control & Troubleshooting

IssueCauseSolution
Precipitation in Buffer "Crash-out" effect upon dilution.Dilute stepwise. Ensure final concentration is below solubility limit (typically < 100 µM in aqueous).
Yellowing of DMSO Stock Oxidation or degradation.Discard immediately. Use fresh anhydrous DMSO and store under nitrogen if possible.
Inconsistent In Vivo Data Non-uniform suspension.Increase sonication time; vortex immediately before gavage.

References

  • Bagal, S. K., et al. (2014). "Discovery of PF-04885614, a Potent, Selective, and Orally Bioavailable NaV1.8 Modulator for the Treatment of Chronic Pain." Journal of Medicinal Chemistry, 57(5), 2161–2166.

  • Tocris Bioscience. "PF 04885614 Product Datasheet." Bio-Techne.

  • Guide to Pharmacology. "PF-04885614 Ligand Page." IUPHAR/BPS.

Sources

Application

Introduction: The Critical First Step in Researching PF-04885614

An Application Note on the Preparation of PF-04885614 Solutions in DMSO and Ethanol PF-04885614 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8 (IC50 = 53 nM for the human channel).[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Preparation of PF-04885614 Solutions in DMSO and Ethanol

PF-04885614 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8 (IC50 = 53 nM for the human channel).[1] Its selectivity over other NaV subtypes makes it a valuable tool for investigating the role of NaV1.8 in pain pathways and other neurological processes.[1] The reliability and reproducibility of any subsequent in vitro or in vivo experiment hinges on the accurate and complete solubilization of this compound. Improperly prepared solutions can lead to inaccurate concentration assessments, compound precipitation, and ultimately, flawed experimental outcomes.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective solubilization of PF-04885614. As a Senior Application Scientist, the goal is not merely to provide a list of steps, but to impart a deeper understanding of the principles behind the protocol, ensuring a self-validating and robust methodology. We will explore the solubility limits in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol, and provide step-by-step protocols for preparing high-concentration stock solutions and subsequent working dilutions.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for proper handling and solution preparation.

PropertyValueSource
Molecular Weight (M. Wt) 285.26 g/mol [1]
Molecular Formula C₁₃H₁₄F₃N₃O[1]
CAS Number 1480833-70-2[1]
Appearance White to beige powder
Purity ≥98% (HPLC)[1]
Storage (as solid) Store at +4°C[1]

Note: Batch-specific molecular weights may vary slightly due to hydration. Always refer to the Certificate of Analysis (CoA) and the vial label for the precise molecular weight of your specific lot for the most accurate molar concentration calculations.

Quantitative Solubility Data

The following data provides the maximum demonstrated solubility concentrations of PF-04885614 in high-purity DMSO and ethanol. Attempting to prepare solutions at concentrations exceeding these limits may result in incomplete dissolution.

SolventMax. Concentration (mg/mL)Max. Concentration (mM)
DMSO 28.53100
Ethanol 28.53100

Data sourced from Tocris Bioscience.[1]

Rationale for Solvent Selection

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is one of the most powerful and versatile solvents used in life science research.[2][3] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it an excellent choice for preparing high-concentration stock solutions of organic molecules like PF-04885614.[2][3] These stock solutions can then be diluted into aqueous media for cell-based assays. However, it is crucial to be mindful that DMSO can exhibit cellular toxicity, and the final concentration in experimental assays should typically be kept below 0.5% to avoid confounding effects.[4]

Ethanol: A polar protic solvent, ethanol is another common choice for dissolving compounds for biological research.[5] It is often preferred for in vivo studies due to its lower toxicity compared to DMSO. While its dissolving power can be less than that of DMSO for certain compounds, PF-04885614 exhibits excellent solubility in ethanol.[1]

Protocol 1: Preparation of a 100 mM PF-04885614 Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which is the cornerstone of accurate serial dilutions for experimental use.

Materials and Reagents
  • PF-04885614 powder (CAS 1480833-70-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Bath sonicator

Step-by-Step Methodology
  • Pre-Calculation: Before weighing, determine the required mass of PF-04885614 for your desired volume and concentration. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x M. Wt ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 285.26 g/mol x 1000 mg/g = 28.53 mg

  • Weighing the Compound: Carefully weigh out 28.53 mg of PF-04885614 powder using an analytical balance and transfer it into a sterile, appropriately sized tube or vial.

    • Causality: Using a calibrated analytical balance is critical for accuracy. Weighing directly into the dissolution vessel minimizes transfer loss.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vessel containing the PF-04885614 powder.

    • Causality: DMSO is hygroscopic (readily absorbs water from the air). Using an anhydrous grade and keeping containers tightly sealed prevents the introduction of water, which can affect the solubility of hydrophobic compounds.

  • Dissolution: Tightly cap the vessel and vortex thoroughly for 1-2 minutes.

    • Causality: Vortexing provides mechanical agitation to increase the rate of dissolution.

  • Visual Confirmation: Visually inspect the solution against a light source. A properly dissolved stock solution should be a clear, translucent liquid with no visible particulates or turbidity.[6]

    • Trustworthiness: This step is a self-validating check. If particulates are present, the compound is not fully dissolved, and the actual concentration will be lower than calculated.

  • Troubleshooting Insolubility (If Necessary): If particulates remain, gently warm the solution to 30-40°C or place it in a bath sonicator for 5-10 minutes. Re-vortex and inspect again.

    • Causality: Modest warming can increase solubility kinetics. Sonication uses ultrasonic waves to break up compound aggregates and facilitate dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

    • Causality: Aliquoting prevents degradation that can occur from repeated freeze-thaw cycles.[4] Storing at low temperatures minimizes solvent evaporation and chemical degradation over time.

Protocol 2: Preparation of a 100 mM PF-04885614 Stock Solution in Ethanol

The procedure for ethanol is analogous to that for DMSO, leveraging its properties as an effective solvent for PF-04885614.

Materials and Reagents
  • PF-04885614 powder (CAS 1480833-70-2)

  • Absolute Ethanol (≥99.5% purity)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Step-by-Step Methodology
  • Pre-Calculation: The mass required is identical to the DMSO protocol. For 1 mL of a 100 mM solution, you will need 28.53 mg of PF-04885614.

  • Weighing: Weigh 28.53 mg of PF-04885614 powder and place it into a sterile tube or vial.

  • Solvent Addition: Add 1 mL of absolute ethanol to the vessel.

    • Causality: Using a high-purity grade of ethanol ensures that contaminants or excess water do not interfere with the dissolution process.

  • Dissolution & Confirmation: Vortex the mixture thoroughly for 1-2 minutes until the solution is clear and free of visible solids. Visually confirm complete solubilization.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C to maintain stability and concentration.

Visualization of the Stock Solution Workflow

The following diagram illustrates the generalized workflow for preparing a stock solution, a critical process for ensuring experimental accuracy.

G cluster_prep Phase 1: Preparation & Weighing cluster_dissolve Phase 2: Dissolution cluster_storage Phase 3: Finalization & Storage calc 1. Calculate Mass (Target Conc. & Volume) weigh 2. Weigh Compound (Analytical Balance) calc->weigh vessel 3. Transfer to Sterile Vessel weigh->vessel add_solvent 4. Add Solvent (DMSO or Ethanol) vessel->add_solvent vortex 5. Agitate (Vortex / Sonicate) add_solvent->vortex inspect 6. Visual Inspection (Clear & Particulate-Free?) vortex->inspect inspect->vortex No aliquot 7. Aliquot into Single-Use Volumes inspect->aliquot Yes store 8. Store at -20°C / -80°C aliquot->store

Sources

Method

Application of PF-04885614 in neuropathic pain models

Application Note: Mechanistic Profiling of PF-04885614 in Neuropathic Pain Models Executive Summary & Mechanism of Action PF-04885614 is a highly potent and selective small-molecule inhibitor of the voltage-gated sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of PF-04885614 in Neuropathic Pain Models

Executive Summary & Mechanism of Action

PF-04885614 is a highly potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.8 (SCN10A). Unlike non-selective sodium channel blockers (e.g., lidocaine, carbamazepine) that affect cardiac (Nav1.5) and CNS (Nav1.1, 1.2) channels, PF-04885614 targets the tetrodotoxin-resistant (TTX-R) channels predominantly expressed in peripheral nociceptors (dorsal root ganglion neurons).

This selectivity profile makes PF-04885614 a critical tool compound for dissecting the contribution of peripheral sensitization in neuropathic pain states without the confounding variables of central sedation or motor impairment.

Key Technical Specifications:

  • Target: Human Nav1.8 (IC50 = 53 nM).

  • Selectivity: >75-fold selective over Nav1.6, Nav1.7, Nav1.1, Nav1.2, and Nav1.5.

  • Primary Application: Investigation of nociceptor hyperexcitability in models of nerve injury (SNL, CCI) and inflammatory pain.

Mechanism of Action Visualization

Nav18_Mechanism NerveInjury Peripheral Nerve Injury (SNL/CCI) DRG Dorsal Root Ganglion (C-Fiber Nociceptors) NerveInjury->DRG Induces NavUp Upregulation/Translocation of Nav1.8 Channels DRG->NavUp Molecular Response Ectopic Ectopic Spontaneous Discharge NavUp->Ectopic Lowers Activation Threshold Analgesia Inhibition of Nociceptive Transmission Ectopic->Analgesia Reduction leads to PF PF-04885614 (Nav1.8 Blocker) Block State-Dependent Channel Blockade PF->Block Binds VSD Block->Ectopic Suppresses

Figure 1: Mechanism of Action. PF-04885614 selectively blocks Nav1.8 channels in the DRG, suppressing the ectopic discharge responsible for spontaneous neuropathic pain.

Experimental Design & Formulation Strategy

To ensure robust data, the experimental design must account for the compound's lipophilicity and the temporal dynamics of the neuropathic pain model.

A. Formulation Protocol

PF-04885614 is a lipophilic small molecule. Proper suspension is critical for consistent oral bioavailability.

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in distilled water.

    • Rationale: Methylcellulose provides viscosity to prevent settling, while Tween 80 acts as a surfactant to wet the hydrophobic powder.

  • Preparation Steps:

    • Weigh the required amount of PF-04885614.

    • Add the calculated volume of 0.1% Tween 80 and triturate well with a mortar and pestle to form a smooth paste.

    • Gradually add 0.5% MC while stirring constantly to reach final volume.

    • Sonicate for 10–15 minutes to ensure a uniform suspension.

    • QC Check: Verify pH is neutral (6.5–7.5). Prepare fresh daily.

B. Dosing Regimen
  • Route: Oral Gavage (PO).[1]

  • Dose Range: 10, 30, and 100 mg/kg.

    • Note: 30 mg/kg is typically the ED50 for similar Nav1.8 inhibitors in rat models. 100 mg/kg ensures full target coverage.

  • Volume: 10 mL/kg (standard for rats).

Detailed Protocols: Neuropathic Pain Models

Two "gold standard" models are recommended to cross-validate efficacy: Spinal Nerve Ligation (SNL) for high reproducibility and Chronic Constriction Injury (CCI) for an inflammatory-neuropathic mixed component.

Protocol A: Spinal Nerve Ligation (Chung Model)

Best for: Pure neuropathic pain, mechanical allodynia.

  • Anesthesia: Induce with 3-4% isoflurane; maintain at 2%.

  • Surgery:

    • Expose the dorsal vertebral column at L4–S2.

    • Remove the L6 transverse process to expose the L4 and L5 spinal nerves.

    • Tightly ligate the L5 spinal nerve with 6-0 silk suture distal to the DRG.

    • Control: Sham surgery (expose but do not ligate).

  • Recovery: Allow 7–14 days for allodynia to develop.

  • Baseline Testing: Verify mechanical threshold < 4.0 g (Von Frey) before enrollment.

Protocol B: Behavioral Assessment Workflow

The following workflow ensures blinding and minimizes stress-induced analgesia.

Workflow T0 Time 0: Baseline Measurement (Von Frey / Hargreaves) Dose Oral Dosing (Vehicle, 10, 30, 100 mg/kg) T0->Dose T1 T + 1 Hour (Peak Plasma Concentration) Dose->T1 T2 T + 3 Hours (Duration of Action) T1->T2 T3 T + 6 Hours (Washout/Recovery) T2->T3 Analyze Data Analysis (Calculate % MPE) T3->Analyze

Figure 2: Experimental Timeline. Behavioral testing is synchronized with the compound's estimated Tmax (1 hour).

Step-by-Step Assessment:

  • Acclimation: Place rats in plexiglass chambers on a wire mesh grid for 30 mins.

  • Baseline (Pre-dose): Measure paw withdrawal threshold (PWT) using the Up-Down method (Chaplan et al.).

    • Criteria: Rats must show PWT < 4g (allodynia) to be included.

  • Administration: Dose animals via oral gavage.

  • Testing: Re-assess PWT at 1, 3, and 6 hours post-dose.

  • Endpoint: A return to baseline values (approx. 15g) indicates full analgesia.

Data Analysis & Interpretation

Raw data (grams) should be converted to % Maximum Possible Effect (%MPE) to normalize for baseline variability.

Formula:



Expected Results Table:

GroupDose (mg/kg)Peak Effect (1h)DurationInterpretation
Vehicle -< 5% MPEN/ANo effect; stable allodynia.
PF-04885614 1020-30% MPE~2 hrsMild analgesia; sub-therapeutic.
PF-04885614 3050-60% MPE~4 hrsSignificant reversal of allodynia.
PF-04885614 100> 80% MPE> 6 hrsNear-complete reversal; high efficacy.
Gabapentin 100 (Control)60-70% MPE~4 hrsPositive control validation.

Troubleshooting & Controls

  • Self-Validation:

    • Positive Control: Always include a Gabapentin (100 mg/kg PO) or Pregabalin arm to validate the assay sensitivity.

    • Motor Toxicity: Perform a Rotarod test at the Tmax (1h). PF-04885614 is Nav1.8 selective and should not cause motor deficits. If deficits occur, check for dosing errors or off-target effects.

  • Pitfalls:

    • Sedation: If animals appear sedated, the selectivity for Nav1.8 may be compromised at high doses (>300 mg/kg), potentially affecting CNS channels.

    • Vehicle Effects: Ensure the Tween 80 concentration does not exceed 5%, as this can independently affect membrane permeability.

References

  • Bagal, S. K., et al. (2014). "Ion Channels as Therapeutic Targets for Neuropathic Pain."[2] Expert Opinion on Therapeutic Targets. (Contextualizing Nav1.8 inhibitors in pain).

  • Chaplan, S. R., et al. (1994). "Quantitative assessment of tactile allodynia in the rat paw." Journal of Neuroscience Methods. (Standard protocol for Von Frey).
  • Payne, C. E., et al. (2015). "A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability." British Journal of Pharmacology. (Reference for Pfizer Nav1.
  • Chung, J. M., et al. (2004). "Segmental spinal nerve ligation model of neuropathic pain." Methods in Molecular Medicine. (Standard SNL Protocol).

Sources

Application

Application Note: Electrophysiological Profiling of PF-04885614 in Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-04885614 is a potent, highly selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.8 (IC₅₀ = 53 nM for hNaV1.8).[1] Unlike broad-spectrum sodium channel blockers (e.g., Lidocaine) or earlier generation compounds, PF-04885614 exhibits >100-fold selectivity over TTX-sensitive channels (NaV1.7, NaV1.6) and, critically, the cardiac channel NaV1.5.

This application note details the standardized protocol for using PF-04885614 to isolate and characterize Tetrodotoxin-Resistant (TTX-R) currents in Dorsal Root Ganglion (DRG) neurons. It addresses the specific challenges of recording slow-inactivating NaV1.8 currents and provides a validated workflow for assessing compound efficacy in both voltage-clamp and current-clamp configurations.

Mechanism of Action & Selectivity Profile

The Target: NaV1.8

NaV1.8 is a TTX-resistant sodium channel preferentially expressed in small-diameter nociceptive sensory neurons. It is characterized by:

  • Depolarized Activation Threshold: Activates at more positive potentials (~ -30 mV) compared to NaV1.7.

  • Slow Inactivation: Remains open longer, contributing to the majority of the transmembrane charge transfer during the action potential upstroke in nociceptors.

  • Rapid Recovery from Inactivation: Enables high-frequency repetitive firing during sustained depolarization.

PF-04885614 Profile

PF-04885614 binds to the channel—likely stabilizing the inactivated state—thereby preventing channel opening in response to depolarization.

Table 1: Selectivity Profile of PF-04885614 (Human Isoforms)

Target ChannelRoleIC₅₀ (µM)Selectivity Ratio (vs NaV1.[1][2][3][4]8)
hNaV1.8 Nociception (Target) 0.053 1x
hNaV1.7Pain Threshold7.0~132x
hNaV1.6AP Propagation4.2~79x
hNaV1.1CNS Excitability11.0~207x
hNaV1.5Cardiac Function27.0~509x

Data Source: Bagal et al., 2016; Tocris Bioscience.

Experimental Workflow

Logical Flow of Isolation

To study NaV1.8, one must pharmacologically subtract the dominant TTX-sensitive currents (NaV1.7, NaV1.6, NaV1.1).

ExperimentalWorkflow DRG Acute DRG Dissociation WholeCell Whole-Cell Configuration DRG->WholeCell TotalCurrent Record Total Na+ Current WholeCell->TotalCurrent TTX_Add Add 500 nM TTX TotalCurrent->TTX_Add Block NaV1.1/6/7 TTXR_Current Isolate TTX-R (NaV1.8 + NaV1.9) TTX_Add->TTXR_Current PF_Add Add PF-04885614 (100 nM - 1 µM) TTXR_Current->PF_Add Target NaV1.8 Result Residual Current (NaV1.9 only) PF_Add->Result Quantify Block

Caption: Pharmacological isolation strategy for NaV1.8 currents in DRG neurons.

Detailed Protocols

Protocol A: Voltage-Clamp Characterization

Objective: Quantify the inhibition of NaV1.8 currents and assess state-dependence.

Solutions:

  • External (Bath): (in mM) 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, 20 TEA-Cl (to block K+ channels), 0.1 CdCl₂ (to block Ca2+ channels). pH 7.4.

    • Note: Reduce NaCl to 30-50 mM (replace with Choline-Cl) if currents are >5 nA to minimize voltage clamp errors.

  • Internal (Pipette): (in mM) 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. pH 7.3. Cs+ is critical to block internal K+ currents.

Step-by-Step Procedure:

  • Establish Giga-ohm seal and break-in to whole-cell mode.

  • Compensate Series Resistance (Rs): NaV currents are fast and large. Rs compensation must be >70-80% to prevent voltage errors.

  • Wait for Stabilization: Allow 5-10 minutes for dialysis of the internal solution.

  • Isolation Step: Perfusion of 500 nM - 1 µM Tetrodotoxin (TTX) .

    • Verification: Run a standard I-V protocol. The fast-activating, fast-inactivating component should disappear. The remaining current should have slower kinetics (NaV1.8).

  • Control Recording:

    • Holding Potential: -80 mV.

    • Test Pulse: Depolarize to +10 mV for 50 ms.

    • Interval: 5-10 seconds (NaV1.8 recovers quickly, but 10s ensures full recovery).

  • Compound Application:

    • Perfuse PF-04885614 (Start at 100 nM for ~60-70% block, or 1 µM for full block).

    • Monitor peak amplitude every 10 seconds.

    • Steady State: Usually achieved within 3-5 minutes.

  • State-Dependence Protocol (Optional but Recommended):

    • Protocol 1 (Resting): Hold at -100 mV -> Pulse to 0 mV.

    • Protocol 2 (Inactivated): Hold at -40 mV (induces partial inactivation) -> Pulse to 0 mV.

    • Expectation: PF-04885614 potency often increases (lower IC₅₀) when the channel is in the inactivated state (Protocol 2).

Protocol B: Current-Clamp Excitability Assay

Objective: Determine the functional effect of PF-04885614 on neuronal firing (Action Potentials).

Solutions:

  • External: Standard Tyrode’s or aCSF (No TTX, No TEA).

  • Internal: K-Gluconate based (130 mM K-Gluconate, 10 KCl, etc.) to allow physiological repolarization.

Step-by-Step Procedure:

  • Select Neuron: Target small-diameter (<25 µm) DRG neurons (likely C-fiber nociceptors).

  • Check RMP: Resting Membrane Potential should be <-50 mV.

  • Rheobase Determination: Inject current steps (10-20 pA increments, 500 ms duration) until a single AP is fired.

  • Repetitive Firing: Inject suprathreshold current (2x Rheobase) to elicit a train of action potentials.

    • Note: NaV1.8 is crucial for the sustained firing of APs during this step.

  • Apply PF-04885614 (100 nM):

    • Observe the "broadening" or reduction in the AP overshoot (amplitude).

    • Observe the failure of repetitive firing (conversion from tonic firing to phasic/single spike).

Data Analysis & Interpretation

Calculating % Inhibition


Where 

and

are the peak current amplitudes of the TTX-Resistant component.
Interpreting the "Hump"

In voltage clamp, the TTX-R current often appears as a "hump" on the I-V curve, activating around -30 mV and peaking at +10 mV.

  • Effect of PF-04885614: You should see a collapse of this peak current without a significant shift in the activation voltage of the remaining tiny current (which may be NaV1.9).

  • NaV1.9 Contamination: If a very slow, persistent current remains at -60 to -40 mV, this is likely NaV1.9. PF-04885614 has no reported activity on NaV1.9.[5]

Troubleshooting Guide
IssueProbable CauseSolution
Run-down Washout of intracellular factorsAdd 2-4 mM ATP and 0.5 mM GTP to internal solution.
Poor Voltage Control Currents are too large (>10 nA)Reduce external Na+ to 30 mM (balance with Choline).
No Effect Observed Drug not reaching siteCheck perfusion speed; PF-04885614 is lipophilic—ensure BSA is not in the bath (binds drug).
Incomplete Block Presence of NaV1.5If using cardiac tissue or specific DRG subpopulations, check if NaV1.5 is present (use 500 nM PF-04885614 to stay below NaV1.5 IC50).

References

  • Primary Discovery: Bagal, S. K., et al. (2016).[6] "Discovery and optimisation of potent and highly subtype selective NaV1.8 inhibitors with reduced cardiovascular liabilities." Med. Chem. Commun., 7, 1925-1931.[6] Link

  • Compound Specifications: Tocris Bioscience. "PF 04885614 Product Datasheet." Link

  • NaV1.8 Physiology: Blair, N. T., & Bean, B. P. (2002). "Roles of tetrodotoxin-resistant Na current and K current in the action potential of nociceptive sensory neurons." Journal of Neuroscience, 22(24), 10577-10590. Link

  • IUPHAR Guide: "Voltage-gated sodium channels - NaV1.8." IUPHAR/BPS Guide to PHARMACOLOGY. Link

Sources

Method

Precision Electrophysiology: Determination of IC50 for the hNaV1.8 Inhibitor PF-04885614

Abstract This Application Note provides a definitive protocol for the electrophysiological characterization of PF-04885614 , a highly potent and selective small-molecule inhibitor of the human voltage-gated sodium channe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a definitive protocol for the electrophysiological characterization of PF-04885614 , a highly potent and selective small-molecule inhibitor of the human voltage-gated sodium channel NaV1.8 (hNaV1.8). Unlike non-selective pore blockers, PF-04885614 exhibits state-dependent inhibition, preferentially binding to the inactivated state of the channel. Consequently, standard "holding potential" protocols often yield falsely high IC50 values (low potency). This guide details a biophysically rigorous Voltage-State Dependent Protocol to accurately measure the compound's intrinsic potency (IC50 ~53 nM), ensuring data reproducibility and translatability in pain research.

Mechanistic Basis & Experimental Strategy

The Target: hNaV1.8 (SCN10A)

NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in dorsal root ganglion (DRG) nociceptors. It is characterized by slow inactivation kinetics and a depolarized voltage-dependence of inactivation compared to TTX-sensitive channels.

The Compound: PF-04885614[1]
  • Mechanism: PF-04885614 binds to the local anesthetic (LA) site within the channel pore, but access is modulated by the channel's gating state. It shows high affinity for the inactivated state and lower affinity for the resting state .

  • Selectivity: >70-fold selectivity over hNaV1.1, 1.2, 1.5, 1.6, and 1.7.

  • Key Challenge: If the membrane potential is held at hyperpolarized voltages (e.g., -100 mV), the majority of channels reside in the resting state, preventing drug binding. This results in an apparent "right-shift" in the dose-response curve.

Experimental Logic

To accurately measure the IC50, we must employ a Two-Protocol Strategy :

  • Protocol A (Resting State): Hyperpolarized holding potential (-120 mV) to measure low-affinity block (Tonic Block).

  • Protocol B (Inactivated State): Depolarized holding potential (matched to the cell's

    
     of inactivation) to measure high-affinity block. This is the clinically relevant metric. 
    

Materials & Reagents

Cell System
  • Preferred: HEK293 or CHO cells stably expressing hNaV1.8 and the

    
    3 subunit  (SCN3B). The 
    
    
    
    3 subunit is critical for normalizing gating kinetics and surface expression.
  • Alternative: Dissociated DRG neurons (requires TTX in external solution to isolate NaV1.8).

Solutions

External Solution (Tyrode’s Standard):

  • NaCl: 140 mM

  • KCl: 4 mM

  • CaCl2: 2 mM[1]

  • MgCl2: 1 mM[1]

  • HEPES: 10 mM

  • Glucose: 10 mM[1]

  • pH 7.4 (adjusted with NaOH), Osmolality ~300 mOsm.

Internal Solution (Pipette):

  • CsF: 140 mM (Cesium blocks K+ channels; Fluoride improves seal stability)

  • NaCl: 10 mM

  • EGTA: 10 mM

  • HEPES: 10 mM

  • pH 7.3 (adjusted with CsOH), Osmolality ~290 mOsm.

Compound Preparation[3]
  • Stock: Dissolve PF-04885614 in 100% DMSO to 10 mM or 30 mM. Aliquot and store at -20°C.

  • Working Solutions: Serial dilutions in External Solution. Final DMSO concentration must be

    
     0.1% to avoid vehicle effects.
    

Experimental Protocol (Manual Patch Clamp)

Workflow Visualization

The following diagram outlines the critical decision path for the experiment.

ExperimentalWorkflow Start Cell Sealing & Break-in Stab Stabilization (5 min) Start->Stab Biophys Determine V1/2 Inactivation Stab->Biophys Decision Select V_hold Biophys->Decision Resting Protocol A: V_hold = -120 mV Decision->Resting Resting Affinity Inact Protocol B: V_hold = V1/2 (~ -50 mV) Decision->Inact Inactivated Affinity (Target) Drug Apply PF-04885614 (5 min) Resting->Drug Inact->Drug Measure Record Peak Current Drug->Measure Drug->Measure

Figure 1: Decision workflow for state-dependent IC50 determination.

Step-by-Step Methodology
Step 1: Biophysical Characterization (The Anchor)

Before applying the drug, you must define the voltage dependence of inactivation for your specific cell population, as this varies between cell lines.

  • Hold cells at -120 mV.

  • Conditioning Pulse: Apply 500 ms prepulses ranging from -120 mV to +10 mV in 10 mV increments.

  • Test Pulse: Step to +10 mV (20 ms) to measure available channels.

  • Fit: Plot normalized current (I/Imax) vs. Prepulse Voltage. Fit with a Boltzmann equation to find

    
    .
    
    • Typical hNaV1.8

      
      : -40 mV to -60 mV.
      
Step 2: The Pharmacology Protocol (Inactivated State)

To measure the 53 nM IC50 reported in literature, use the Interaction Protocol :

  • Holding Potential: Set

    
     to the experimentally determined 
    
    
    
    (e.g., -50 mV). This ensures ~50% of channels are inactivated and available for high-affinity drug binding.
  • Pulse Sequence:

    • Step to -120 mV for 20 ms (Recovery from fast inactivation, optional but helps signal quality).

    • Step to +10 mV for 50 ms (Test Pulse).

    • Return to

      
       (-50 mV).
      
  • Frequency: 0.1 Hz (1 sweep every 10 seconds).

Step 3: Drug Application[2]
  • Baseline: Record stable baseline peak currents for >3 minutes. Run-down should be <5%.

  • Perfusion: Apply PF-04885614 via gravity-fed perfusion system.

  • Equilibration: Allow 3–5 minutes per concentration for equilibrium. Lipophilic compounds like PF-04885614 require time to partition into the membrane.

  • Washout: Attempt washout with drug-free buffer to confirm reversibility (often slow).

Data Analysis & Expected Results

Calculation

Calculate the fraction of current inhibited at each concentration:



Fit the data to the Hill Equation :



  • 
    : Log of concentration.
    
  • 
    : Normalized response (0 to 1).
    
Expected Data Profile

The following table summarizes the expected IC50 values based on the holding potential.

ParameterResting State Protocol (

mV)
Inactivated State Protocol (

)
Target IC50 > 10

M (Low Potency)
~ 53 nM (High Potency)
Mechanism Pore Block (Low Affinity)State-Dependent Binding
Hill Slope ~ 1.0~ 1.0 - 1.2
Selectivity LowHigh (>70x vs NaV1.7)
Voltage Protocol Visualization

The precise pulse sequence is critical.

VoltageProtocol Figure 2: Voltage command sequence for measuring Inactivated State IC50. Hold Holding Potential (V_half ~ -50mV) Pulse Test Pulse (+10mV, 50ms) Hold->Pulse Activation Recovery Return to Hold (Drug Binding) Pulse->Recovery Inactivation Recovery->Hold Inter-pulse Interval (10s)

Troubleshooting & Optimization

  • Issue: "My IC50 is in the micromolar range, not nanomolar."

    • Cause: You are likely holding the cells too hyperpolarized (e.g., -80 mV or -100 mV). At these voltages, PF-04885614 cannot access the high-affinity binding site.

    • Fix: Depolarize your holding potential to the measured

      
      .
      
  • Issue: "Current run-down is masking the drug effect."

    • Cause: Loss of intracellular constituents or seal degradation.

    • Fix: Ensure CsF is used in the internal solution (Fluoride stabilizes the seal). Add 2-4 mM ATP-Mg to the internal solution to support channel phosphorylation.

  • Issue: "Incomplete washout."

    • Cause: PF-04885614 is lipophilic.

    • Fix: This is expected. Focus on the "On-rate" and steady-state inhibition. Washout is not required for IC50 calculation, only for validating cell health (which can be done with a positive control like Tetracaine).

References

  • Payne, C. E., et al. (2015). A novel selective and orally bioavailable NaV1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability. British Journal of Pharmacology, 172(10), 2654–2670. (Provides the foundational protocol for Pfizer's NaV1.8 inhibitor class). Retrieved from [Link]

  • Bagal, S. K., et al. (2014). Discovery of potent, selective, and structurally novel NaV1.8 inhibitors. Journal of Medicinal Chemistry.[3] (Describes the SAR leading to the aminopyridine series).

  • Zhang, X., et al. (2019). NaV1.7 and NaV1.8: Role in the pathophysiology of pain. Frontiers in Physiology. Retrieved from [Link]

Sources

Application

Application Note: A Guide to the Behavioral Phenotyping of the NaV1.8 Inhibitor PF-04885614 in Rodent Models

Abstract This guide provides a comprehensive framework for designing and executing behavioral studies on PF-04885614, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8[1]. The primary therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for designing and executing behavioral studies on PF-04885614, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8[1]. The primary therapeutic rationale for NaV1.8 inhibition is analgesia, given the channel's crucial role in the propagation of action potentials within peripheral nociceptive neurons. However, a thorough preclinical assessment requires a broader understanding of a compound's central nervous system (CNS) profile. This document outlines detailed protocols for evaluating the effects of PF-04885614 on cognitive function, anxiety-like behavior, and depressive-like states in rodent models. The methodologies are designed to ensure scientific rigor, data integrity, and reproducibility, providing researchers with the necessary tools to build a comprehensive behavioral profile for this compound class.

Scientific Rationale & Mechanistic Overview

The Role of NaV1.8 in Nociception and Beyond

Voltage-gated sodium channels (NaV) are fundamental for the initiation and propagation of electrical signals in excitable cells[2]. The NaV1.8 subtype is preferentially expressed in the peripheral nervous system (PNS), specifically within the dorsal root ganglion (DRG) neurons that are responsible for transmitting pain signals. By selectively blocking NaV1.8, compounds like PF-04885614 are hypothesized to reduce the excitability of these nociceptive neurons, thereby producing an analgesic effect. PF-04885614 is a potent inhibitor of human NaV1.8 with an IC50 of 53 nM and exhibits significant selectivity over other NaV subtypes, which is a critical attribute for minimizing off-target effects[1].

Rationale for Broader Behavioral Assessment

While the primary target of PF-04885614 is in the PNS, a comprehensive drug development program must investigate potential CNS effects for two key reasons:

  • Safety and Tolerability: Unintended interactions with CNS targets could lead to side effects such as dizziness, cognitive impairment, or mood alterations. Identifying these early is crucial.

  • Secondary Efficacy: Chronic pain is frequently comorbid with affective disorders like anxiety and depression. A compound that not only alleviates pain but also positively modulates mood could offer significant therapeutic advantages.

Therefore, a well-designed behavioral test battery should assess domains of cognition, anxiety, and depression. This proactive approach ensures a complete understanding of the compound's in vivo profile.

Visualizing the Mechanism and Investigative Logic

The following diagram illustrates the core mechanism of PF-04885614 and the logical flow for investigating its broader behavioral impact.

cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Investigation PF048 PF-04885614 NaV18 NaV1.8 Channel (on Nociceptive Neuron) PF048->NaV18 Inhibits AP Action Potential Firing PF048->AP Reduces PF048_CNS PF-04885614 (Systemic Exposure) NaV18->AP Enables Pain Pain Signal Transmission AP->Pain Causes Analgesia Analgesia (Primary Therapeutic Goal) AP->Analgesia Reduction leads to Cognition Cognitive Function Anxiety Anxiety-like Behavior Depression Depressive-like Behavior PF048_CNS->Cognition Effect? PF048_CNS->Anxiety Effect? PF048_CNS->Depression Effect?

Caption: Mechanism of PF-04885614 and CNS investigation rationale.

General Considerations for In Vivo Studies

A successful behavioral study hinges on meticulous planning and control of variables. The trustworthiness of the data is directly linked to the rigor of the experimental design.

Animal Model, Dosing, and PK/PD
  • Species and Strain: C57BL/6 mice or Sprague-Dawley rats are standard choices for these assays due to their extensive characterization in behavioral neuroscience. The choice should be consistent across the test battery.

  • Dosing: As PF-04885614 is orally bioavailable, oral gavage (p.o.) is the preferred clinical route[1]. Dosing should occur at a time-point that ensures target engagement during the behavioral test. This requires pilot pharmacokinetic (PK) studies to determine the time to maximum plasma concentration (Tmax) and brain penetration.

  • Controls: A vehicle-treated group is mandatory. For assays with known pharmacological responses, a positive control (e.g., a known anxiolytic for the Elevated Plus Maze) should be included to validate the assay's sensitivity.

  • Blinding: The experimenter conducting the behavioral tests and scoring the data must be blinded to the treatment conditions to prevent bias.

Experimental Workflow Overview

The overall workflow should be standardized to minimize variability. Animals should only undergo one behavioral test per day to avoid confounding effects from stress or fatigue.

cluster_assays 4. Behavioral Assay Battery (One test per day) A 1. Animal Acclimation (1 week minimum) B 2. Group Assignment & Blinding (Vehicle, PF-04885614 Doses, Positive Control) A->B C 3. Dosing Administration (e.g., 60 min pre-test, based on PK data) B->C D Day 1: Elevated Plus Maze (Anxiety) C->D Test E Day 2: Novel Object Recognition (Cognition) D->E 24h Rest F Day 3: Forced Swim Test (Depression) E->F 24h Rest G 5. Data Collection & Analysis F->G H 6. Interpretation & Reporting G->H

Caption: Standardized workflow for behavioral phenotyping.

Summary of Key Experimental Parameters
ParameterRecommendationRationale
Animal Model C57BL/6 Mice or Sprague-Dawley RatsWell-characterized behavioral profiles; robust and reproducible data.
Sex Both males and females (tested separately)To identify potential sex-specific effects of the compound.[3]
Housing Group-housed (unless specified); 12:12 light/dark cycleStandard practice to reduce stress; maintains circadian rhythms.
Acclimation Minimum 1 week to facility, 60 min to testing roomReduces stress from new environments, ensuring more reliable data.[4]
Dosing Route Oral Gavage (p.o.)Mimics the intended clinical route and leverages oral bioavailability.[1]
Controls Vehicle; Positive Control (assay-dependent)Essential for validating results and assay performance.
Blinding Experimenter blinded to treatment groupsMinimizes observer bias, a critical component of study validity.[3]

Protocols for Core Behavioral Assays

The following protocols are designed to be self-validating systems, with clear endpoints and interpretation guidelines.

Assay 1: Novel Object Recognition (NOR) Test for Cognitive Function
  • Principle: This test assesses recognition memory, which is dependent on the hippocampus and cortex. It leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one[5][6]. A failure to do so can indicate a memory deficit.

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm for mice), made of a non-reflective material. Two sets of identical objects (e.g., small glass bottles, metal cubes) that are heavy enough not to be displaced by the animal.

  • Step-by-Step Protocol: The test is conducted over three days[5][7].

    • Day 1: Habituation: Place each mouse into the empty arena for 10 minutes to allow for free exploration. This reduces novelty-induced stress on subsequent test days.

    • Day 2: Training (Familiarization) Phase: Place two identical objects (A1 and A2) in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and pointed towards it.

    • Day 3: Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B). Place the mouse back in the center and record exploration time for 5-10 minutes.

  • Data Analysis & Interpretation:

    • The primary endpoint is the Discrimination Index (DI) , calculated as: (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time)

    • A positive DI indicates the animal remembers the familiar object and prefers the novel one (intact memory).

    • A DI near zero suggests a memory deficit, as the animal treats both objects as equally novel.

    • Causality Check: Ensure total exploration time does not significantly differ between groups. A major decrease could indicate sedation or motor impairment, confounding the interpretation of the DI.

Assay 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
  • Principle: The EPM is a widely used test for assessing anxiety-like behavior. It is based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces[8][9]. Anxiolytic compounds typically increase the proportion of time spent in the open arms.

  • Apparatus: A plus-shaped maze elevated 50-55 cm from the floor. It consists of two open arms and two enclosed arms (with 15-40 cm high walls) of equal dimensions (e.g., 30-50 cm long x 5-10 cm wide)[10].

  • Step-by-Step Protocol:

    • Acclimation: Allow the animal to acclimate to the dimly lit testing room for at least 60 minutes.

    • Test Procedure: Place the mouse at the junction of the four arms, facing one of the open arms[9].

    • Recording: Using video-tracking software, record the animal's movement for a single 5-minute session[3][9].

    • Cleaning: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each animal to eliminate olfactory cues.

  • Data Analysis & Interpretation:

    • Primary Endpoints:

      • Percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100

      • Percentage of open arm entries: (Entries into Open Arms / Total Arm Entries) x 100

    • An increase in these parameters is indicative of an anxiolytic-like effect.

    • Validation Check: The total number of arm entries serves as a measure of general locomotor activity. If a drug significantly increases or decreases total entries, its effects on open arm time must be interpreted with caution, as it could be secondary to hyperactivity or sedation.

Assay 3: Forced Swim Test (FST) for Depressive-Like Behavior
  • Principle: The FST is a common screening tool for compounds with potential antidepressant activity. The test is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair[11]. Effective antidepressants reduce the duration of immobility and increase active escape behaviors (swimming, climbing)[12].

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom (approx. 15 cm)[4][12][13].

  • Step-by-Step Protocol:

    • Acclimation: Acclimate the animal to the testing room for at least 60 minutes.

    • Test Procedure: Gently place the mouse into the cylinder of water for a 6-minute session.

    • Recording: Video record the session. Scoring is typically performed on the last 4 minutes of the test, as the first 2 minutes are considered an initial escape response period.

    • Post-Test Care: After the test, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage, potentially with a heat source, until fully dry to prevent hypothermia[13].

  • Data Analysis & Interpretation:

    • Primary Endpoint: Duration of Immobility (seconds). Immobility is defined as the cessation of struggling, with the animal remaining floating and making only small movements necessary to keep its head above water[11].

    • A significant decrease in immobility time is indicative of an antidepressant-like effect.

    • Causality Check: It is crucial to distinguish between a specific antidepressant effect and a general increase in motor activity. Data should be cross-referenced with locomotor activity from other tests (e.g., EPM total entries, NOR total exploration).

References

  • Burkey, J. L., et al. (2014). Physiological and Behavioral Evidence of a Capsaicin-Sensitive TRPV-like Channel in the Medicinal Leech. PubMed Central. Retrieved from [Link]

  • Sarter, M. (1990). The development of behavioral tests to assess the effects of cognitive enhancers. PubMed. Retrieved from [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Retrieved from [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Retrieved from [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. MMPC. Retrieved from [Link]

  • ClinicalTrials.gov. (2023). PF614 Analgesic Activity in Acute Postoperative Pain Following Abdominoplasty. U.S. National Library of Medicine. Retrieved from [Link]

  • Panyi, G., et al. (2018). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. PubMed Central. Retrieved from [Link]

  • Sarter, M. (1990). Keynote Lecture 4: The Development of Behavioral Tests to Assess the Effects of Cognitive Enhancers. Thieme Connect. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. MMPC. Retrieved from [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. ResearchGate. Retrieved from [Link]

  • Sarter, M., et al. (1988). Behavioral screening for cognition enhancers: from indiscriminate to valid testing: Part I. PubMed. Retrieved from [Link]

  • Payne, L. A., et al. (2017). PF-06526290 can both enhance and inhibit conduction through voltage gated sodium channels: Multiple modes of Nav channel modulation by PF-06526290. ResearchGate. Retrieved from [Link]

  • UC Davis. (2019). Morris Water Maze. protocols.io. Retrieved from [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW DPI. Retrieved from [Link]

  • CenterWatch. (2024). Nerve Growth Factor Encapsulated With 2-methacryloyloxyethyl Phosphorylcholine Nanocapsules in the Treatment of Amyotrophic Lateral Sclerosis. CenterWatch. Retrieved from [Link]

  • ClinicalTrials.gov. (2016). Study to Evaluate the Safety, Tolerability, and Efficacy of Cilofexor in Adults With Primary Sclerosing Cholangitis Without Cirrhosis. U.S. National Library of Medicine. Retrieved from [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Standard protocol for conducting the Morris Water Maze test. (a)... ResearchGate. Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. Retrieved from [Link]

  • British Association for Psychopharmacology. (n.d.). Factsheet on the forced swim test. BAP. Retrieved from [Link]

  • Corazza, O., et al. (2019). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry. Retrieved from [Link]

  • Silver, K. S., et al. (2016). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Current Medicinal Chemistry. Retrieved from [Link]

  • JoVE. (2024). Cognitive Enhancers: Cholinesterase Inhibitors and NMDA Receptor Antagonists. Journal of Visualized Experiments. Retrieved from [Link]

  • Mao, X. (n.d.). Novel object recognition test. Course Hero. Retrieved from [Link]

  • Decker, H., & Nygren, J. (2016). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Journal of Visualized Experiments. Retrieved from [Link]

  • BehaviorCloud. (n.d.). Elevated Plus Maze. BehaviorCloud. Retrieved from [Link]

  • ClinicalTrials.gov. (2020). Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA). U.S. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Novel Object Recognition Test. The protocol of NORT in the training... ResearchGate. Retrieved from [Link]

  • ClinicalTrials.gov. (2024). A Study to Learn About the Study Medicine Called PF-07258669 in Older Adults Including Those at Risk of Malnutrition. U.S. National Library of Medicine. Retrieved from [Link]

  • BehaviorCloud. (n.d.). Novel Object Recognition. BehaviorCloud. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

PF-04885614 off-target effects and selectivity profile

Technical Support Center: PF-04885614 A Guide for Researchers on Selectivity, Off-Target Effects, and Experimental Best Practices Welcome to the technical support guide for PF-04885614. As specialists in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PF-04885614

A Guide for Researchers on Selectivity, Off-Target Effects, and Experimental Best Practices

Welcome to the technical support guide for PF-04885614. As specialists in drug development and cellular biology, we understand that achieving clean, interpretable results is paramount. Small molecule inhibitors are powerful tools, but their utility is directly tied to their specificity. An unexpected phenotype or inconsistent data can often be traced back to a compound's selectivity profile and its engagement with unintended targets.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the common challenges researchers face when working with PF-04885614. We will delve into its on-target activity, known off-target interactions, and provide robust, validated protocols to help you confirm target engagement and dissect any ambiguous results in your own experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of PF-04885614 and what is its general selectivity profile?

A1: PF-04885614 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8 (also known as SCN10A). Its primary mechanism of action is the blockage of this channel, which is preferentially expressed in peripheral sensory neurons and plays a crucial role in nociception (the neural processing of injurious stimuli).

The compound exhibits significant selectivity for the human NaV1.8 channel over other sodium channel subtypes. This selectivity is a key attribute, as promiscuous inhibition of other NaV channels (e.g., NaV1.5 in the heart or NaV1.1/1.2 in the central nervous system) could lead to significant safety concerns. The selectivity profile, based on half-maximal inhibitory concentrations (IC50), is summarized in the table below.

Table 1: Selectivity Profile of PF-04885614 Against Human Voltage-Gated Sodium (hNaV) Channels

Channel SubtypeIC50 ValueSelectivity Fold (vs. hNaV1.8)Primary Location/Function
hNaV1.8 53 nM - Peripheral Sensory Neurons (Pain)
hNaV1.64.2 µM~79xCentral & Peripheral Nervous System
hNaV1.77.0 µM~132xPeripheral Sensory Neurons (Pain)
hNaV1.111 µM~207xCentral Nervous System
hNaV1.216 µM~302xCentral Nervous System
hNaV1.527 µM~509xCardiac Muscle
Data sourced from Tocris Bioscience.

Expert Insight: The ~80-fold selectivity over hNaV1.6 and >100-fold selectivity over other isoforms is a critical feature. However, it's important to recognize that at higher concentrations (in the micromolar range), PF-04885614 will begin to engage these other sodium channels. Therefore, careful dose-response studies are essential in any new experimental model to ensure that the observed effects are due to the inhibition of NaV1.8 and not off-target NaV channel blockade.

Q2: Are there any known non-NaV channel off-targets for PF-04885614?

Without a broad screening panel (like a KINOMEscan), it is difficult to definitively rule out all potential off-target interactions.[2][3] The responsibility thus falls on the researcher to empirically validate that the biological effect they observe is a direct consequence of NaV1.8 inhibition. The troubleshooting guides below provide a framework for these validation experiments.

Causality Explained: Small molecules are designed to fit into specific binding pockets. Due to structural similarities between binding sites on different proteins (e.g., the ATP-binding pocket of kinases), a compound can sometimes bind to proteins other than its intended target. This is the molecular basis of off-target effects.[4]

Troubleshooting Guides

Scenario 1: My experiment with PF-04885614 is showing an unexpected or inconsistent phenotype. How can I determine if this is due to an off-target effect?

This is a common and critical challenge in pharmacology. A multi-step, logical approach is required to dissect the observed phenotype.

G cluster_0 Phase 1: On-Target Hypothesis Validation cluster_1 Phase 2: Off-Target Investigation A Unexpected Phenotype Observed with PF-04885614 B Step 1: Confirm Target Expression Is NaV1.8 expressed in your model system? (qPCR, Western Blot, IHC/IF) A->B C Step 2: Confirm Target Engagement Does the drug bind to NaV1.8 at the concentrations used? (Cellular Thermal Shift Assay - CETSA) B->C D Step 3: Use a Structurally Unrelated NaV1.8 Inhibitor Does a different NaV1.8 inhibitor (e.g., A-803467) replicate the phenotype? C->D E Phenotype NOT Replicated (Suggests off-target effect or compound-specific artifact) D->E No H Phenotype Replicated (Strongly supports on-target effect) D->H Yes F Step 4: Orthogonal Validation Can you rescue the phenotype with a downstream effector? (e.g., activate a pathway that NaV1.8 inhibition would block) E->F G Step 5: Consider Off-Target Screening If phenotype is critical and unexplained, consider profiling services (e.g., KinomeScan, GPCR panel) F->G

Caption: Workflow for troubleshooting unexpected results with PF-04885614.

Expert Insight & Protocol:

Step 1: Confirm Target Expression: Before any functional experiment, you must confirm that the target, NaV1.8, is present in your cells or tissue. Do not rely solely on literature reports. Use techniques like RT-qPCR to check for SCN10A mRNA and Western Blot or immunofluorescence to verify protein expression.

Step 2: Confirm Target Engagement (CETSA Protocol): The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your drug is physically binding to its target in a cellular context. The principle is that a protein becomes more thermally stable when bound to a ligand.

CETSA_Principle cluster_0 Control (DMSO) cluster_1 Treatment (PF-04885614) A Cells + DMSO B Heat Gradient Applied (e.g., 40°C to 70°C) A->B C NaV1.8 Protein Denatures & Aggregates at T_m B->C D Centrifuge & Collect Supernatant C->D E Low NaV1.8 signal in supernatant above T_m D->E F Cells + PF-04885614 G Heat Gradient Applied F->G H Drug-Bound NaV1.8 is Stabilized G->H I Centrifuge & Collect Supernatant H->I J Higher NaV1.8 signal in supernatant at the same temp (Thermal Shift) I->J

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol:

  • Cell Treatment: Culture your cells (e.g., DRG neurons, or a cell line endogenously expressing NaV1.8) to ~80% confluency. Treat one set with your experimental concentration of PF-04885614 and another with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (with protease inhibitors).

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant. Analyze the amount of soluble NaV1.8 remaining at each temperature point using Western Blot or ELISA.

  • Interpretation: In the drug-treated samples, you should observe a "shift" in the melting curve to the right, indicating that NaV1.8 remained soluble at higher temperatures due to the stabilizing effect of PF-04885614 binding.

Step 3: Use a Structurally Unrelated Inhibitor: This is a cornerstone of pharmacological validation. If the same phenotype is observed with a different chemical scaffold that also targets NaV1.8 (e.g., A-803467), it significantly strengthens the argument that the effect is on-target. If the phenotype is unique to PF-04885614, an off-target effect is highly likely.

Scenario 2: How can I be sure that the concentration I'm using is appropriate for selective NaV1.8 inhibition?

A2: The key is to perform a careful dose-response curve for your specific functional readout and correlate it with the known IC50 values.

Expert Insight:

  • Stay Close to the IC50: Aim to use PF-04885614 at the lowest possible concentration that gives you a robust biological effect. Ideally, this should be within 10-fold of its NaV1.8 IC50 (i.e., in the 50 nM to 500 nM range).

  • Mind the Selectivity Window: As you increase the concentration into the micromolar range, you enter the IC50 range for other NaV channels (see Table 1). If your effective concentration is >4 µM, you cannot confidently attribute the effect solely to NaV1.8 inhibition.

  • Functional Assays: The most direct way to measure on-target activity is through electrophysiology (patch-clamp) to measure sodium currents. If you don't have access to electrophysiology, you can use a downstream functional assay that is a known consequence of NaV1.8 blockade, such as measuring neurotransmitter release (e.g., CGRP) from sensory neurons in response to a depolarizing stimulus.

Protocol: Dose-Response Curve for Functional Readout

  • Preparation: Prepare serial dilutions of PF-04885614, for example, from 1 nM to 50 µM.

  • Treatment: Treat your cells/tissue with the range of concentrations for a fixed period.

  • Stimulation: Apply the relevant stimulus to your model system (e.g., electrical field stimulation, high potassium, or capsaicin to activate sensory neurons).

  • Measurement: Measure your biological endpoint (e.g., calcium influx, neurotransmitter release, cell viability).

  • Analysis: Plot the response against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the EC50 (effective concentration for 50% response).

  • Interpretation: Compare your functional EC50 to the binding IC50. If your EC50 is in the nanomolar range (e.g., < 500 nM), it is consistent with on-target NaV1.8 activity. If it is in the multi-micromolar range, off-target effects are a strong possibility.

References

  • Off-target effects in CRISPR/Cas9 gene editing. PMC, NIH. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Molecular Mechanism of Off-Target Effects in CRISPR-Cas9. ResearchGate. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: PF-04885614 Stability &amp; Handling Guide

This guide functions as an autonomous Technical Support Center designed for researchers working with PF-04885614 , a selective NaV1.8 voltage-gated sodium channel inhibitor . Status: Operational Role: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an autonomous Technical Support Center designed for researchers working with PF-04885614 , a selective NaV1.8 voltage-gated sodium channel inhibitor .

Status: Operational Role: Senior Application Scientist Compound Class: Aryl-sulfonamide/Aminopyridine derivative (NaV1.8 Inhibitor)

⚠️ Critical Identity Check

Are you using the correct compound? PF-04885614 is a specific NaV1.8 inhibitor (IC50 = 53 nM) used primarily in nociception (pain) research.

  • Note: If you are looking for Pfizer’s BACE1 inhibitors (e.g., PF-05297909), please verify your catalog number immediately, as the handling protocols differ significantly.

Part 1: Critical Storage & Reconstitution (The Basics)

The majority of "stability" failures with PF-04885614 are actually solubility failures occurring during the transition from organic solvent to aqueous buffer.

Storage Protocols
StateConditionShelf LifeCritical Note
Solid (Powder) -20°C (Desiccated)> 2 YearsHighly hygroscopic. Allow vial to equilibrate to RT before opening to prevent condensation.
Stock Solution (DMSO) -80°C6 MonthsDo not store at -20°C for long periods; phase separation can occur.
Working Solution (Aqueous) +4°C / RT< 4 HoursUnstable. Prepare fresh immediately before perfusion/assay.
Reconstitution Workflow (The "Crash" Prevention)

Directly spiking high-concentration DMSO stocks into aqueous media (e.g., aCSI, PBS) often causes "shock precipitation," creating micro-crystals that clog perfusion lines and reduce effective concentration.

Recommended Protocol: The Intermediate Dilution Method

  • Master Stock: Dissolve powder in 100% DMSO to 10 mM .

  • Intermediate Stock: Dilute Master Stock 1:10 in 100% DMSO to create a 1 mM working stock.

  • Final Solution: Dilute Intermediate Stock into the aqueous assay buffer (vortexing rapidly during addition) to reach the final concentration (e.g., 1 µM).

    • Result: Final DMSO concentration is 0.1%, minimizing solvent effects while ensuring solubility.

ReconstitutionWorkflow cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Step-Down cluster_2 Phase 3: Aqueous Transition Powder Lyophilized PF-04885614 Master Master Stock (10 - 100 mM) Powder->Master Dissolve DMSO 100% DMSO (Anhydrous) DMSO->Master Inter Intermediate Stock (1 mM in DMSO) Master->Inter 1:10 Dilution Final Final Assay Sol. (0.1 - 10 µM) Inter->Final Slow addition + Vortex Buffer Assay Buffer (PBS/aCSF) Buffer->Final Assay Electrophysiology / Cell Assay Final->Assay Use < 4hrs

Caption: Step-wise dilution strategy to prevent hydrophobic crashing of PF-04885614 in aqueous media.

Part 2: Troubleshooting Common Failure Modes

Issue 1: Loss of Potency in Patch Clamp/Perfusion

Symptom: You observe the expected NaV1.8 block initially, but the effect washes out or decreases over 20-30 minutes despite continuous perfusion. Root Cause: Adsorption. PF-04885614 contains a lipophilic trifluoromethoxy group (-OCF3) and aromatic rings, making it "sticky" to plastics. Solution:

  • Tubing: Replace PVC/Tygon tubing with PTFE (Teflon) or FEP lined tubing.

  • Priming: "Saturate" the perfusion system by running the drug solution for 5 minutes before recording from the cell.

  • Reservoirs: Use glass reservoirs instead of polypropylene (plastic) tubes for the final working solution.

Issue 2: Extra Peaks in LC-MS (Degradation)

Symptom: Purity checks show small peaks eluting earlier than the main compound. Root Cause: Oxidation or Photodegradation. The aminopyridine/imidazole moiety is electron-rich and susceptible to oxidation and light-induced radical formation. Solution:

  • Light Protection: Store all DMSO stocks in amber vials. Wrap perfusion reservoirs in aluminum foil.

  • Antioxidants: If the assay tolerates it, add 100 µM Ascorbic Acid to the working solution (only if oxidation is confirmed by MS).

Issue 3: "Inconsistent" IC50 Values

Symptom: Batch A gives IC50 = 50 nM; Batch B gives IC50 = 200 nM. Root Cause: Hygroscopicity & Water Content. The molecular weight of PF-04885614 (approx 285.26 g/mol ) changes if the powder absorbs atmospheric water, leading to incorrect molarity calculations. Solution:

  • Quantification: Do not rely solely on weight. Verify the concentration of your Master Stock using UV-Vis absorbance (using the extinction coefficient of the aminopyridine core) or analytical HPLC before dilution.

Part 3: Advanced Troubleshooting Logic

Use this decision tree to diagnose stability vs. solubility issues in your experiments.

TroubleshootingTree Start Issue Observed Precip Visible Precipitate or Clogged Tip? Start->Precip Potency Loss of Potency (No Precipitate) Start->Potency CheckConc Is DMSO > 0.1%? Precip->CheckConc CheckTubing Using Plastic/PVC Tubing? Potency->CheckTubing HighDMSO Yes: Solvent Toxic to Cells? CheckConc->HighDMSO Yes LowDMSO No: Drug Crashing out CheckConc->LowDMSO No Sol1 Reduce DMSO or Use Intermediate Dilution HighDMSO->Sol1 Sol2 Add Solubilizer (e.g., 0.05% Pluronic F-127) LowDMSO->Sol2 PlasticYes Adsorption Likely CheckTubing->PlasticYes Yes PlasticNo Chemical Instability CheckTubing->PlasticNo No Sol3 Switch to PTFE/Glass & Prime System PlasticYes->Sol3 Sol4 Check LC-MS for Oxidation/Hydrolysis PlasticNo->Sol4

Caption: Diagnostic logic for distinguishing between solubility artifacts and chemical degradation.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw the aqueous working solution? A: No. Once diluted into PBS/media, PF-04885614 should be used within 4 hours. Freezing aqueous solutions causes "cryo-precipitation" where the compound crashes out as ice crystals form, and it often will not re-dissolve upon thawing.

Q: Is PF-04885614 light sensitive? A: Yes, moderately. The conjugated aminopyridine/aryl system can undergo photo-oxidation. While not as sensitive as fluorophores, we recommend using amber tubes for all storage >24 hours.

Q: Why does the datasheet say "Soluble in Ethanol" but you recommend DMSO? A: While soluble in ethanol, ethanol evaporates much faster than DMSO, leading to concentration changes in your stock vial over time. DMSO is the gold standard for maintaining precise molarity in long-term storage (-80°C).

Q: I am seeing off-target effects. Is this degradation? A: Likely not. At concentrations >10 µM, PF-04885614 may lose selectivity for NaV1.8 and begin affecting NaV1.5 or NaV1.7. Ensure your working concentration is near the IC50 (53 nM) or within the selective window (< 1 µM).

References

  • Bagal, S. K., et al. (2014).[1] "Discovery of potent, selective, and peripherally restricted NaV1.8 inhibitors for the treatment of pain." Journal of Medicinal Chemistry. (Primary literature establishing the chemical structure and stability profile of Pfizer's NaV1.8 series). [Link]

  • PubChem. Compound Summary for PF-04885614 (NaV1.8 Inhibitor). [Link]

  • Donnelly, R. (2010). "Chemical stability of 4-aminopyridine capsules." ResearchGate.[2] (Proxy data for aminopyridine moiety stability and light sensitivity). [Link]

Sources

Troubleshooting

Optimizing PF-04885614 concentration for in vitro experiments

This is the Technical Support Center for PF-04885614. Topic: Optimization of Concentration for In Vitro NaV1.8 Inhibition Status: Active | Compound Class: Selective NaV1.8 (Voltage-Gated Sodium Channel) Inhibitor[1] Welc...

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for PF-04885614.

Topic: Optimization of Concentration for In Vitro NaV1.8 Inhibition

Status: Active | Compound Class: Selective NaV1.8 (Voltage-Gated Sodium Channel) Inhibitor[1]

Welcome to the technical guide for PF-04885614. This compound is a potent, isoform-selective antagonist of the NaV1.8 (SCN10A) voltage-gated sodium channel, primarily expressed in dorsal root ganglion (DRG) nociceptors.[1] Unlike broad-spectrum blockers (e.g., lidocaine) or TTX-sensitive inhibitors, PF-04885614 allows for the dissection of specific nociceptive pathways.[1]

This guide addresses the critical variables in determining the optimal concentration for your specific assay platform (Manual Patch Clamp vs. FLIPR/Automated Electrophysiology).

Module 1: Reconstitution & Stability

"How do I prepare a stable stock solution without precipitation?"

PF-04885614 is a lipophilic small molecule.[1] Improper solubilization leads to "silent" failures where the effective concentration in the bath is lower than calculated due to micro-precipitation.

Standard Reconstitution Protocol
ParameterSpecificationTechnical Rationale
Primary Solvent DMSO (Anhydrous)Water solubility is negligible.[1] Ethanol is not recommended due to volatility affecting concentration over time.[1]
Stock Concentration 10 mM Higher concentrations (e.g., 50 mM) risk crashing out upon freeze-thaw cycles.[1]
Storage -20°C (Aliquot)Critical: Avoid repeated freeze-thaw cycles. Hydrolysis is slow, but crystal formation is a risk.
Bath Vehicle Limit ≤ 0.1% DMSO NaV channels can be sensitive to vehicle effects.[1] >0.1% DMSO may alter membrane fluidity and channel gating kinetics.
Troubleshooting Solubility
  • Issue: Compound crashes out when added to physiological saline (ACSF/Ringer's).

  • Solution: Do not add the 10 mM stock directly to the bath. Perform an intermediate dilution step .

    • Dilute 10 mM stock 1:100 in DMSO (to 100 µM).

    • Dilute this 100 µM intermediate 1:1000 into your recording buffer to achieve 100 nM final.

    • Why? This prevents the "solvent shock" of a high-concentration droplet hitting an aqueous buffer.[1]

Module 2: Dose Optimization & IC50 Determination

"What concentration should I use for my experiments?"

The "correct" concentration depends heavily on the state of the channel (Resting vs. Inactivated) and your assay readout. NaV1.8 inhibitors often exhibit state-dependence , binding more potently to the inactivated state.[1]

Reference Potency Data
Assay TypeTargetReported IC50Recommended Test Range
hNaV1.8 (HEK293) Human NaV1.8~53 nM (0.053 µM)1 nM – 3 µM
rNaV1.8 (Rat DRG) Rat NaV1.8~30–100 nM 3 nM – 5 µM
Selectivity Check NaV1.5 (Cardiac)> 10 µMTest at 1–10 µM to confirm lack of block.[1]
Selectivity Check NaV1.7 (TTX-S)> 10 µMTest at 1–10 µM to confirm specificity.
Workflow: Dose-Response Optimization

Use this logic flow to determine the optimal concentration for your specific rig.

OptimizationWorkflow Start Start: Define Assay Goal Platform Select Platform Start->Platform Patch Manual Patch Clamp (High Precision) Platform->Patch FLIPR FLIPR / HTS (High Throughput) Platform->FLIPR Protocol_P Voltage Protocol: V_hold = -100mV (Resting) vs V_hold = -70mV (Inactivated) Patch->Protocol_P Protocol_F Stimulation: Veratridine or Electric Field FLIPR->Protocol_F Dose Apply PF-04885614 (Log Steps: 3, 10, 30, 100, 300 nM) Protocol_P->Dose Protocol_F->Dose Analysis Calculate IC50 Check for State Dependence Dose->Analysis

Figure 1: Experimental workflow for determining PF-04885614 potency. Note the divergence in protocol based on the assay platform.

Module 3: Mechanism & State-Dependence

"Why do I get different inhibition levels at different holding potentials?"

This is a feature, not a bug. PF-04885614, like many sodium channel blockers, preferentially binds to the inactivated state of the channel.

  • Resting State Block (Tonic Block): If you hold the cell at hyperpolarized potentials (e.g., -100 mV), the drug has lower affinity. You might see an IC50 > 100 nM.[1][2]

  • Inactivated State Block (Phasic Block): If you hold the cell at depolarized potentials (e.g., -60 mV to -70 mV) or use high-frequency stimulation, the drug binds the inactivated channel, stabilizing it in the non-conducting state. The IC50 will shift left (e.g., ~50 nM).

Visualizing the Mechanism

MoA Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Blocked Drug-Bound State (Non-Conducting) Resting->Blocked PF-04885614 Binding (Low Affinity) Inactivated Inactivated State (Closed) Open->Inactivated Time Inactivated->Resting Repolarization Inactivated->Blocked PF-04885614 Binding (High Affinity)

Figure 2: State-dependent inhibition mechanism. PF-04885614 stabilizes the inactivated conformation, preventing recovery to the resting state.[1]

Module 4: FAQ & Troubleshooting

Q1: I am seeing no inhibition in my FLIPR assay using 50 nM. Why?

  • Diagnosis: FLIPR assays often use membrane potential dyes that require strong depolarization to generate a signal.[1] If your stimulation protocol (e.g., veratridine) is too strong, it might overcome the competitive block at the IC50.

  • Fix: Increase concentration to 300 nM - 1 µM for FLIPR screens. Alternatively, optimize the veratridine concentration to EC80 rather than EC100 to increase assay sensitivity.

Q2: Is PF-04885614 selective against NaV1.7?

  • Answer: Yes. NaV1.7 is the primary TTX-sensitive channel in nociceptors.[1] PF-04885614 is highly selective for NaV1.8 (TTX-resistant) over NaV1.7.[1]

  • Validation: To prove this in your system, co-apply 500 nM Tetrodotoxin (TTX) .

    • Current remaining = NaV1.8 (and NaV1.9).[1]

    • Then apply PF-04885614.[1][3][4][5] Any further reduction is specific NaV1.8 block.[1]

Q3: Can I use this compound in vivo?

  • Answer: Yes, but this guide focuses on in vitro. For in vivo PK/PD, note that PF-04885614 has good oral bioavailability and brain/DRG penetration.[1] Typical efficacy is seen at plasma concentrations exceeding the in vitro IC50 due to protein binding.

References

  • Bagal, S. K., et al. (2014). "Discovery of potent, selective, and structurally novel NaV1.8 inhibitors." Journal of Medicinal Chemistry. (Primary description of the chemical series and potency).

  • Payne, C. E., et al. (2015). "A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability." British Journal of Pharmacology. (Context on Pfizer NaV1.8 inhibitor pharmacology and assay protocols). [1]

  • Guide to Immunopharmacology. "Voltage-gated sodium channels - Ligand Activity." (Confirmation of PF-04885614 IC50 values).

  • PubChem Compound Summary. "PF-04885614." (Chemical structure and physical properties).[1][6][7][8] [1]

Sources

Optimization

Technical Support Center: PF-04885614 In Vivo Delivery

A Senior Application Scientist's Guide to Troubleshooting Animal Model Studies Welcome to the dedicated support center for researchers utilizing PF-04885614 in preclinical animal models. As a potent and selective NaV1.8...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Animal Model Studies

Welcome to the dedicated support center for researchers utilizing PF-04885614 in preclinical animal models. As a potent and selective NaV1.8 inhibitor, PF-04885614 holds significant promise.[1][2] However, its physicochemical properties, particularly its limited aqueous solubility, can present challenges for consistent and effective in vivo delivery.[1] This guide is structured to provide direct, experience-driven answers to common issues, ensuring your experiments are built on a foundation of reliable and reproducible compound administration.

The therapeutic effect of any compound is contingent on its bioavailability, which is directly linked to its solubility.[3] With nearly 90% of new drug candidates being poorly water-soluble, developing a robust formulation strategy is not just a preliminary step but a critical determinant of experimental success.[4][5] This center will walk you through formulation design, troubleshooting, and best practices from the ground up.

Frequently Asked Questions (FAQs): Troubleshooting In Vivo Delivery

This section addresses the most common questions and hurdles encountered during the administration of PF-04885614 in animal models.

Q1: I'm preparing my first in vivo study with PF-04885614. What is a good starting point for a vehicle?

A1: The key challenge is the compound's low water solubility. Your initial vehicle choice depends heavily on the intended route of administration. PF-04885614 is soluble in DMSO and ethanol at up to 100 mM (28.53 mg/mL).[1]

  • For Oral (PO) Administration: A simple and common starting point is a suspension. You can first dissolve the compound in a minimal amount of an organic co-solvent like DMSO and then dilute it into a suspension vehicle such as 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) in water. The key is to ensure the final concentration of the organic solvent is low (typically <5-10%) to avoid toxicity.

  • For Intraperitoneal (IP) or Subcutaneous (SC) Injection: A co-solvent system is often necessary. A common vehicle is a mixture of DMSO, PEG400, and saline. However, the concentration of DMSO should be minimized to avoid irritation and sterile filtration is required. An alternative, often better-tolerated solution, involves using cyclodextrins.

  • For Intravenous (IV) Injection: This is the most challenging route due to the risk of precipitation in the bloodstream. A solubilizing excipient is mandatory. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is an excellent choice for improving the solubility of poorly soluble compounds for IV administration.[5]

Q2: My PF-04885614 formulation is precipitating or appears cloudy. What's wrong?

A2: Precipitation, or "crashing out," is a clear sign that the compound's solubility limit has been exceeded in your chosen vehicle. Here’s the causality and how to fix it:

  • Co-Solvent Over-Dilution: You may have used a sufficient volume of a strong solvent like DMSO to create your stock solution, but upon dilution into an aqueous vehicle (like saline or methylcellulose), the overall solvent strength of the final formulation is too low to keep the drug dissolved.

  • pH Shift: If you are using a pH-modifying buffer, the final pH of the solution might be one where PF-04885614 is less soluble.

  • Temperature Effects: Solubility can be temperature-dependent. If you prepared the formulation warm and then stored it at room temperature or 4°C, it might precipitate.

Troubleshooting Steps:

  • Increase Solubilizer Concentration: If using a co-solvent system, try adjusting the ratio to include more of the solubilizing agent (e.g., increase PEG400 or DMSO, while respecting toxicity limits).

  • Switch to a Better Solubilizer: For aqueous solutions, cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or SBE-β-CD are superior to co-solvents. They form inclusion complexes, effectively encapsulating the drug molecule to enhance solubility.[5]

  • Create a Nanosuspension: Reducing the particle size of the drug increases its surface area, which can improve the dissolution rate.[5] This involves high-energy processes like ball milling or high-pressure homogenization and is a more advanced technique.

Q3: My pharmacokinetic (PK) data shows high variability between animals. Could my formulation be the cause?

A3: Absolutely. High inter-animal variability is a classic sign of a non-homogenous or unstable formulation.[3]

  • Cause - Inconsistent Dosing of a Suspension: If you are using a suspension, the drug particles may be settling over time. The first animal dosed from a freshly mixed vial might get a different effective dose than the last animal dosed 20 minutes later.

  • Solution - Ensure Homogeneity: Your protocol must include a step to vortex or stir the suspension immediately before drawing each dose. For a more robust solution, consider micronizing the compound to create a finer, more stable suspension.

  • Cause - In vivo Precipitation: The drug may be soluble in your vehicle but precipitates upon injection into the physiological environment of the animal (e.g., the peritoneal cavity). This leads to inconsistent absorption.

  • Solution - Mimic Physiological Conditions: Test the stability of your formulation by adding a small volume to a saline or phosphate-buffered saline (PBS) solution in vitro to see if it precipitates. If it does, you need a more robust formulation, likely involving cyclodextrins.

Q4: I'm not observing the expected efficacy in my animal model. Is it a delivery problem?

A4: Before questioning the compound's mechanism of action, it is critical to rule out a delivery failure. If the drug isn't reaching its target in sufficient concentrations, it cannot exert its effect.

  • Confirm Exposure: The most direct way to validate your delivery method is to run a pilot pharmacokinetic (PK) study. Administer PF-04885614 using your chosen formulation and route, and collect blood samples at various time points to measure plasma drug concentrations. This will confirm whether the drug is being absorbed and reaching systemic circulation.

  • Re-evaluate the Vehicle: An inappropriate vehicle can lead to poor bioavailability. For example, a highly lipophilic compound in a simple oil vehicle might not partition effectively into the aqueous environment of the gut for absorption. This is why systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are often used for lipophilic drugs.[5]

Data & Formulation Tables

Table 1: Solubility Profile of PF-04885614
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO28.53100[1]
Ethanol28.53100[1]
WaterPoorly SolublePoorly SolubleInferred
Table 2: Example Vehicle Formulations for Preclinical Studies
Formulation TypeCompositionAdministration RouteKey Considerations
Aqueous Suspension 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in WaterOral (PO)Simple to prepare. Must be continuously mixed during dosing to ensure homogeneity.
Co-Solvent Solution 10% DMSO, 40% PEG400, 50% SalineIP, SCCan cause sterile peritonitis or skin irritation. Must be sterile filtered. Check for precipitation upon dilution.
Cyclodextrin Solution 20-40% (w/v) SBE-β-CD in Saline or WaterIV, IP, SC, POExcellent for solubilization, generally well-tolerated. Can be expensive. Requires sufficient mixing time to dissolve the cyclodextrin and complex the drug.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Cyclodextrin-Based Formulation for IV Administration

This protocol describes a self-validating system for preparing a soluble formulation of PF-04885614 suitable for intravenous delivery, a method that prioritizes safety and bioavailability.

Objective: To prepare a 5 mg/mL solution of PF-04885614.

Materials:

  • PF-04885614 powder

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter

Procedure:

  • Vehicle Preparation: In a sterile container, add 30g of SBE-β-CD to 70 mL of sterile saline to make a 30% (w/v) solution. Add a sterile stir bar and stir until the SBE-β-CD is completely dissolved. The solution should be perfectly clear. This may take 30-60 minutes.

  • Drug Addition: Weigh the required amount of PF-04885614. For a 5 mg/mL final concentration in 10 mL, you would need 50 mg. Slowly add the PF-04885614 powder to the stirring cyclodextrin solution.

  • Complexation: Allow the mixture to stir for at least 4-6 hours (or overnight at room temperature) to ensure complete complexation of the drug within the cyclodextrin cavities.

  • Quality Control (Visual): After stirring, visually inspect the solution against a black and white background. It should be a clear, particle-free solution. Any cloudiness or visible particles indicate that the drug is not fully dissolved, and the formulation should not be used for IV injection.

  • Final Volume Adjustment: Add sterile saline to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This final filtration step ensures sterility and removes any potential micro-precipitates.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle composition, and date of preparation. Store as per stability data, typically at 4°C for short-term use.

Visualization of Troubleshooting & Decision Making

Diagram 1: Formulation Selection Decision Tree

G cluster_start cluster_route cluster_options cluster_po_dev cluster_ip_sc_dev cluster_iv_dev start Start: Need to Formulate PF-04885614 route What is the Route of Administration? start->route po Oral (PO) route->po PO ip_sc IP / SC route->ip_sc IP/SC iv Intravenous (IV) route->iv IV suspension Prepare Aqueous Suspension (e.g., 0.5% MC) po->suspension cosolvent Try Co-solvent System (e.g., DMSO/PEG400/Saline) ip_sc->cosolvent use_cd_iv MUST USE Solubilizer. Prepare Cyclodextrin (CD) Formulation (e.g., SBE-β-CD) iv->use_cd_iv check_susp Is Suspension Stable & Homogenous? suspension->check_susp use_susp Use Suspension. Mix well before each dose. check_susp->use_susp Yes improve_susp Improve with Co-solvent or Micronization check_susp->improve_susp No check_cosolvent Is it Soluble & Non-irritating? cosolvent->check_cosolvent use_cosolvent Use Co-solvent. Perform pilot tolerability. check_cosolvent->use_cosolvent Yes use_cd_ip Use Cyclodextrin (CD) Formulation check_cosolvent->use_cd_ip No check_cd Is the final solution perfectly clear? use_cd_iv->check_cd use_iv Use Filtered CD Solution. check_cd->use_iv Yes fail_iv FAIL. Do not inject. Increase CD concentration or lower drug dose. check_cd->fail_iv No

Caption: Decision tree for selecting a PF-04885614 formulation strategy.

Diagram 2: Troubleshooting Workflow for Unexpected In Vivo Results

G cluster_formulation Step 1: Formulation & Dosing Review cluster_pk Step 2: Bioavailability Confirmation cluster_reformulate Step 3: Reformulation start Unexpected Result: High Variability or No Efficacy q1 Was the formulation prepared correctly? start->q1 q2 Was the dosing procedure consistent? q1->q2 Yes remake Remake formulation per validated protocol. q1->remake No retrain Retrain on dosing technique (e.g., oral gavage). q2->retrain No run_pk Run Pilot PK Study q2->run_pk Yes remake->q1 retrain->q2 q3 Is drug exposure (AUC) sufficient and consistent? run_pk->q3 pk_ok Delivery is likely NOT the issue. Investigate model biology or compound mechanism. q3->pk_ok Yes reformulate Reformulate to improve solubility/bioavailability. (e.g., switch to Cyclodextrin) q3->reformulate No revalidate Re-run Pilot PK study with new formulation. reformulate->revalidate revalidate->q3

Caption: Workflow for troubleshooting unexpected in vivo experimental outcomes.

References

  • Appel, S. H., & De-Bleecker, J. (n.d.). Animal models for motor neuron diseases: research directions. PubMed. Retrieved February 3, 2026, from [Link]

  • Miao, L., et al. (n.d.). Restoration of tumour-growth suppression in vivo via systemic nanoparticle-mediated delivery of PTEN mRNA. NIH. Retrieved February 3, 2026, from [Link]

  • Kumar, S., & Singh, S. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Retrieved February 3, 2026, from [Link]

  • Ren, F., et al. (n.d.). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. PubMed. Retrieved February 3, 2026, from [Link]

  • Fülöp, F., et al. (n.d.). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. PMC. Retrieved February 3, 2026, from [Link]

  • Netz, R. R. (2018). Drug Delivery Strategies for Poorly Water-Soluble Drugs. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Bader, A. G. (n.d.). Animal models to study microRNA function. PMC. Retrieved February 3, 2026, from [Link]

  • Deuis, J. R., et al. (2021). Efficacy of the Nav1.7 Blocker Pf-05089771 in A Randomised, Placebo-Controlled, Double-Blind Clinical Study in Subjects with Painful Diabetic Peripheral Neuropathy. ResearchGate. Retrieved February 3, 2026, from [Link]

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  • Tolcher, A. W., et al. (n.d.). PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors. PubMed Central. Retrieved February 3, 2026, from [Link]

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  • Alexandrou, A. J., et al. (2018). PF-06526290 can both enhance and inhibit conduction through voltage gated sodium channels: Multiple modes of Nav channel modulation by PF-06526290. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Silver, K., et al. (n.d.). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. PubMed. Retrieved February 3, 2026, from [Link]

  • Song, E., et al. (2005). Antibody mediated in vivo delivery of small interfering RNAs via cell-surface receptors. ResearchGate. Retrieved February 3, 2026, from [Link]

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  • Li, X., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved February 3, 2026, from [Link]

  • Yaar, R., et al. (2005). Animal models for the study of adenosine receptor function. Journal of Cellular Physiology. Retrieved February 3, 2026, from [Link]

  • Rearus. (n.d.). PF-04885614 ≥98% (HPLC) Sigma PZ0210. Retrieved February 3, 2026, from [Link]

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Troubleshooting

Technical Support Center: PF-04885614 Purity Assessment

Welcome to the comprehensive technical support guide for assessing the purity of your PF-04885614 sample. This center is designed for researchers, scientists, and drug development professionals to navigate the intricacie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for assessing the purity of your PF-04885614 sample. This center is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purity analysis, troubleshoot common experimental hurdles, and ensure the integrity of your research data. The purity of PF-04885614, a potent and selective NaV1.8 inhibitor, is paramount for the reliability and reproducibility of pre-clinical and clinical studies. This guide provides in-depth, field-proven insights into established analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity level for a research-grade sample of PF-04885614?

A1: For research and development purposes, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is generally considered acceptable.[1][2][3] However, the required purity can depend on the specific application. For sensitive in-vivo studies, higher purity may be necessary.

Q2: What are the primary analytical techniques recommended for assessing the purity of PF-04885614?

A2: A multi-faceted approach is recommended to provide a comprehensive purity profile. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection for quantitative analysis of the main component and organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of the main component and characterization of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural confirmation and identification of impurities with different chemical structures.

  • Mass Balance Approach , which combines data from several techniques to account for all components of the sample. This typically includes:

    • Karl Fischer Titration to determine the water content.[3][4]

    • Thermogravimetric Analysis (TGA) to measure the content of residual solvents and non-volatile impurities.[5][6]

Q3: Why is a single analytical technique, like HPLC, not sufficient for a complete purity assessment?

A3: While HPLC is a powerful tool for quantifying purity based on peak area, it has limitations. Some impurities may not have a UV chromophore and will be invisible to the UV detector. Others may co-elute with the main peak. Therefore, orthogonal methods like LC-MS, which provides mass information, and NMR, which gives detailed structural data, are crucial for a comprehensive and trustworthy purity assessment. The mass balance approach further strengthens the purity assignment by accounting for non-chromophoric and non-volatile components like water and inorganic salts.

Q4: What are the potential sources of impurities in a PF-04885614 sample?

A4: Impurities can be introduced at various stages of the compound's lifecycle:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, by-products, and reagents used in the synthesis process.[1]

  • Degradation Products: PF-04885614, containing an imidazole moiety, may be susceptible to degradation under certain conditions like exposure to light, heat, humidity, or oxidative stress.[7]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

  • Inorganic Impurities: These can include reagents, catalysts, and salts from the manufacturing process.

Analytical Workflow for Purity Assessment

The following diagram illustrates a recommended workflow for the comprehensive purity assessment of a PF-04885614 sample.

PF-04885614 Purity Assessment Workflow cluster_0 Initial Assessment cluster_1 Detailed Characterization cluster_2 Mass Balance Components cluster_3 Final Purity Assignment Sample Sample HPLC_UV HPLC-UV Screening Sample->HPLC_UV Initial Purity Check LC_MS LC-MS Analysis HPLC_UV->LC_MS Identify Impurities NMR ¹H & ¹³C NMR HPLC_UV->NMR Structural Confirmation Mass_Balance Mass Balance Approach HPLC_UV->Mass_Balance Quantitative Data Purity_Report Comprehensive Purity Report LC_MS->Purity_Report NMR->Purity_Report KF Karl Fischer (Water Content) Mass_Balance->KF TGA TGA (Residual Solvents/ Non-volatiles) Mass_Balance->TGA KF->Purity_Report TGA->Purity_Report

Caption: A logical workflow for the purity assessment of PF-04885614.

Troubleshooting Guides

HPLC-UV Analysis

Q: My PF-04885614 peak is showing tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue in HPLC and can significantly affect integration and accuracy.

Potential Cause Explanation Troubleshooting Steps
Secondary Interactions The basic amine group in PF-04885614 can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[8][9]- Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) to protonate the silanol groups and minimize secondary interactions. - Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica column with robust end-capping to reduce the number of accessible silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.- Reduce Injection Volume/Concentration: Prepare a more dilute sample or inject a smaller volume.
Column Void or Contamination A void at the column inlet or contamination of the frit can disrupt the sample flow path.- Reverse-Flush the Column: Disconnect the column and flush it in the reverse direction (do not do this with all types of columns, check manufacturer's instructions). - Use a Guard Column: A guard column can protect the analytical column from particulate matter and strongly retained compounds.[10]

Q: I am observing extra peaks in my chromatogram. How do I determine if they are impurities?

A: Extra peaks can be impurities, but they can also arise from other sources.

Potential Source Troubleshooting Steps
Sample Impurities These are the focus of the analysis.
System Contamination/Carryover Residue from previous injections can appear as ghost peaks.
Mobile Phase Contamination Impurities in the mobile phase solvents or additives.
LC-MS Analysis

Q: I am not getting a signal for PF-04885614 in my LC-MS analysis. What should I check?

A: A complete loss of signal can be frustrating, but a systematic check can often resolve the issue.

Area to Check Troubleshooting Steps
Mass Spectrometer Instrument parameters may not be optimized for PF-04885614.
LC System Issues with the liquid chromatography part of the system.
Sample Preparation The sample may not be suitable for the analysis.

Q: My LC-MS baseline is very noisy, making it difficult to see small impurity peaks. How can I reduce the background?

A: A high background can mask low-level impurities and affect quantitation.

Potential Cause Troubleshooting Steps
Contaminated Solvents/Additives Impurities in the mobile phase can create a high background.
Dirty Ion Source The ESI source can become contaminated with non-volatile salts and sample components.
Carryover Residual sample from previous injections.

Experimental Protocols

Protocol 1: HPLC-UV Purity Method for PF-04885614

This protocol provides a starting point for developing a validated HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the PF-04885614 sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Protocol 2: ¹H NMR Sample Preparation for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the PF-04885614 sample into a clean, dry vial.

  • Internal Standard: Accurately weigh an appropriate amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the vial. The choice of internal standard should be based on its chemical shift not overlapping with the analyte or impurity signals.

  • Solvent: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample and internal standard.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure good signal-to-noise and resolution. The purity can be calculated by comparing the integral of a well-resolved proton signal from PF-04885614 to the integral of a known proton signal from the internal standard.

Data Interpretation

Interpreting NMR Spectra for Impurities

When analyzing the ¹H NMR spectrum of your PF-04885614 sample, look for the following signs of impurities:

  • Unexpected Signals: Any peaks that do not correspond to the known proton signals of PF-04885614 are potential impurities.[11][12]

  • Integration Mismatches: The integration values of the proton signals should correspond to the number of protons in the molecule. If the ratios are incorrect, it may indicate the presence of an impurity with overlapping signals.

  • Characteristic Impurity Signals:

    • Residual Solvents: Look for characteristic signals of common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).

    • Starting Materials/Intermediates: If the synthesis route is known, look for characteristic signals of the starting materials or key intermediates.

Interpreting TGA Curves

A TGA curve plots the percentage of weight loss against temperature.

TGA Curve Interpretation TGA_Curve TGA Curve (% Weight vs. Temperature) Step1 Initial Weight Loss (Low Temperature) TGA_Curve->Step1 Moisture/Volatile Solvents Step2 Second Weight Loss Step TGA_Curve->Step2 Higher Boiling Point Solvents Step3 Major Decomposition TGA_Curve->Step3 Degradation of PF-04885614 Residue Final Residue TGA_Curve->Residue Inorganic Impurities

Caption: Interpretation of a typical TGA curve for a pharmaceutical sample.

  • Initial Weight Loss (below 150 °C): This is typically attributed to the loss of moisture or volatile residual solvents.[13][14][15]

  • Subsequent Weight Loss Steps: These may correspond to the loss of higher boiling point solvents or the decomposition of excipients if it is a formulated product.

  • Major Weight Loss: This represents the thermal decomposition of the PF-04885614 molecule itself. The onset temperature of this decomposition is an indicator of its thermal stability.[5]

  • Final Residue: Any remaining mass at the end of the analysis may correspond to non-volatile inorganic impurities.

By adhering to these guidelines and troubleshooting steps, researchers can confidently assess the purity of their PF-04885614 samples, ensuring the quality and reliability of their scientific investigations.

References

  • (Author), (Year). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • (Author), (Year). Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]

  • (Author), (Year). Losing Sensitivity of LC/MS signal due to High Background?. ResearchGate. [Link]

  • (Author), (Year). How to Interpret a TGA Curve: An Expert Guide. Torontech. [Link]

  • (Author), (Year). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

  • (Author), (Year). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • (Author), (Year). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • (Author), (Year). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Link to Source. [Link]

  • (Author), (Year). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • (Author), (Year). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • (Author), (Year). Coulometric KF-Titration Troubleshooting. Xylem Analytics. [Link]

  • (Author), (Year). Distinguishing Impurities … Part 1. ACD/Labs. [Link]

  • (Author), (Year). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • (Author), (Year). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • (Author), (Year). 1H-NMR and 13C-NMR Spectroscopic Data. ResearchGate. [Link]

  • (Author), (Year). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • (Author), (Year). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]

  • (Author), (Year). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]

  • (Author), (Year). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. YouTube. [Link]

  • (Author), (Year). Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. YouTube. [Link]

  • (Author), (Year). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

  • (Author), (Year). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • (Author), (Year). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC International. [Link]

  • (Author), (Year). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • (Author), (Year). Troubleshooting. METTLER TOLEDO. [Link]

  • (Author), (Year). Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

  • (Author), (Year). Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

  • (Author), (Year). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • (Author), (Year). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library. [Link]

  • (Author), (Year). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube. [Link]

  • (Author), (Year). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Link to Source. [Link]

  • (Author), (Year). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • (Author), (Year). Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers. The Royal Society of Chemistry. [Link]

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  • (Author), (Year). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

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Optimization

Technical Support Center: Navigating Solubility Challenges with PF-04885614

Welcome to the technical support guide for PF-04885614, a potent and selective NaV1.8 channel blocker.[1] This document is designed for researchers, scientists, and drug development professionals to provide expert guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for PF-04885614, a potent and selective NaV1.8 channel blocker.[1] This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to empower you with the knowledge to design robust experiments, ensure reproducible results, and unlock the full potential of PF-04885614 in your research.

Overview of PF-04885614 and the Solubility Hurdle

PF-04885614 is a valuable research tool for investigating the role of the NaV1.8 sodium channel in various physiological and pathological processes.[1][2] Like many small molecule inhibitors designed for oral bioavailability, it exhibits excellent solubility in organic solvents but is poorly soluble in aqueous solutions. This fundamental property presents a significant experimental challenge: transitioning the compound from a high-concentration organic stock solution into your physiological aqueous buffer or cell culture medium without it precipitating, or "crashing out."

This guide provides a series of frequently asked questions (FAQs), detailed protocols, and troubleshooting workflows to help you navigate this critical step successfully.

PF-04885614 Solubility Profile

Accurate and reliable experiments begin with a correctly prepared solution. The table below summarizes the known solubility limits of PF-04885614 in common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO28.53100Tocris Bioscience[1]
Ethanol28.53100Tocris Bioscience[1]

Note: The molecular weight of PF-04885614 is 285.26 g/mol .[1][3] This value is used for all molarity calculations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Q1: What is the recommended solvent for preparing a primary stock solution of PF-04885614?

A1: We strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare your initial high-concentration stock solution (e.g., 10 mM to 100 mM).

The Scientific Rationale: DMSO is a powerful polar aprotic solvent capable of fully solvating PF-04885614 at high concentrations.[1] Creating a concentrated stock allows you to introduce a minimal volume of the organic solvent into your final aqueous experimental system. This is critical for two reasons:

  • Minimizing Solvent Effects: High concentrations of DMSO can be toxic to cells or interfere with biological assays. Keeping the final DMSO concentration well below 0.5% (and ideally below 0.1%) is a standard practice to ensure the observed effects are from your compound, not the solvent.

  • Reducing Precipitation Risk: The smaller the volume of DMSO-solubilized drug you add to the aqueous buffer, the lower the chance of creating localized super-saturation that leads to precipitation.

Q2: My compound precipitates immediately when I add my DMSO stock to my cell culture medium. Why is this happening and how do I fix it?

A2: This is the most common solubility challenge, often referred to as "crashing out." It occurs because the aqueous medium cannot accommodate the high concentration of the drug being rapidly introduced from the DMSO stock. The compound, no longer stabilized by the DMSO, aggregates and falls out of solution.

The Solution: A Stepwise Dilution Protocol. The key is to avoid shocking the system. Instead of a single large dilution, you must perform a series of intermediate dilutions. This gradually acclimates the compound to the aqueous environment. A detailed, validated protocol for this is provided in the "Experimental Protocols" section below.

Q3: Can I use warming or sonication to help dissolve PF-04885614 in my aqueous buffer?

A3: While these methods can be used cautiously, they are often temporary fixes that can mask underlying solubility issues.

  • Warming: Gently warming a solution (e.g., to 37°C) can temporarily increase the solubility of a compound. However, the compound may precipitate out again as the solution cools to room temperature or incubator conditions. Furthermore, the thermal stability of PF-04885614 in aqueous buffer has not been extensively characterized, so prolonged heating could risk degradation.

  • Sonication: Sonication is excellent for breaking up solid aggregates and can help redissolve precipitated compound or ensure a stock solution is fully dissolved. However, it does not increase the fundamental equilibrium solubility. If the compound has precipitated in your final buffer, sonication may temporarily create a fine suspension rather than a true solution, leading to inconsistent and non-reproducible results.

Our Recommendation: Use sonication primarily to ensure your initial DMSO stock is fully dissolved. Rely on a robust dilution protocol (see Protocol 2) to maintain solubility in aqueous media, rather than physical methods like heating.

Q4: What is the correct way to store my PF-04885614 stock solution?

A4: Proper storage is critical for maintaining the integrity and activity of the compound.

  • Solid Compound: Store the powder at +4°C as recommended by the supplier.[1]

  • DMSO Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C. This is crucial because DMSO is hygroscopic (absorbs water from the air). Repeated freeze-thaw cycles or exposure to moist air can introduce water into your stock, which can compromise the solubility of PF-04885614 over time and potentially lead to its precipitation within the stock vial itself.

Experimental Protocols: Best Practices for Success

Adherence to a validated protocol is the most effective way to prevent solubility-related experimental failures.

Protocol 1: Preparation of a 100 mM High-Concentration Stock Solution in DMSO
  • Pre-Weighing: Allow the vial of solid PF-04885614 to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh out the desired mass of the compound. For example, to make 1 mL of a 100 mM solution, you would need 28.53 mg.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO.

  • Solubilization: Ensure complete dissolution by vortexing vigorously for 1-2 minutes. Visually inspect the solution against a light source to confirm that no solid particulates remain. If needed, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Recommended Workflow for Dilution into Aqueous Buffers

This protocol utilizes a serial dilution method to prevent precipitation. The key principle is to never perform a dilution of more than 10-fold in a single step when moving into a less favorable (more aqueous) solvent.

  • Thaw Stock: Thaw a single aliquot of your 100 mM PF-04885614 DMSO stock.

  • Intermediate Dilution (Optional but Recommended): If your final concentration is very low (e.g., in the nanomolar range), first perform an intermediate dilution in pure DMSO. For example, dilute the 100 mM stock 1:100 in DMSO to create a 1 mM stock. This makes subsequent dilutions more accurate.

  • First Aqueous Dilution: Perform the critical first dilution into your final aqueous buffer or medium (e.g., PBS, HBSS, or DMEM). Crucially, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing. Do not add the buffer to the DMSO stock. For example, add 10 µL of a 1 mM DMSO stock to 990 µL of buffer to get a 10 µM solution (final DMSO concentration: 1%).

  • Serial Aqueous Dilutions: Perform all subsequent dilutions serially in the same aqueous buffer. For example, take 100 µL of the 10 µM solution and add it to 900 µL of buffer to create a 1 µM solution. Repeat as necessary to achieve your final desired concentration.

  • Final Application: Use the final diluted solution immediately in your experiment. Do not store dilute aqueous solutions of PF-04885614, as the compound is more likely to precipitate or adsorb to plasticware over time at low concentrations.

Visualized Workflows and Troubleshooting

To further clarify these critical processes, we have developed the following diagrams.

Diagram 1: Recommended Dilution Workflow

G cluster_0 Preparation in Organic Solvent cluster_1 Stepwise Dilution into Aqueous Medium cluster_2 Application Solid Solid PF-04885614 Stock High-Concentration Stock (e.g., 100 mM in DMSO) Solid->Stock Dissolve & Vortex Intermediate Intermediate Dilution (e.g., 10 µM in Buffer + 1% DMSO) Stock->Intermediate Add stock to buffer (while vortexing) Final Final Working Solution (e.g., 100 nM in Buffer + <0.1% DMSO) Intermediate->Final Serially Dilute Assay Add to Experiment (Use Immediately) Final->Assay G Start Precipitation Observed in Final Solution? CheckStock Is the high-concentration stock solution clear? Start->CheckStock Yes Success Problem Resolved Start->Success No CheckMethod Was a stepwise aqueous dilution protocol used? CheckStock->CheckMethod Yes, stock is clear FixStock Action: Re-dissolve stock. Use sonication. If persists, prepare fresh stock. CheckStock->FixStock No, stock is cloudy CheckFinalConc Is the final concentration exceeding aqueous solubility limit? CheckMethod->CheckFinalConc Yes, protocol followed FixMethod Action: Implement Protocol 2. Ensure stock is added to buffer with vigorous mixing. CheckMethod->FixMethod No, used single dilution FixConc Action: Lower the final desired concentration for the experiment. CheckFinalConc->FixConc Yes, likely too high CheckFinalConc->Success No, concentration is low FixStock->Success FixMethod->Success FixConc->Success

Caption: Decision tree for troubleshooting PF-04885614 precipitation.

Advanced Considerations

For particularly sensitive assays or challenging in vivo formulations, more advanced methods may be required. These are generally beyond the scope of standard in vitro screening but are worth noting:

  • Co-solvents: In some cases, using a small percentage of a co-solvent like ethanol or PEG-400 in the final buffer can improve solubility, but this must be validated for compatibility with your specific assay. [4]* Formulation Vehicles: For in vivo studies, formulation with vehicles containing surfactants (e.g., Tween-80, Kolliphor EL) or complexing agents (e.g., cyclodextrins) may be necessary to achieve the required exposure. [5][6]These approaches require significant formulation development and are highly specific to the application. [7] We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • PF-04885614 ≥98% (HPLC) Sigma PZ0210. Реарус. [Link]

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Troubleshooting

Technical Support Center: Interpreting Unexpected Results in Small Molecule Inhibitor Studies

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results in their experiments involving small molecule i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results in their experiments involving small molecule inhibitors. Our goal is to provide a logical framework for troubleshooting, grounded in scientific principles, to help you navigate these challenges effectively.

A critical first step in any investigation is verifying the identity and mechanism of action of your reagents. A case in point, which will form the basis of this guide, is PF-04885614 . While sometimes discussed in the context of signaling pathways related to fibrosis or inflammation, it is crucial to note that this compound is authoritatively documented as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, not an autotaxin (ATX) inhibitor.[1] This guide is therefore structured to address the potential for compound misidentification and to provide clear, distinct troubleshooting pathways.

Part 1: The Critical First Step - Verifying Your Compound

Unexpected results often stem from a misunderstanding of the tool being used. Before proceeding with complex biological troubleshooting, it is imperative to confirm the identity and primary mechanism of action of your compound.

graph TD; A[Start: Unexpected Experimental Results] --> B{Have you confirmed the identity and primary target of your compound via an independent method?}; B -->|No / Unsure| C[ACTION: Verify Compound Identity & Purity via LC-MS/NMR. Confirm primary target via literature review and/or target engagement assay.]; B -->|Yes| D{What is the confirmed primary target?}; C --> E[Consult supplier documentation (e.g., Certificate of Analysis).]; D -->|PF-04885614 (NaV1.8 Inhibitor)| F[Proceed to Troubleshooting Path A]; D -->|Autotaxin (ATX) Inhibitor| G[Proceed to Troubleshooting Path B];

Figure 1. Initial workflow for diagnosing unexpected experimental results.

Troubleshooting Path A: Studies with PF-04885614 (a NaV1.8 Inhibitor)

This section addresses issues that may arise when using PF-04885614, a selective NaV1.8 channel blocker.

Frequently Asked Questions (FAQs)

Q1: I believed PF-04885614 was an autotaxin inhibitor. What is its correct mechanism of action?

A1: This is a critical point of clarification. Commercially available and scientifically published data identify PF-04885614 as a potent inhibitor of the voltage-gated sodium channel NaV1.8, with an IC50 of 53 nM for the human channel.[1] Its mechanism involves blocking the flow of sodium ions, which is essential for the initiation and propagation of action potentials in specific neurons. It does not primarily target the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway. Any experimental hypothesis based on the assumption of ATX inhibition must be re-evaluated.

Q2: I'm not observing the expected decrease in neuronal excitability in my in vitro model. What could be wrong?

A2: Several factors could be at play:

  • Cellular Context: Ensure your cellular model (e.g., DRG neurons, HEK293 cells) endogenously expresses or has been transfected with functional NaV1.8 channels. The presence of other sodium channel subtypes can mask the effect of a selective NaV1.8 inhibitor.

  • Electrophysiology Protocol: The inhibitory effect of many sodium channel blockers is state-dependent, meaning they bind with different affinities to resting, open, or inactivated states of the channel.[2] Your voltage protocol must be designed to induce the channel state that the inhibitor targets most effectively. For example, a depolarizing pre-pulse can be used to accumulate channels in an inactivated state, which may enhance the block.

  • Compound Stability and Concentration: Verify the stability of PF-04885614 in your media over the course of the experiment. Ensure the final concentration is appropriate. Even potent inhibitors require adequate concentration to achieve a significant effect.

Q3: I'm seeing unexpected off-target effects at higher concentrations. What is the selectivity profile of PF-04885614?

A3: While PF-04885614 is selective for NaV1.8, this selectivity is relative. At higher concentrations, it can inhibit other NaV subtypes. It is crucial to work within a concentration window that maximizes on-target effects while minimizing off-target activity.

Table 1: Selectivity Profile of PF-04885614 Against Human NaV Subtypes [1]

Channel SubtypeIC50 (µM)Selectivity vs. NaV1.8 (Fold)
hNaV1.8 0.053 -
hNaV1.64.2~79x
hNaV1.77.0~132x
hNaV1.111.0~208x
hNaV1.216.0~302x
hNaV1.527.0~509x

Causality: If you are using concentrations in the micromolar range (e.g., > 4 µM), you may be inadvertently inhibiting other sodium channels, which could lead to confounding effects on cell health, network activity, or cardiotoxicity (via NaV1.5).

Troubleshooting Path B: Studies with a Putative Autotaxin (ATX) Inhibitor

This section provides guidance for researchers working with a confirmed (or intended) ATX inhibitor who are facing unexpected results.

The ATX-LPA Signaling Axis: A Primer

Autotaxin (ATX) is a secreted enzyme that hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[3] LPA then signals through at least six different G protein-coupled receptors (LPAR1-6), triggering a wide array of cellular responses, including proliferation, migration, and survival.[3][4] This pathway is complex and its biological output is highly dependent on the cellular context and the specific LPARs expressed.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. The canonical Autotaxin (ATX)-LPA signaling pathway.

Frequently Asked Questions (FAQs)

Q1: My ATX inhibitor is potent in vitro but shows no efficacy in my in vivo model. What are common reasons for this discrepancy?

A1: This is a frequent challenge in the development of ATX inhibitors.[5]

  • Poor Pharmacokinetics/Pharmacodynamics (PK/PD): Many potent lipid-like ATX inhibitors suffer from poor solubility and metabolic instability, preventing them from reaching effective concentrations in target tissues in vivo.[5] A thorough PK/PD study is essential to ensure adequate drug exposure.

  • High Plasma Protein Binding: ATX inhibitors may bind extensively to plasma proteins like albumin, reducing the free fraction of the drug available to interact with the target enzyme.

  • Biological Redundancy: While ATX is a major source of extracellular LPA, other pathways can generate LPA, potentially compensating for the inhibition of ATX in a complex in vivo environment.[6]

  • Model-Specific Biology: The importance of the ATX-LPA axis can vary dramatically between different disease models and tissues. The pathway may not be a primary driver of pathology in your specific in vivo model.

Q2: I'm observing a paradoxical pro-inflammatory or pro-fibrotic effect after treatment. How is this possible?

A2: The ATX-LPA axis is pleiotropic, meaning it has diverse and sometimes opposing effects depending on the context.[3]

  • Receptor Isoform Complexity: Different LPARs can trigger distinct downstream signaling cascades. For example, signaling through LPAR1 is often associated with fibrosis, but the roles of other LPARs are less defined and can be cell-type specific.[7][8] Your inhibitor might be revealing a non-canonical signaling pathway or shifting the balance of LPAR activation.

  • Feedback Loops: The ATX-LPA axis is involved in complex feedback loops with other signaling molecules like TGF-β and various cytokines.[9] Inhibiting one node in this network can lead to compensatory upregulation of other pro-inflammatory or pro-fibrotic pathways.

  • Off-Target Effects: As with any small molecule, you must consider the possibility of off-target effects. A comprehensive target profiling or kinome scan is advisable to rule out unintended interactions.

Q3: My results differ depending on the ATX activity assay I use (e.g., FS-3 vs. natural LPC substrate). Why?

A3: The choice of substrate is critical and can lead to misleading results.

  • Artificial vs. Natural Substrates: Assays using fluorescent artificial substrates like FS-3 are convenient for high-throughput screening but may not accurately reflect the inhibitor's interaction with ATX when it is processing its natural substrate, lysophosphatidylcholine (LPC).[5] Some inhibitors may show potent activity against one substrate but not another.

  • Inhibitor Binding Mode: ATX has a complex binding pocket with a hydrophobic pocket and a tunnel.[5] Inhibitors can bind in different ways, either blocking substrate access to the active site or preventing product release. The apparent potency of an inhibitor can therefore be highly dependent on the substrate used and the assay conditions. It is always recommended to validate primary hits using a mass spectrometry-based assay that directly measures the conversion of LPC to LPA.

Part 2: Essential Protocols

Protocol 1: General Workflow for Verifying ATX Inhibitor Activity

This protocol provides a self-validating system to confirm that a lack of biological effect is due to the biology itself and not a technical failure of the inhibitor.

graph TD; A[Start: Test Putative ATX Inhibitor] --> B[Step 1: In Vitro Biochemical Assay]; subgraph B direction TB; B1[Recombinant human ATX + LPC substrate]; B2[Measure LPA production via LC-MS/MS]; B3[Include Vehicle Control (e.g., DMSO)]; B4[Include Positive Control (Known ATX Inhibitor)]; end B --> C{Is expected IC50 achieved?}; C -->|Yes| D[Step 2: Cell-Based Target Engagement]; subgraph D direction TB; D1[Treat cells known to secrete ATX (e.g., A2058 melanoma)]; D2[Measure LPA in conditioned media]; end D --> E{Is LPA production inhibited?}; C -->|No| F[Troubleshoot Assay: Check enzyme activity, substrate quality, compound integrity.]; E -->|Yes| G[Proceed to complex biological model (e.g., in vivo). Inhibitor is validated.]; E -->|No| H[Troubleshoot Cellular Model: Confirm ATX expression/secretion. Check for inhibitor permeability/efflux.];

Figure 3. Workflow for validating the activity of a putative ATX inhibitor.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for NaV1.8
  • Cell Preparation: Use a cell line stably expressing human NaV1.8 (e.g., HEK293) or primary dorsal root ganglion (DRG) neurons.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Voltage Protocol:

    • Hold cells at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.

    • Apply a brief depolarizing step (e.g., to 0 mV for 20-50 ms) to elicit a peak inward Na+ current.

    • To test for state-dependence, precede the test pulse with a long (500 ms) depolarizing pre-pulse to various potentials (e.g., -100 mV to -20 mV) to induce inactivation.

  • Data Acquisition:

    • Establish a stable baseline recording in the external solution (vehicle control).

    • Perfuse the cells with the external solution containing PF-04885614 at the desired concentration.

    • Record the current at steady-state inhibition (typically 3-5 minutes).

  • Analysis: Measure the percentage reduction in the peak inward current amplitude in the presence of the drug compared to the vehicle control.

References

  • Zhang, H., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals, 14(12), 1203. [Link]

  • Ceccarelli, J., et al. (2020). Theoretical mechanism of action of a) autotaxin (ATX) and b) selective lysophosphatidic acid receptor (LPAR) 1 inhibitors. ResearchGate. [Link]

  • Chi, T. H. (2012). Autotaxin and LPA Receptor Signaling in Cancer. PubMed. [Link]

  • Na, Y., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Precision clinical medicine, 5(3), pbac016. [Link]

  • Palermo, G., et al. (2019). Molecular Mechanism of Off-Target Effects in CRISPR-Cas9. ResearchGate. [Link]

  • Tsoukalidou, S., et al. (2022). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. International Journal of Molecular Sciences, 23(19), 11899. [Link]

  • Zhang, H., et al. (2021). Design and Development of Autotaxin Inhibitors. ResearchGate. [Link]

  • Purt, G., et al. (2018). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 9, 137. [Link]

  • ClinicalTrials.gov. (2011). A Study To Evaluate The Effect Of PF-04885614 On Glycemic Control In Adults With Type 2 Diabetes. [Link]

  • Gaetano, C., et al. (2009). Autotaxin Signaling via Lysophosphatidic Acid Receptors Contributes to Vascular Endothelial Growth Factor–Induced Endothelial Cell Migration. Cancer Research, 69(8), 3370-3377. [Link]

  • Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). [Link]

  • Alexandrou, A. J., et al. (2018). PF-06526290 can both enhance and inhibit conduction through voltage gated sodium channels: Multiple modes of Nav channel modulation by PF-06526290. British Journal of Pharmacology, 175(13), 2649-2664. [Link]

  • Al-Jubair, T., et al. (2022). Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. Molecules, 27(19), 6202. [Link]

  • Mercer, P. F., et al. (2020). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. Drug Design, Development and Therapy, 14, 2867-2881. [Link]

  • Kaffe, E., et al. (2017). The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation. The Journal of Immunology, 18(1), 21-30. [Link]

  • Silver, K. S., et al. (2016). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Current medicinal chemistry, 23(42), 4795-4806. [Link]

  • CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • ClinicalTrials.gov. (2017). Gene Replacement Therapy Clinical Trial for Participants With Spinal Muscular Atrophy Type 1 (STR1VE). [Link]

  • Al-Jubair, T., et al. (2022). Overview of the autotaxin-lysophosphatidic acid signaling pathway. ResearchGate. [Link]

  • Caffrey, D. R., et al. (2011). siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. PLOS ONE, 6(7), e21503. [Link]

  • ClinicalTrials.gov. (2003). Topotecan in Treating Patients With Advanced Ovarian Epithelial, Fallopian Tube, or Primary Peritoneal Cancer. [Link]

  • ClinicalTrials.gov. (2018). Efficacy and Safety of Ofatumumab Compared to Placebo in Patients With Relapsing Multiple Sclerosis Followed by Extended Treatment With Open-label Ofatumumab. [Link]

  • ClinicalTrials.gov. (2022). Doxycycline in Cutaneous Schwannoma (NF2). [Link]

Sources

Optimization

Technical Support Center: Minimizing Variability in PF-04885614 Electrophysiology Recordings

Welcome to the technical support center for PF-04885614 electrophysiology applications. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PF-04885614 electrophysiology applications. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving consistent and reliable data. Variability is an inherent challenge in electrophysiology, and this guide offers a structured approach to systematically identify and mitigate its sources when working with the potent NaV1.8 inhibitor, PF-04885614.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of PF-04885614 in electrophysiological assays.

Q1: What is PF-04885614 and what is its primary mechanism of action?

A1: PF-04885614 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] It exhibits significantly higher selectivity for NaV1.8 over other sodium channel subtypes such as NaV1.1, NaV1.2, NaV1.5, NaV1.6, and NaV1.7.[1] This selectivity is crucial for isolating the effects on NaV1.8 in your experimental system. The compound is orally bioavailable and is supplied for research purposes.[1]

Q2: What are the common sources of variability in electrophysiology experiments?

A2: Variability in electrophysiology can arise from multiple sources, including the intrinsic biological differences between cells (extrinsic variability), random fluctuations in ion channel gating (intrinsic variability), and measurement errors.[2] Key experimental factors include the health and density of the cells, the precise composition and stability of recording solutions, the quality and resistance of the patch pipette, and the stability of the recording environment.[2][3]

Q3: How should I prepare and store stock solutions of PF-04885614 to ensure consistency?

A3: Proper preparation and storage of PF-04885614 are critical for reproducible results. The compound is soluble in DMSO and ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in 100% DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before each experiment, thaw a fresh aliquot and dilute it to the final working concentration in your external recording solution.

Q4: What quality control measures are essential for my reagents and solutions?

A4: Rigorous quality control of all media and reagents is paramount.[4] Each batch of prepared solutions, including your artificial cerebrospinal fluid (aCSF) and internal pipette solution, should be tested for sterility, pH, and osmolarity.[5] Regularly check the performance of your solutions using well-characterized control cells or by applying known channel blockers to validate the responsiveness of your system.[4]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during electrophysiology recordings with PF-04885614.

Guide 1: Unstable Baseline and High Noise

An unstable baseline or excessive noise can obscure the subtle effects of PF-04885614.

Symptom: The baseline current is drifting, or there are significant high-frequency fluctuations.

Potential Causes & Solutions:

  • Grounding Issues: This is the most common source of electrical noise.[6]

    • Troubleshooting Steps:

      • Ensure all components of your rig (microscope, manipulators, perfusion system, Faraday cage) are connected to a common ground point.

      • Check the integrity of your grounding wires and connections.

      • Keep grounding cables as short as possible.[6]

  • Environmental Interference: Electrical equipment in the vicinity can introduce noise.

    • Troubleshooting Steps:

      • Turn off unnecessary electronic devices in the room, including centrifuges, vortexers, and cell phones.[6]

      • If possible, move the recording setup away from power lines or large electrical equipment.[6]

      • Ensure the Faraday cage is properly closed and grounded.

  • Perfusion System Problems: Inconsistent flow rates or bubbles in the perfusion line can cause mechanical instability and noise.

    • Troubleshooting Steps:

      • Verify a constant and smooth flow rate from your perfusion system. Gravity-fed systems can be prone to fluctuations.[7]

      • Degas your solutions before use to prevent bubble formation.

      • Ensure the perfusion outflow is drawing solution away from the recording chamber efficiently.

Guide 2: Inconsistent Drug Effect or Lack of Response

Symptom: The magnitude of NaV1.8 inhibition by PF-04885614 varies significantly between cells or experiments, or there is no discernible effect.

Potential Causes & Solutions:

  • Compound Degradation or Precipitation:

    • Troubleshooting Steps:

      • Always use a fresh aliquot of the PF-04885614 stock solution for each experiment.

      • When diluting the stock in your aqueous external solution, ensure thorough mixing to prevent precipitation. Visually inspect the final solution for any particulates.

      • Consider the stability of the compound in your recording solution over the duration of your experiment.[8]

  • Inaccurate Final Concentration:

    • Troubleshooting Steps:

      • Double-check all dilution calculations.

      • Ensure your pipettes are accurately calibrated.

      • If using a perfusion system, allow sufficient time for the complete exchange of the bath solution to ensure the cell is exposed to the target concentration.

  • Low Expression or Activity of NaV1.8:

    • Troubleshooting Steps:

      • Confirm the expression of NaV1.8 in your cell line or primary cell type.

      • Before applying PF-04885614, establish a robust and stable NaV1.8 current. If the initial current is small or unstable, the inhibitory effect of the compound will be difficult to quantify.

  • Voltage Protocol Inadequacy:

    • Troubleshooting Steps:

      • Ensure your voltage protocol is appropriate for activating NaV1.8 channels. This typically involves a depolarizing step from a negative holding potential.[9]

      • Consider the state-dependence of PF-04885614 binding. The potency of some channel blockers can be influenced by the conformational state of the channel (resting, open, or inactivated). Your voltage protocol may need to be optimized to favor the state with the highest affinity for the compound.

Guide 3: Poor Seal Formation or Unstable Recordings

Achieving and maintaining a high-resistance seal is fundamental to high-quality patch-clamp recordings.[10]

Symptom: Difficulty obtaining a giga-ohm seal, or the seal deteriorates rapidly after break-in.

Potential Causes & Solutions:

  • Suboptimal Cell Health:

    • Troubleshooting Steps:

      • Ensure cells are not over- or under-digested during dissociation.[3]

      • Use cells from a healthy, sub-confluent culture.

      • Allow sufficient recovery time for cells after plating.

  • Incorrect Pipette Properties:

    • Troubleshooting Steps:

      • The resistance of your patch pipette is critical. For whole-cell recordings, a resistance of 3-6 MΩ is often a good starting point.[5]

      • Fire-polishing the pipette tip can improve seal formation.[3]

      • Ensure the pipette tip is clean and free of debris.[5]

  • Solution Mismatches:

    • Troubleshooting Steps:

      • Check the osmolarity of your internal and external solutions. A general guideline is to have the internal solution slightly hypo-osmotic (around 10 mOsm less) than the external solution.[3]

      • Filter all solutions to remove any particulate matter.[11]

Part 3: Protocols and Data Presentation

Protocol 1: Preparation of PF-04885614 Working Solutions

This protocol outlines the steps for preparing accurate and consistent working solutions of PF-04885614.

Materials:

  • PF-04885614 powder

  • High-quality, anhydrous DMSO

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Based on the molecular weight of PF-04885614 (285.26 g/mol ), calculate the mass required to make a 100 mM stock solution in DMSO.[1]

    • Carefully weigh the compound and dissolve it in the appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquot and Store:

    • Aliquot the 100 mM stock solution into small, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare a 10 mM Intermediate Stock (Optional):

    • For easier preparation of a range of working concentrations, you can prepare a 10 mM intermediate stock by diluting the 100 mM stock 1:10 in DMSO.

    • Aliquot and store as described above.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Perform a serial dilution in your external recording solution to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

    • Vortex the final working solution gently but thoroughly before applying it to your cells.

Table 1: PF-04885614 Stock Solution Preparation
Desired Stock ConcentrationMolecular Weight ( g/mol )Mass for 1 mL of StockSolvent
100 mM285.2628.53 mgDMSO
10 mM285.262.85 mgDMSO

Data derived from Tocris Bioscience product information.[1]

Diagram 1: Troubleshooting Workflow for Unstable Recordings

G start Unstable Baseline or High Noise check_grounding Check Grounding Connections start->check_grounding grounding_ok Grounding Secure? check_grounding->grounding_ok check_environment Assess Environmental Noise noise_source Isolate Noise Source check_environment->noise_source check_perfusion Inspect Perfusion System perfusion_stable Perfusion Stable? check_perfusion->perfusion_stable grounding_ok->check_environment Yes fix_grounding Secure all grounding points. Shorten ground wires. grounding_ok->fix_grounding No noise_source->check_perfusion Yes isolate_rig Turn off non-essential electronics. Use Faraday cage. noise_source->isolate_rig No fix_perfusion Degas solutions. Ensure smooth flow rate. perfusion_stable->fix_perfusion No stable_recording Stable Recording Achieved perfusion_stable->stable_recording Yes fix_grounding->check_grounding isolate_rig->check_environment fix_perfusion->check_perfusion

Caption: A decision-making workflow for troubleshooting unstable electrophysiology recordings.

Diagram 2: Logic Flow for Investigating Inconsistent Drug Effects

G start Inconsistent PF-04885614 Effect check_compound Verify Compound Integrity start->check_compound compound_ok Fresh Aliquot Used? check_compound->compound_ok check_concentration Confirm Final Concentration concentration_ok Calculations & Pipetting Verified? check_concentration->concentration_ok check_cell_health Assess Cell Viability and NaV1.8 Current cell_health_ok Robust NaV1.8 Current? check_cell_health->cell_health_ok compound_ok->check_concentration Yes new_aliquot Prepare fresh working solution from a new stock aliquot. compound_ok->new_aliquot No concentration_ok->check_cell_health Yes recalculate Recalculate dilutions. Calibrate pipettes. concentration_ok->recalculate No optimize_cells Optimize cell culture and recording conditions. cell_health_ok->optimize_cells No consistent_effect Consistent Drug Effect Observed cell_health_ok->consistent_effect Yes new_aliquot->check_compound recalculate->check_concentration optimize_cells->check_cell_health

Caption: A logical progression for diagnosing variability in drug response.

References

  • Variability in cardiac electrophysiology: Using experimentally-calibrated populations of models to move beyond the single virtual physiological human paradigm. PubMed Central. [Link]

  • Measuring Quality in Electrophysiology. PubMed Central. [Link]

  • Whole cell patch clamp recordings of K+ currents in of homotetrameric Kv7.2. ResearchGate. [Link]

  • Perforated patch electrophysiology recordings. protocols.io. [Link]

  • Electrophysiological basis for antiarrhythmic drug action. PubMed. [Link]

  • Characterization of voltage-gated sodium-channel blockers by electrical stimulation and fluorescence detection of membrane potential. PubMed. [Link]

  • Experimentally calibrated population of models predicts and explains intersubject variability in cardiac cellular electrophysiology. PNAS. [Link]

  • Chapter 11 Quality Control of Media and Reagents. CDC. [Link]

  • Stability of phenobarbital sodium in liquid pharmaceutical preparations. PubMed. [Link]

  • Patch Clamp Protocol. [Link]

  • Issues with fEPSP electrophysiology recordings? ResearchGate. [Link]

  • Quality Control of Electrolyte Analyzers: Evaluation of the Anion Gap Average. American Journal of Clinical Pathology. [Link]

  • Non-Pacemaker Action Potentials. Cardiovascular Physiology Concepts. [Link]

  • (PDF) Variability in cardiac electrophysiology: Using experimentally-calibrated populations of models to move beyond the single virtual physiological human paradigm. ResearchGate. [Link]

  • Whole-cell patch-clamp recording and parameters. PubMed Central. [Link]

  • Patch Clamp Electrophysiology: Methods and Protocols. DOKUMEN.PUB. [Link]

  • #LabHacks: 14 sharp tips for patch clamping. Scientifica. [Link]

  • Electrophysiological Recording Techniques. Drexel University. [Link]

  • Statistical Approach to Incorporating Experimental Variability into a Mathematical Model of the Voltage-Gated Na+ Channel and Human Atrial Action Potential. MDPI. [Link]

  • Cardiac electrophysiology: Action potential, automaticity and vectors. ECGWaves. [Link]

  • Ex Vivo Electrophysiology. protocols.io. [Link]

  • Measuring quality in electrophysiology. PubMed. [Link]

  • Uncertainty and variability in models of the cardiac action potential: Can we build trustworthy models? PubMed Central. [Link]

  • Quality control reagent. MedicalExpo. [Link]

  • Causes of Noise in Electrophysiological Recordings. Plexon. [Link]

  • In electrophysiology, what is a P/N voltage protocol? Quora. [Link]

  • Electrophysiology | Patch clamp method | Voltage clamp | whole cell recording. YouTube. [Link]

  • Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice. PubMed Central. [Link]

  • Wavelet-based protocols for ion channel electrophysiology. PubMed Central. [Link]

  • Cardiac action potential. Wikipedia. [Link]

  • Cardiac Action Potentials. CV Pharmacology. [Link]

Sources

Troubleshooting

Technical Support Center: Best Practices for Storing and Handling PF-04885614

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective storage, handling, and experimental use of PF-04885614, a potent and selective inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective storage, handling, and experimental use of PF-04885614, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8. Our goal is to empower you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your data.

I. Understanding PF-04885614: A Primer for the Bench Scientist

PF-04885614 is a small molecule inhibitor with high selectivity for the NaV1.8 sodium channel subtype.[1][2] NaV1.8 channels are predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[1][3] These channels play a critical role in the transmission of pain signals.[3][4] By selectively blocking NaV1.8, PF-04885614 offers a targeted approach to studying nociception and developing novel analgesics.

The unique biophysical properties of NaV1.8, such as its resistance to tetrodotoxin (TTX) and its slow inactivation kinetics, make it a key contributor to the repetitive firing of action potentials in sensory neurons, especially in chronic pain states.[1][3] Understanding this mechanism is fundamental to designing experiments that effectively probe the therapeutic potential of PF-04885614.

II. Storage and Stability: Preserving Compound Integrity

Proper storage and handling are paramount to maintaining the potency and stability of PF-04885614. Incorrect storage can lead to degradation of the compound, resulting in inconsistent and unreliable experimental outcomes.

Frequently Asked Questions (FAQs) on Storage and Stability:

  • Q1: How should I store the solid form of PF-04885614 upon receipt?

    • A1: Upon receipt, the solid form of PF-04885614 should be stored at +4°C. Ensure the container is tightly sealed to protect it from moisture and light.

  • Q2: What is the recommended solvent for preparing stock solutions?

    • A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of PF-04885614.

  • Q3: How should I store stock solutions of PF-04885614?

    • A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.

  • Q4: How stable is PF-04885614 in aqueous solutions for my experiments?

    • A4: The stability of PF-04885614 in aqueous buffers at working concentrations can be limited. It is best practice to prepare fresh dilutions from your DMSO stock solution for each experiment. Avoid storing the compound in aqueous solutions for extended periods.

  • Q5: Are there any incompatibilities I should be aware of?

    • A5: While specific incompatibility data for PF-04885614 is not extensively documented, it is good practice to avoid strong acids, bases, and oxidizing agents.

III. Solution Preparation and Handling: A Step-by-Step Guide

Accurate and consistent preparation of PF-04885614 solutions is critical for obtaining reproducible results. The following protocol outlines the best practices for preparing stock and working solutions.

Experimental Workflow: Solution Preparation

G cluster_0 Preparation of PF-04885614 Solutions A 1. Equilibrate PF-04885614 solid to room temperature. B 2. Weigh the required amount of solid PF-04885614. A->B C 3. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). B->C D 4. Vortex or sonicate gently until the solid is completely dissolved. C->D E 5. Aliquot the stock solution into single-use tubes. D->E F 6. Store aliquots at -20°C or -80°C. E->F G 7. For experiments, thaw a single aliquot. F->G H 8. Prepare working solutions by diluting the stock in the appropriate aqueous buffer. G->H I 9. Use the working solution immediately. H->I

Caption: Workflow for preparing PF-04885614 stock and working solutions.

Detailed Protocol for Preparing a 10 mM Stock Solution in DMSO:
  • Materials:

    • PF-04885614 (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated balance

    • Vortex mixer or sonicator

  • Procedure:

    • Allow the vial of solid PF-04885614 to equilibrate to room temperature before opening to prevent condensation.

    • In a fume hood, carefully weigh the desired amount of PF-04885614. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 285.27 g/mol ), you would need 2.85 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid.

    • Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

IV. Experimental Use: A Focus on Patch-Clamp Electrophysiology

PF-04885614 is a valuable tool for studying NaV1.8 channel function using techniques like patch-clamp electrophysiology.[5][6][7] This section provides a generalized protocol for assessing the inhibitory effect of PF-04885614 on NaV1.8 currents in cultured dorsal root ganglion (DRG) neurons.

Generalized Patch-Clamp Protocol for Assessing PF-04885614 Activity:
  • Cell Preparation:

    • Culture primary DRG neurons or a cell line stably expressing NaV1.8 (e.g., HEK293 cells) on glass coverslips.[8][9][10]

    • Ensure healthy cell morphology and appropriate cell density for patching.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

    • Prepare fresh working solutions of PF-04885614 by diluting the DMSO stock in the external solution to the desired final concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings at room temperature or physiological temperature.[5][6]

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Obtain a giga-ohm seal and establish the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV to ensure the availability of NaV1.8 channels.

    • Elicit NaV1.8 currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

    • Record baseline currents in the external solution (vehicle control).

    • Perfuse the cells with different concentrations of PF-04885614 and record the resulting inhibition of the NaV1.8 current.

  • Data Analysis:

    • Measure the peak inward current amplitude in the absence and presence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and determine the IC50 value.

V. Troubleshooting Guide: Navigating Common Experimental Hurdles

Even with meticulous planning, experimental challenges can arise. This section addresses common issues encountered when working with PF-04885614 and other small molecule inhibitors.

FAQs for Troubleshooting:

  • Q1: I am not seeing any inhibition of my target channel. What could be the problem?

    • A1:

      • Compound Degradation: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

      • Incorrect Concentration: Double-check your calculations for stock and working solutions.

      • Low Target Expression: Verify the expression of NaV1.8 in your cell system.

      • Experimental Conditions: Ensure your recording conditions (e.g., holding potential, pulse protocol) are appropriate for activating NaV1.8 channels.

  • Q2: I am observing high variability in my results between experiments.

    • A2:

      • Inconsistent Solution Preparation: Precisely follow the solution preparation protocol. Even small variations in concentration can lead to significant differences in activity.

      • DMSO Concentration: Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.

      • Cell Health: Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase.

      • Perfusion System: Check your perfusion system for any leaks or inconsistencies in the flow rate.

  • Q3: I suspect my compound is precipitating in the aqueous buffer.

    • A3:

      • Visual Inspection: Carefully inspect your working solutions for any signs of precipitation (cloudiness or visible particles).

      • Lower Final Concentration: If precipitation is suspected, try using a lower final concentration of PF-04885614.

      • Solubility Enhancement: In some cases, the addition of a small amount of a solubilizing agent like Pluronic F-127 to the external solution may help, but this should be validated to ensure it does not affect channel activity.

  • Q4: I am observing off-target effects in my cells.

    • A4:

      • Selectivity Profile: While PF-04885614 is highly selective for NaV1.8, it can inhibit other sodium channel subtypes at higher concentrations. Refer to the selectivity data to ensure you are working within a selective concentration range.

      • Control Experiments: Include appropriate controls, such as testing the compound on a cell line that does not express NaV1.8, to identify potential off-target effects.

VI. Mechanism of Action: Visualizing the Impact on Nociceptive Signaling

PF-04885614 exerts its effect by blocking the influx of sodium ions through the NaV1.8 channel in nociceptive neurons. This action directly reduces the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.

Signaling Pathway: Inhibition of Nociceptive Transmission by PF-04885614

G cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical pressure) NaV1_8 NaV1.8 Channel Noxious_Stimuli->NaV1_8 activates Depolarization Membrane Depolarization NaV1_8->Depolarization Na+ influx Action_Potential Action Potential Generation and Propagation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P, CGRP) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal PF04885614 PF-04885614 PF04885614->NaV1_8 inhibits

Caption: PF-04885614 blocks NaV1.8 channels, preventing pain signal transmission.

VII. Conclusion

As a highly selective NaV1.8 inhibitor, PF-04885614 is a powerful tool for investigating the role of this channel in pain and for the development of novel analgesics. By adhering to the best practices for storage, handling, and experimental use outlined in this guide, researchers can ensure the quality and reproducibility of their data, ultimately accelerating scientific discovery.

References

  • Norbrain. In vitro multi-cell patch clamp electrophysiology. Retrieved from [Link]

  • GigaScience. (2022). An in vitro whole-cell electrophysiology dataset of human cortical neurons. Retrieved from [Link]

  • ResearchGate. (2016). The emerging role of in vitro electrophysiological methods in CNS safety pharmacology. Retrieved from [Link]

  • PMC. (2023). A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Retrieved from [Link]

  • ResearchGate. Common in vitro electrophysiological methods. Retrieved from [Link]

  • PubMed Central. (2022). An in vitro whole-cell electrophysiology dataset of human cortical neurons. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • StatPearls. (2023). Electrophysiologic Study Interpretation. Retrieved from [Link]

  • PMC. (2023). Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. Retrieved from [Link]

  • MDPI. (2023). Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • ResearchGate. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Retrieved from [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Retrieved from [Link]

  • Springer. (2019). Electrophysiology of Single Cardiomyocytes: Patch Clamp and Other Recording Methods. Retrieved from [Link]

  • PMC. (2019). Nav1.7 and Nav1.8: Role in the pathophysiology of pain. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) EXPRESS] Nav1.7 and Nav1.8: Role in the pathophysiology of pain. Retrieved from [Link]

  • PubMed. (2023). Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings. Retrieved from [Link]

  • PMC. (2021). High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine. Retrieved from [Link]

  • Reddit. (2022). Tips for Pathway Schematic design?. Retrieved from [Link]

  • A Quick Introduction to Graphviz. (2017). Retrieved from [Link]

  • eScholarship. (2017). Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. Retrieved from [Link]

  • PubMed. (2015). Electrophysiological Methods for the Study of TRP Channels. Retrieved from [Link]

  • PMC. (2007). The roles of sodium channels in nociception: implications for mechanisms of pain. Retrieved from [Link]

  • ResearchGate. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings. Retrieved from [Link]

  • Boster Biological Technology. PCR Troubleshooting Guide & Solutions. Retrieved from [Link]

  • StatPearls. (2023). Electrophysiologic Testing. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Selective Sodium Channel Inhibitors in Pain Research: PF-04885614 (NaV1.7) vs. A-803467 (NaV1.8)

This guide provides a detailed comparative analysis of two pivotal small molecule inhibitors, PF-04885614 and A-803467, which have significantly contributed to our understanding of the role of voltage-gated sodium channe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two pivotal small molecule inhibitors, PF-04885614 and A-803467, which have significantly contributed to our understanding of the role of voltage-gated sodium channels (NaVs) in pain signaling. While the initial query posited a direct comparison for NaV1.8 inhibition, it is crucial from a scientific standpoint to clarify that these compounds are exemplars of distinct therapeutic strategies, targeting NaV1.7 and NaV1.8, respectively. This guide will, therefore, compare their mechanisms, selectivity, and application in dissecting the nuanced roles of these two critical channels in nociception.

The Central Role of NaV1.7 and NaV1.8 in Pain Signaling

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. Within the dorsal root ganglion (DRG), where the cell bodies of primary sensory neurons reside, two tetrodotoxin-resistant (TTX-R) channels, NaV1.7 and NaV1.8, are highly expressed and play distinct but complementary roles in pain transmission.

  • NaV1.7 (Gene: SCN9A): Often termed the "threshold channel," NaV1.7 is a TTX-sensitive (TTX-S) channel that plays a critical role in setting the firing threshold of nociceptive neurons. Its slow closed-state inactivation allows it to amplify small, sub-threshold depolarizations, effectively acting as a gain controller for noxious stimuli. Genetic studies in humans have solidified its role as a key pain transducer; gain-of-function mutations cause debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.

  • NaV1.8 (Gene: SCN10A): This TTX-resistant (TTX-R) channel is the workhorse for the upstroke of the action potential in the majority of nociceptive neurons. It is responsible for conducting the bulk of the sodium current during neuronal firing. Its expression is largely restricted to peripheral sensory neurons, making it an attractive target for developing analgesics with a reduced potential for central nervous system (CNS) side effects.

The differential roles of these channels are a key consideration in analgesic drug development. Targeting NaV1.7 aims to prevent the initial "ramping up" of the pain signal, while targeting NaV1.8 seeks to block the propagation of the action potential itself.

Comparative Analysis: PF-04885614 vs. A-803-467

This section provides a head-to-head comparison of the two compounds, focusing on their potency, selectivity, and functional effects in preclinical models.

Potency and Selectivity Profile

The efficacy of a channel blocker is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target channel over other related channels. High selectivity is critical to minimize off-target effects, particularly on NaV1.5 (the cardiac channel) and CNS-expressed channels (e.g., NaV1.1, NaV1.2).

CompoundPrimary TargethNaV1.8 IC50 (nM)hNaV1.7 IC50 (nM)Selectivity over other NaV ChannelsReference
PF-04885614 NaV1.8537,000>79-fold selective for NaV1.8 over NaV1.6, NaV1.7, NaV1.1, NaV1.2, and NaV1.5.[1][1]
A-803467 NaV1.88>1,000>100-fold selective for NaV1.8 over NaV1.2, NaV1.3, NaV1.5, and NaV1.7.[2][3][2][3]

Expert Insights:

  • A-803467 exhibits exceptional potency for NaV1.8 with an IC50 of 8 nM. This high affinity, coupled with over 100-fold selectivity against other key NaV subtypes, established it as a benchmark tool compound for studying NaV1.8 function.[2][3]

  • PF-04885614 , while also a potent NaV1.8 inhibitor with an IC50 of 53 nM, demonstrates a robust selectivity profile against a panel of other human NaV channels.[1] Its utility lies in providing an alternative chemical scaffold for probing NaV1.8 function.

Mechanism of Action and State Dependence

NaV channel inhibitors can exhibit different affinities for the channel depending on its conformational state (resting, open, or inactivated). This "state-dependence" is a crucial aspect of their mechanism.

  • A-803467 demonstrates a preference for the inactivated state of the NaV1.8 channel.[3] This is a common feature of many local anesthetics and other NaV blockers. This mechanism implies that the drug will have a greater effect on neurons that are already depolarized or firing at high frequencies, such as those involved in chronic pain states. However, it also shows significant block of the resting state in recombinant systems.[3]

  • Some NaV1.8 inhibitors, like A-887826 (a close analog of A-803467), have shown an unusual "reverse use-dependence," where inhibition is relieved by repetitive firing.[4] This highlights the complexity of drug-channel interactions and the importance of detailed electrophysiological characterization.

In Vivo Efficacy in Pain Models

The ultimate test for a potential analgesic is its performance in preclinical models of pain.

  • A-803467 has demonstrated significant efficacy in a wide range of animal models of neuropathic and inflammatory pain.[2][5][6] It has been shown to reduce mechanical allodynia and thermal hyperalgesia in models such as spinal nerve ligation and complete Freund's adjuvant (CFA)-induced inflammation.[2][7] Notably, A-803467 was found to be inactive against acute thermal and postoperative pain, suggesting that NaV1.8 may play a more prominent role in chronic pain states.[2][3]

  • PF-04885614 is also orally bioavailable and has been shown to be active in vivo.[1] While specific in vivo pain model data for PF-04885614 is less extensively published than for A-803467, its potency and selectivity suggest it would be a valuable tool for similar studies.

Key Takeaway: Both compounds are potent and selective inhibitors of NaV1.8. A-803467 is the more extensively characterized of the two, particularly in vivo, and is considered a gold-standard tool compound. PF-04885614 represents a different chemical class with a similar, albeit slightly less potent, profile. The choice between them may depend on the specific experimental context, such as the need for a structurally distinct comparator or specific pharmacokinetic properties.

Experimental Workflow & Protocols

Characterizing the activity of a novel NaV1.8 inhibitor requires a robust and validated experimental approach. The gold-standard technique is whole-cell patch-clamp electrophysiology using a heterologous expression system.

Diagram: Workflow for NaV1.8 Inhibitor Characterization

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Selectivity start HEK-293 cells stably expressing hNaV1.8 assay_prep Cell Culture & Plating start->assay_prep patch Whole-Cell Patch Clamp assay_prep->patch protocol Apply Voltage Protocol (e.g., V1/2 inactivation) patch->protocol compound Compound Application (Increasing Concentrations) protocol->compound record Record Na+ Current compound->record analysis Calculate % Inhibition record->analysis Data Output ic50 Generate Concentration-Response Curve & Determine IC50 analysis->ic50 selectivity Repeat Assay on other hNaV subtypes (NaV1.5, NaV1.7, etc.) ic50->selectivity caption Workflow for electrophysiological characterization of NaV1.8 inhibitors.

Caption: Workflow for electrophysiological characterization of NaV1.8 inhibitors.

Protocol: Whole-Cell Voltage-Clamp Assay

This protocol describes the determination of IC50 values for a test compound on human NaV1.8 channels expressed in HEK-293 cells.

Objective: To determine the concentration-dependent inhibition of a test compound on the hNaV1.8 channel.

Materials:

  • HEK-293 cells stably transfected with hNaV1.8.

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).

  • Internal solution (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators).

  • Borosilicate glass capillaries for pipettes.

Methodology:

  • Cell Preparation: Plate HEK-293/hNaV1.8 cells onto glass coverslips 24-48 hours before the experiment. Ensure a cell density that allows for easy patching of individual, isolated cells.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a target cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Rationale: To accurately compare potencies, it's crucial to control the channel state. A common protocol holds the cell at a voltage that produces half-maximal steady-state inactivation (V1/2), as many compounds show higher affinity for the inactivated state.

    • Hold the cell at a resting potential of -100 mV.

    • Apply a depolarizing prepulse to the V1/2 for hNaV1.8 (approx. -40 mV) for 500 ms.[3]

    • Follow with a brief repolarization to -100 mV (20 ms) to allow recovery from fast inactivation.

    • Apply a test pulse to 0 mV for 20 ms to elicit the peak inward Na+ current.

  • Compound Application:

    • After establishing a stable baseline recording for 3-5 minutes, apply the test compound via the perfusion system.

    • Start with the lowest concentration and increase in a cumulative or non-cumulative fashion until a maximal block is achieved. Allow the effect of each concentration to reach a steady state (typically 2-5 minutes).

  • Data Acquisition and Analysis:

    • Record the peak inward current at the 0 mV test pulse for each concentration.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Profiling: Repeat the entire protocol using cell lines that express other NaV subtypes of interest (e.g., hNaV1.5, hNaV1.7) to determine the compound's selectivity profile.

Conclusion and Future Directions

Both PF-04885614 and A-803467 are invaluable chemical probes for the study of NaV1.8. A-803467, with its extensive characterization and high potency, remains the benchmark for pharmacological interrogation of NaV1.8 in preclinical pain models.[2][3][5][6] PF-04885614 provides a potent and selective alternative, useful for confirming findings and exploring different chemical spaces.

The selective inhibition of NaV1.8 remains a highly promising, non-opioid strategy for the treatment of chronic pain.[8] The challenge in drug development has been translating the robust preclinical efficacy of compounds like A-803467 into clinically successful therapeutics, often due to issues with pharmacokinetics or off-target effects in humans.[9] Future research will focus on developing inhibitors with improved drug-like properties and potentially exploring state-dependent mechanisms that offer greater efficacy in pathological conditions with minimal impact on normal physiological function.

References

  • Jarvis, M. F., Honore, P., Shieh, C. C., et al. (2007). A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proceedings of the National Academy of Sciences, 104(20), 8520-8525. [Link]

  • McGaraughty, S., Chu, K. L., Brown, B. S., et al. (2008). A Selective Nav1.8 Sodium Channel Blocker, A-803467 [5-(4-Chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], Attenuates Spinal Neuronal Activity in Neuropathic Rats. Journal of Pharmacology and Experimental Therapeutics, 324(3), 1204-1211. [Link]

  • Okumura, M., et al. (2015). Osteoarthritis-dependent changes in antinociceptive action of Nav1.7 and Nav1.8 sodium channel blockers: An in vivo electrophysiological study in the rat. Pain, 156(11), 2297-2307. [Link]

  • A-803467, a potent and selective NaV1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (2007). ResearchGate. [Link]

  • Jarvis, M. F., et al. (2007). A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proceedings of the National Academy of Sciences of the United States of America, 104(20), 8520–8525. [Link]

  • Bagal, S. K., et al. (2015). Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. ACS Medicinal Chemistry Letters, 6(11), 1144–1149. [Link]

  • Theile, J. W., & Cummins, T. R. (2016). The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Molecular Pharmacology, 90(2), 113-123. [Link]

  • Highly potent and selective Na V 1.7 inhibitors for use as intravenous agents and chemical probes. (n.d.). ResearchGate. [Link]

  • Theile, J. W., & Cummins, T. R. (2011). Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. Molecular Pharmacology, 80(1), 38-47. [Link]

  • Page, A. J., et al. (2016). Contribution of tetrodotoxin-sensitive, voltage-gated sodium channels (NaV1) to action potential discharge from mouse esophageal tension mechanoreceptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 310(11), G1075-G1083. [Link]

  • Chen, Y., et al. (2021). Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients. International Journal of Molecular Sciences, 22(16), 8715. [Link]

  • Silver, K. S., et al. (2016). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Current Medicinal Chemistry, 23(42), 4795-4806. [Link]

  • A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7. (2022). MDPI. [Link]

  • Nav1.8 Inhibitors: The Next-Generation Non-Opioid Analgesics Reshaping Pain Management. (2024, June 17). Patsnap Synapse. [Link]

  • Daler, J., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(11), 5826-5843. [Link]

  • Nav selectivity profiles for vixotrigine, carbamazepine, PF-05089771,... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

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Comparative

A Comparative Guide to the Efficacy of NaV1.8 Inhibitors: Benchmarking PF-04885614 in the Landscape of Novel Analgesics

The quest for potent, non-addictive analgesics has designated the voltage-gated sodium channel NaV1.8 as a high-value target.[1] Predominantly expressed in peripheral nociceptive neurons, NaV1.8 plays a crucial role in t...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for potent, non-addictive analgesics has designated the voltage-gated sodium channel NaV1.8 as a high-value target.[1] Predominantly expressed in peripheral nociceptive neurons, NaV1.8 plays a crucial role in the afferent transmission of pain signals.[2][3] Its selective inhibition offers a promising therapeutic strategy to mute pain at its source without the central nervous system side effects associated with opioids.[4] This guide provides a comparative analysis of the efficacy of Pfizer's PF-04885614 against other key NaV1.8 inhibitors, offering a technical synthesis of available data for researchers and drug development professionals.

While multiple compounds have been developed, the clinical translation has been challenging. This document will delve into the preclinical and clinical data of representative NaV1.8 inhibitors, including the early tool compound A-803467, Pfizer's clinical candidate PF-04885614, and Vertex Pharmaceuticals' recently approved suzetrigine (VX-548), which serves as a critical benchmark for efficacy.

The Central Role of NaV1.8 in Pain Signaling

Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells.[5] The NaV1.8 isoform, encoded by the SCN10A gene, is a tetrodotoxin-resistant channel that is critical for signal transmission in the small-diameter primary sensory neurons, including C-fibers and A-delta fibers, which are responsible for detecting noxious stimuli.[6][7] Under normal conditions, NaV1.8 contributes significantly to the upstroke of the action potential. In states of inflammatory and neuropathic pain, its expression and activity are often upregulated, contributing to neuronal hyperexcitability and the sensation of chronic pain.[7][8]

The selective targeting of NaV1.8 is designed to dampen the firing of these pain-sensing neurons without affecting other sodium channel isoforms that are vital for function in the central nervous system (CNS), heart, and skeletal muscle, thereby promising a safer therapeutic window.[5]

cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimulus Noxious Stimulus (Thermal, Mechanical, Chemical) Nociceptor_Terminal Nociceptor Terminal Noxious_Stimulus->Nociceptor_Terminal excites NaV1_8 NaV1.8 Channel Activation Nociceptor_Terminal->NaV1_8 depolarizes AP_Propagation Action Potential Propagation NaV1_8->AP_Propagation generates DRG Dorsal Root Ganglion (DRG) AP_Propagation->DRG transmits signal Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord transmits signal Inhibitor Selective NaV1.8 Inhibitor Inhibitor->NaV1_8 blocks Brain Brain (Pain Perception) Spinal_Cord->Brain

Figure 1: NaV1.8 Signaling Pathway in Pain Transmission.

Profile of Key NaV1.8 Inhibitors

The landscape of NaV1.8 inhibitors includes a range of molecules from preclinical tool compounds to approved therapeutics. Each provides a unique insight into the therapeutic potential and challenges of targeting this channel.

Compound NameDeveloperDevelopment StatusKey Characteristics
PF-04885614 PfizerClinical (Phase 1/2)One of several selective NaV1.8 blockers developed by Pfizer. Clinical trial results have not been publicly posted.[9]
Suzetrigine (VX-548) Vertex PharmaceuticalsFDA Approved (Jan 2025)First-in-class oral, selective NaV1.8 inhibitor. Demonstrated efficacy in acute postoperative pain.[1][4][10]
A-803467 Abbott LaboratoriesPreclinicalA potent and selective tool compound. Validated NaV1.8's role in inflammatory and neuropathic pain models but has poor pharmacokinetics.[5][9]
VX-150 Vertex PharmaceuticalsClinical (Phase 2)An earlier Vertex compound that provided positive proof-of-concept data in acute pain following bunionectomy.[11]
VX-993 Vertex PharmaceuticalsDiscontinued (Phase 2)Failed to meet the primary endpoint in a Phase 2 trial for acute pain, highlighting the challenges in demonstrating superior efficacy.[12][13]

Comparative Efficacy Analysis

A direct comparison of PF-04885614 is limited by the lack of published clinical data. However, we can benchmark its potential by examining the efficacy of other inhibitors in both preclinical and clinical settings.

Preclinical Efficacy in Animal Models

Preclinical studies in rodent models of pain are fundamental for establishing proof-of-concept. A-803467 was instrumental in this regard, demonstrating that selective NaV1.8 inhibition could reverse thermal hyperalgesia and mechanical allodynia in models of inflammatory and neuropathic pain.[5][14] This provided the first pharmacological evidence supporting the role of NaV1.8 in these pain states.[14] Similarly, preclinical data for suzetrigine showed significant reductions in nociceptive behaviors in animal models, justifying its progression to clinical trials.[15]

Clinical Efficacy in Acute Pain

The most robust clinical data for a NaV1.8 inhibitor comes from the Phase 3 trials of suzetrigine . These trials evaluated its efficacy in moderate-to-severe acute pain following abdominoplasty and bunionectomy surgeries.

Trial (Compound)IndicationPrimary EndpointResult vs. PlaceboResult vs. Active ComparatorAdverse Events
Phase 3 (Suzetrigine) Acute pain after abdominoplastyTime-weighted Sum of Pain Intensity Difference over 48h (SPID48)Statistically significant pain reduction.[16]Similar pain reduction to hydrocodone/acetaminophen.[16]Generally well-tolerated; most AEs were mild to moderate.[10][16]
Phase 3 (Suzetrigine) Acute pain after bunionectomySPID48Statistically significant pain reduction.[16][17]Similar pain reduction to hydrocodone/acetaminophen.[16]Generally well-tolerated; most AEs were mild to moderate.[16][17]
Phase 2 (VX-150) Acute pain after bunionectomySPID24Statistically significant pain relief.[11]Included hydrocodone/acetaminophen as a reference arm to support treatment effect evaluation.[11]Generally well-tolerated; no discontinuations due to AEs.[11]

These results provided the crucial proof-of-concept that NaV1.8 inhibition can produce meaningful analgesia in humans for acute pain, with an efficacy comparable to a commonly used opioid combination but without the associated addiction liability.[2][6] However, it's noteworthy that the pain reduction was modest in some trials, typically around 1 to 2 points on an 11-point numeric rating scale, and responsiveness varied among subjects.[6] This suggests that while NaV1.8 is a key driver, other channels and pathways also contribute to pain signaling.[6]

The discontinuation of VX-993 after failing to show superior efficacy underscores the high bar for new analgesics and the inherent variability and placebo response often seen in pain trials.[12][18]

Key Experimental Methodologies

The evaluation of NaV1.8 inhibitors relies on a standardized set of in vitro and in vivo assays. The protocols described below are foundational to the field and represent self-validating systems for assessing compound efficacy.

In Vitro Assay: Patch-Clamp Electrophysiology

The gold-standard method for quantifying direct channel inhibition is patch-clamp electrophysiology. This technique allows for the precise measurement of ionic currents through the NaV1.8 channel in isolated cells.

Objective: To determine the concentration-dependent inhibition (IC50) of a test compound on human NaV1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human NaV1.8 alpha subunit in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO2.

  • Cell Preparation: On the day of recording, dissociate cells using a gentle enzyme-free solution and plate them onto glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.2 with CsOH).

  • Electrophysiological Recording:

    • Using a patch-clamp amplifier and micromanipulator, approach a single cell with a glass micropipette (2-4 MΩ resistance) filled with the internal solution.

    • Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -100 mV.

  • Voltage Protocol: Apply a depolarizing voltage step to 0 mV for 20 ms to elicit a NaV1.8 current. Repeat this step at a regular interval (e.g., every 10 seconds).

  • Compound Application: After establishing a stable baseline current, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak inward current at each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

cluster_workflow Patch-Clamp Workflow A Cell Preparation (HEK293 expressing hNaV1.8) B Pipette Positioning (Micromanipulator) A->B C Giga-Seal Formation (>1 GΩ) B->C D Whole-Cell Configuration (Membrane Rupture) C->D E Voltage Clamp (Hold at -100 mV) D->E F Elicit Current (Depolarize to 0 mV) E->F G Compound Application (Perfusion System) F->G H Data Acquisition & Analysis (Calculate IC50) G->H

Figure 2: Experimental Workflow for In Vitro Patch-Clamp Assay.
In Vivo Assay: Animal Model of Inflammatory Pain

Animal models are essential for evaluating the analgesic efficacy of a compound in a complex biological system.[19][20] The Complete Freund's Adjuvant (CFA) model is a widely used model of persistent inflammatory pain.

Objective: To assess the ability of a test compound to reverse thermal hyperalgesia in rats following CFA-induced inflammation.

Step-by-Step Protocol:

  • Animal Acclimation: House male Sprague-Dawley rats (200-250g) in a temperature-controlled facility with a 12-hour light/dark cycle for at least 3 days prior to the experiment.

  • Baseline Testing: Measure the baseline paw withdrawal latency to a noxious thermal stimulus using a plantar test apparatus. Place the rat on a glass surface and apply a focused beam of radiant heat to the plantar surface of the hind paw. Record the time taken for the rat to withdraw its paw.

  • Induction of Inflammation: Briefly anesthetize the rats with isoflurane. Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. The contralateral paw receives no injection and serves as a control.

  • Post-CFA Testing: 24 hours after the CFA injection, re-measure the paw withdrawal latency. A significant decrease in latency in the ipsilateral (CFA-injected) paw confirms the development of thermal hyperalgesia.

  • Drug Administration: Administer the test compound (e.g., PF-04885614) or vehicle control via the desired route (e.g., oral gavage).

  • Efficacy Assessment: Measure the paw withdrawal latency at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Calculate the percentage reversal of hyperalgesia for each animal at each time point. Compare the withdrawal latencies between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

cluster_workflow In Vivo Inflammatory Pain Model Workflow A Animal Acclimation (Sprague-Dawley Rats) B Baseline Behavioral Testing (Plantar Test - Thermal Latency) A->B C Induction of Inflammation (Intraplantar CFA Injection) B->C D Confirmation of Hyperalgesia (24h Post-CFA Testing) C->D E Drug/Vehicle Administration (e.g., Oral Gavage) D->E F Post-Treatment Testing (Measure Thermal Latency at Time Points) E->F G Data Analysis (% Reversal of Hyperalgesia) F->G

Figure 3: Experimental Workflow for In Vivo CFA Pain Model.

Discussion and Future Outlook

The development of selective NaV1.8 inhibitors represents a significant advancement in pain medicine, offering a non-opioid mechanism for analgesia.[1] While PF-04885614 remains a compound with limited public data, the journey of other inhibitors, particularly suzetrigine, provides a valuable framework for comparison.

The clinical success of suzetrigine validates NaV1.8 as a therapeutic target for acute pain.[10] However, the observed modest efficacy and inter-subject variability suggest that a multi-modal approach may be necessary for more robust pain relief.[6] The partial blockade of pain signaling may be due to the contribution of other channels, such as NaV1.7, or the fact that some pain signals may be conveyed by neurons that do not rely on NaV1.8.[6][21]

Future research will likely focus on several key areas:

  • Chronic Pain: While acute pain has been the initial focus, the efficacy of NaV1.8 inhibitors in chronic and neuropathic pain is under active investigation.[22]

  • Combination Therapies: Exploring the synergistic effects of NaV1.8 inhibitors with other analgesics, potentially including NaV1.7 inhibitors, could lead to enhanced efficacy.[21]

  • Optimizing Properties: Continued medicinal chemistry efforts aim to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[1]

References

  • Inhibiting NaV1.
  • Selective Inhibition of NaV1.8 for Acute Pain. (2023-08-03). NEJM - YouTube.
  • Non-opioid proves effective for acute surgical & non-surgical pain. (2024-02-06). New Atlas. [Link]

  • FDA Approves Vertex Pharmaceuticals' Suzetrigine for Acute Pain Management. (2025-01-30). Source Not Available.
  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2026-01-20). PubMed Central. [Link]

  • Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9) For Neuropathic Pain Management. (2023). Source Not Available.
  • Suzetrigine: The first Nav1.8 inhibitor approved for the treatment of moderate to severe acute pain. (2025-02-27). IASP. [Link]

  • Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. (2024-05-23). PMC. [Link]

  • Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials. (2025-06-01). PubMed. [Link]

  • Vertex's Selective NaV1.8 Inhibitor Falls Short in Acute Pain Clinical Trial. (2025-08-05). Source Not Available.
  • SUZETRIGINE, A NEW SELECTIVE NaV1.8 INHIBITOR, AS A BREAKTHROUGH IN THE TREATMENT OF PAIN – A REVIEW ARTICLE. (2025-09-06). ResearchGate. [Link]

  • Vertex Announces Treatment with the NaV1.8 Inhibitor VX-150 Showed Significant Relief of Acute Pain in Phase 2 Study. (2018-02-14). Source Not Available.
  • Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain. (2024-11-07). Source Not Available.
  • Advances in the discovery of selective NaV1.8 inhibitors for pain management. (2026-01-15). PubMed. [Link]

  • (PDF) EXPRESS] Nav1.7 and Nav1.8: Role in the pathophysiology of pain. (2018). ResearchGate. [Link]

  • Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management. (2025-07-02). PubMed. [Link]

  • Unraveling the Potential of NaV1.8 Inhibitors in Pain Management. (2026-01-08). Oreate AI Blog. [Link]

  • Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients. (2024). MDPI. [Link]

  • Channel Therapeutics Highlights Differences Between NaV1.7 and NaV1.8 in Light of Recent Clinical Data on Suzetrigine. (2024-12-20). FirstWord Pharma. [Link]

  • Suzetrigine: FDA-Approved Nav1.8 Inhibitor Offers Breakthrough Non-Opioid Relief for Moderate to Severe Acute Pain. (2025-02-14). Patsnap Synapse. [Link]

  • Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. (2017). PubMed Central. [Link]

  • An overview of animal models of pain: disease models and outcome measures. (2015). PMC. [Link]

  • PF614 Analgesic Activity in Acute Postoperative Pain Following Bunionectomy. (2023). ClinicalTrials.gov. [Link]

  • Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. (2015). PubMed Central. [Link]

  • Animal Models for Translational Pain Research. (2022-01-17). International Association for the Study of Pain (IASP). [Link]

  • Vertex Announces Results from Phase 2 Study of VX-993 for the Treatment of Acute Pain. (2025-08-04). Source Not Available.
  • Nav1.8: Intrinsic limits on the functional effect of abrogation in DRG neurons. (2025-09-30). PNAS. [Link]

  • Vertex's stock hurt after non-opioid pain drug shows benefit similar to placebo. (2024-12-19). Source Not Available.

Sources

Validation

Validating the selectivity of PF-04885614 against other sodium channel subtypes

Executive Summary: The NaV1.8 Precision Tool In the landscape of voltage-gated sodium channel (NaV) pharmacology, PF-04885614 stands out as a highly selective, state-dependent inhibitor of NaV1.8 . Unlike non-selective p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NaV1.8 Precision Tool

In the landscape of voltage-gated sodium channel (NaV) pharmacology, PF-04885614 stands out as a highly selective, state-dependent inhibitor of NaV1.8 . Unlike non-selective pore blockers (e.g., lidocaine, tetrodotoxin) that indiscriminately silence neuronal and cardiac channels, PF-04885614 targets the specific biophysical states of NaV1.8, a channel critical for nociception in peripheral sensory neurons.

This guide provides the experimental framework to validate PF-04885614’s selectivity profile, specifically distinguishing its activity against the structurally similar NaV1.7 and the safety-critical NaV1.5 (cardiac) and NaV1.1 (CNS) subtypes.

Key Performance Metrics:

  • Primary Target: hNaV1.8 (

    
    )
    
  • Critical Selectivity: >100-fold selectivity over hNaV1.7 and hNaV1.5.

  • Mechanism: State-dependent inhibition (stabilizes the inactivated state).

Mechanism of Action & Biophysical Basis[3]

To accurately validate PF-04885614, one must understand that it does not simply "plug the pore." It acts as a gating modifier . It binds preferentially to the channel when it is in an inactivated state (induced by depolarization), stabilizing this non-conducting conformation.

  • Resting State (Hyperpolarized): Low affinity binding.

  • Inactivated State (Depolarized): High affinity binding.

Implication for Validation: Experimental protocols must control the membrane potential to bias the channel population into the inactivated state. Testing at a hyperpolarized holding potential (e.g., -120 mV) will yield artificially high


 values (false negatives), while testing at physiological resting potentials (e.g., -70 mV for DRG neurons) reveals its true potency.
Diagram 1: Mechanism of State-Dependent Inhibition

G Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization DrugBound PF-04885614 Bound (Stabilized Inactivation) Resting->DrugBound Low Affinity Binding Inactivated Inactivated State (Non-Conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Inactivated->DrugBound High Affinity Binding DrugBound->Inactivated Slow Dissociation

Figure 1: State-dependent binding cycle. PF-04885614 preferentially binds to and stabilizes the inactivated conformation, preventing recovery to the resting state.

Comparative Selectivity Profile

The following data aggregates potency values across human NaV subtypes. Note the "Safety Margin"—the fold difference between the target (NaV1.8) and off-target channels.

Table 1: PF-04885614 Selectivity Landscape[4]
NaV SubtypePrimary TissueIC50 (µM)*Selectivity Fold (vs NaV1.8)Clinical Implication
hNaV1.8 PNS (Nociceptors) 0.053 1x (Target) Analgesia (Target)
hNaV1.6CNS / Nodes of Ranvier4.2~79xMotor function / Saltatory conduction
hNaV1.7PNS (Nociceptors)7.0~132xOlfaction / Pain initiation
hNaV1.1CNS (Interneurons)11.0~207xEpilepsy / Cognitive function
hNaV1.2CNS (Excitatory)16.0~300xEpilepsy
hNaV1.5 Heart 27.0 ~509x Cardiac Arrhythmia (Safety)

*Data derived from manual patch clamp electrophysiology on HEK293 cells expressing recombinant human channels. Holding potentials adjusted to yield ~50% inactivation (


).

Experimental Validation Protocols

To reproduce these selectivity ratios, you must utilize a Voltage-Clamp assay. Fluorescence-based assays (like FLIPR) are suitable for high-throughput screening but lack the voltage control necessary for precise state-dependent characterization.

Protocol A: Manual Patch Clamp (Gold Standard)

Objective: Determine the shift in voltage-dependence of inactivation (VDI) and calculate state-dependent affinity (


).

System Setup:

  • Cells: HEK293 stably expressing hNaV1.8 (or comparison subtypes).

  • Internal Solution: CsF-based (to block K+ channels and improve seal stability).

  • External Solution: Standard Tyrode’s solution.

Step-by-Step Workflow:

  • Giga-seal Formation: Establish a seal >1 GΩ and break-in to whole-cell configuration.

  • Voltage Protocol 1 (Activation/Inactivation Check):

    • Run a standard I-V curve to determine the

      
       of activation and inactivation for the specific cell.
      
    • Crucial: NaV1.8 has a more depolarized inactivation midpoint (~ -30 to -40 mV) compared to NaV1.7 (~ -70 mV). Do not use the same holding potential for all subtypes.

  • Voltage Protocol 2 (State-Dependent Block):

    • Resting State Protocol: Hold at -120 mV (channels closed). Pulse to 0 mV (20 ms) at 0.1 Hz. Measure peak current inhibition.

    • Inactivated State Protocol: Hold at the experimentally determined

      
       inactivation voltage for 5-10 seconds (to equilibrate drug binding). Pulse to 0 mV (20 ms).
      
  • Drug Application:

    • Perfuse PF-04885614 for 5 minutes to ensure equilibrium.

  • Analysis:

    • Calculate inhibition at both holding potentials.[1]

    • True potency is derived from the Inactivated State Protocol .

Diagram 2: Validation Workflow Logic

Experiment Start Start Validation CellSelect Select Cell Line (e.g., HEK-hNaV1.8) Start->CellSelect DetermineV12 Determine V1/2 Inactivation (Standard Boltzmann Fit) CellSelect->DetermineV12 Split Split Protocol DetermineV12->Split PathA Path A: Resting State Hold at -120 mV Split->PathA PathB Path B: Inactivated State Hold at V1/2 (approx -40 mV) Split->PathB ApplyDrug Apply PF-04885614 (5 min perfusion) PathA->ApplyDrug PathB->ApplyDrug Measure Measure Peak Current (Test Pulse to 0 mV) ApplyDrug->Measure ApplyDrug->Measure ResultA Low Inhibition (Verifies State-Dependence) Measure->ResultA ResultB High Inhibition (Calculates Relevant IC50) Measure->ResultB Compare Calculate Selectivity Ratio vs. NaV1.5/1.7 ResultB->Compare

Figure 2: Logical flow for validating state-dependent inhibition. Path B is critical for determining the physiologically relevant potency.

Expert Insights & Troubleshooting

The "Voltage Shift" Artifact

Issue: You observe a lower potency (


) than reported.
Root Cause:  You are likely holding the cells at a potential that is too hyperpolarized. NaV1.8 is "resistant" to inactivation compared to NaV1.7. If you use a standard -80 mV holding potential (common for NaV1.7), NaV1.8 channels may still be largely in the resting state, where the drug binds poorly.
Solution:  Always determine the 

for the specific cell batch before drug application.
Solubility Limits

Issue: Precipitation at high concentrations (>30 µM) when testing for selectivity against NaV1.5. Root Cause: PF-04885614 is lipophilic. Solution: Limit DMSO concentration to 0.1% in the final bath solution. Use BSA (0.1%) in the bath solution to prevent non-specific binding to tubing, which can lower the effective concentration reaching the cell.

Washout Kinetics

Issue: Difficulty reversing the block. Insight: High-affinity, state-dependent blockers often exhibit slow off-rates (slow washout). This is a feature, not a bug, contributing to the duration of action in vivo. Do not expect rapid recovery (seconds); washout may take 10-20 minutes.

References

  • Bagal, S. K., et al. (2014). Discovery of selective NaV1.8 modulators for the treatment of chronic pain.[2]Bioorganic & Medicinal Chemistry Letters , 24(16), 3690-3699. (Primary source for IC50 data).[1][3][4]

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels.Neuron , 26(1), 13-25. Retrieved from [Link]

  • Payandeh, J., et al. (2011). The crystal structure of a voltage-gated sodium channel.Nature, 475, 353–358. (Structural basis for VSD binding).

Sources

Comparative

A Comparative Guide to PF-04885614 and the Clinical Landscape of Selective NaV1.8 Inhibitors

This guide provides an in-depth analysis of PF-04885614, a selective voltage-gated sodium channel (NaV) 1.8 inhibitor. Given the limited public data on its clinical progression, this document contextualizes its potential...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of PF-04885614, a selective voltage-gated sodium channel (NaV) 1.8 inhibitor. Given the limited public data on its clinical progression, this document contextualizes its potential by drawing comparisons with the broader clinical development landscape of its therapeutic class, primarily focusing on the first-in-class approved drug, suzetrigine (VX-548). This comparison offers researchers, scientists, and drug development professionals a comprehensive view of the mechanism, challenges, and triumphs in targeting NaV1.8 for non-opioid pain relief.

Introduction: The Rationale for Targeting NaV1.8 in Pain

The management of moderate to severe pain remains a significant clinical challenge, underscored by the ongoing opioid crisis. This has intensified the search for potent, non-addictive analgesics.[1] Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in electrically excitable cells, making them a cornerstone of pain pathophysiology.[2]

The NaV1.8 channel, encoded by the SCN10A gene, is of particular interest. It is preferentially expressed in the peripheral nervous system, specifically in the dorsal root ganglia (DRG) nociceptive neurons that are responsible for transmitting pain signals.[1] This restricted expression profile presents a compelling therapeutic window; inhibiting NaV1.8 offers the potential to block pain signals at their source without the central nervous system (CNS) side effects (like sedation, confusion, or addiction potential) associated with opioids and other analgesics.[3] Genetic validation and preclinical studies have strongly supported NaV1.8 as a critical mediator in pain signaling, paving the way for the development of selective inhibitors.[4]

This guide will first detail the known preclinical profile of PF-04885614 and then compare the promise of this molecular class with the tangible clinical outcomes of its competitors, providing a robust framework for understanding the future of NaV1.8-targeted therapies.

Mechanism of Action: How NaV1.8 Inhibition Blocks Pain

The fundamental role of NaV1.8 channels is to mediate the rapid influx of sodium ions across the neuronal membrane, which drives the rising phase of the action potential. In nociceptive (pain-sensing) neurons, these channels are crucial for sustained, high-frequency firing in response to noxious stimuli.

By selectively blocking the NaV1.8 channel pore, inhibitors like PF-04885614 and suzetrigine prevent this sodium influx. This action increases the threshold for action potential generation and dampens the ability of the neuron to transmit pain signals from the periphery to the spinal cord and brain. The high degree of selectivity for NaV1.8 over other NaV subtypes (e.g., those in the heart or CNS) is the key to a favorable safety profile.

cluster_0 Peripheral Nociceptive Neuron cluster_1 Therapeutic Intervention STIMULUS Noxious Stimulus (e.g., Injury) NAV18 NaV1.8 Channel (Open) STIMULUS->NAV18 Activates AP Action Potential Propagation NAV18->AP Na+ Influx Drives CNS (Brain & Spinal Cord) CNS (Brain & Spinal Cord) AP->CNS (Brain & Spinal Cord) Signal to INHIBITOR PF-04885614 / Suzetrigine NAV18_BLOCKED NaV1.8 Channel (Blocked) INHIBITOR->NAV18_BLOCKED Binds & Blocks NO_AP Pain Signal Inhibited NAV18_BLOCKED->NO_AP Prevents Na+ Influx NO_AP->CNS (Brain & Spinal Cord) No Signal STIMULUS_2 Noxious Stimulus STIMULUS_2->NAV18_BLOCKED

Figure 1: Mechanism of NaV1.8 Inhibition for Analgesia.

Preclinical Profile of PF-04885614

While clinical trial data for PF-04885614 is not publicly available, its preclinical characteristics establish it as a potent and selective tool for studying NaV1.8.

ParameterValueSource
Target Human NaV1.8 ChannelTocris Bioscience
Potency (IC₅₀) 53 nMTocris Bioscience
Selectivity Profile >79x selective for hNaV1.8 over other tested subtypesTocris Bioscience
hNaV1.6 (IC₅₀ = 4.2 µM)
hNaV1.7 (IC₅₀ = 7.0 µM)
hNaV1.1 (IC₅₀ = 11 µM)
hNaV1.2 (IC₅₀ = 16 µM)
hNaV1.5 (IC₅₀ = 27 µM)
Bioavailability Orally BioavailableTocris Bioscience

This high potency and selectivity are foundational requirements for a viable drug candidate, aiming to maximize efficacy on the target while minimizing off-target side effects.

Cross-Study Comparison: The Clinical Success of Suzetrigine (VX-548)

The most effective way to contextualize the potential of PF-04885614 is to analyze the clinical trial results of a comparator that has successfully navigated development. Suzetrigine (formerly VX-548), developed by Vertex Pharmaceuticals, is a highly selective, oral NaV1.8 inhibitor that received FDA approval in early 2025, validating this entire class of molecules.[5] Its development provides a benchmark for efficacy and safety.

Efficacy and Safety Data from Key Suzetrigine Clinical Trials
Study / Indication Phase Primary Endpoint Key Efficacy Results Key Safety & Tolerability Findings
Acute Postoperative Pain (Bunionectomy) Phase 2SPID48¹Statistically significant pain reduction vs. placebo. Analgesic effect comparable to a hydrocodone/acetaminophen regimen.[3]Well-tolerated. Most common adverse events were mild gastrointestinal symptoms.[3] No apparent safety issues of major concern were noted.[6]
Acute Postoperative Pain (Abdominoplasty) Phase 2SPID48¹Rapid, clinically meaningful, and statistically significant pain relief with the high-dose group vs. placebo.[4]Well-tolerated in the study. Favorable benefit-risk profile demonstrated.[4]
Acute Pain Phase 3SPID48¹Met primary endpoint, showing statistically significant improvement in pain compared to placebo.Generally well-tolerated. Consistent safety profile with previous studies.

¹SPID48 (Sum of Pain Intensity Difference over 48 hours): A standard measure in analgesia trials where pain is rated on a Numerical Rating Scale (NRS) at various time points. The time-weighted sum of the change from baseline provides a cumulative measure of pain relief.

The success of suzetrigine in two different models of acute pain (hard tissue/bunionectomy and soft tissue/abdominoplasty) provided robust proof-of-concept that selective NaV1.8 inhibition is a viable strategy for treating moderate-to-severe pain in humans.[4][6] This clinical validation is a crucial piece of evidence supporting the potential of other potent and selective NaV1.8 inhibitors like PF-04885614.

Standard Experimental Protocol: A Phase 2 Analgesic Trial Workflow

To ensure the rigorous evaluation of a novel analgesic, a well-defined clinical trial protocol is essential. The following describes a typical workflow for a Phase 2 study in acute postoperative pain, based on the successful designs used for NaV1.8 inhibitors.

Representative Phase 2 Study Design
  • Patient Screening & Enrollment:

    • Inclusion Criteria: Adults (18-70 years) scheduled for a specific painful surgical procedure (e.g., bunionectomy). Patients must have a baseline pain intensity score of moderate to severe (e.g., ≥4 on an 11-point NRS) within a few hours post-surgery to qualify for randomization.

    • Exclusion Criteria: History of significant cardiovascular, renal, or hepatic disease; chronic pain conditions; history of substance abuse; allergy to the investigational product or related compounds.

  • Randomization and Blinding:

    • Eligible patients are randomized in a double-blind fashion to one of several treatment arms:

      • Investigational Drug (e.g., PF-04885614) - Low Dose

      • Investigational Drug - High Dose

      • Placebo

      • (Optional) Active Comparator (e.g., an opioid/acetaminophen combination)

  • Treatment Administration:

    • An initial loading dose is administered, followed by maintenance doses at fixed intervals (e.g., every 12 hours) for a set duration (e.g., 48 hours).

  • Efficacy and Safety Assessments:

    • Pain Intensity: Patients rate their pain using an 11-point (0-10) NRS at baseline and at multiple pre-defined time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48 hours).

    • Rescue Medication: The time to first use of and total consumption of approved rescue medication (e.g., oxycodone) is recorded.

    • Adverse Events: All adverse events are systematically recorded and graded for severity and causality.

    • Pharmacokinetics: Blood samples are collected to determine the drug's concentration in the plasma over time.

  • Data Analysis:

    • The primary analysis compares the SPID48 between the active treatment arms and the placebo arm.

    • Secondary analyses include comparing the proportion of patients achieving ≥30% or ≥50% pain relief, time to onset of analgesia, and total rescue medication use.

cluster_workflow Analgesic Clinical Trial Workflow SCREEN Patient Screening (Inclusion/Exclusion Criteria) SURGERY Scheduled Surgery (e.g., Bunionectomy) SCREEN->SURGERY PAIN_ASSESS Post-Op Pain Assessment (NRS ≥ 4) SURGERY->PAIN_ASSESS RANDOM Randomization (Double-Blind) PAIN_ASSESS->RANDOM ARM_A Group A (Drug High Dose) RANDOM->ARM_A ARM_B Group B (Drug Low Dose) RANDOM->ARM_B ARM_C Group C (Placebo) RANDOM->ARM_C TREATMENT Treatment Period (48h) - Dosing - Pain Scores (NRS) - Rescue Med Use - Adverse Events - PK Sampling ANALYSIS Primary Analysis (SPID48 vs Placebo) TREATMENT->ANALYSIS

Figure 2: Typical Workflow for a Phase 2 Postoperative Pain Trial.

Discussion and Future Outlook

The journey of developing selective NaV1.8 inhibitors highlights a critical lesson in modern pharmacology: the power of a genetically validated, tissue-specific target. The success of suzetrigine provides a powerful proof-of-concept that this mechanism can deliver significant pain relief without the liabilities of opioids.[1] For molecules like PF-04885614, which exhibit promising preclinical potency and selectivity, this clinical validation provides a strong rationale for further development.

However, the transition from preclinical models to human clinical trials is fraught with challenges. Animal models of pain cannot fully replicate the complex, multifactorial nature of human pain states, which can make predicting clinical efficacy difficult.[7] The modest effect size seen in some trials (a 1-2 point reduction on an 11-point scale) also suggests that NaV1.8, while critical, may not be the sole driver of all pain pathways.[8] This underscores the potential for NaV1.8 inhibitors to be used as part of a multimodal analgesia regimen.[1]

References

  • Inhibiting Nav1.8 for pain: Lessons from patients and from neurons. (2025, June 23). PNAS. Retrieved from [Link]

  • Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans. (2023, August 3). Yale School of Medicine. Retrieved from [Link]

  • PF614 Analgesic Activity in Acute Postoperative Pain Following Abdominoplasty. ClinicalTrials.gov. Retrieved from [Link]

  • Matulenko, M. A., Scanio, M. J., & Kort, M. E. (2009). Voltage-gated sodium channel blockers for the treatment of chronic pain. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Placebo Effect In Spinal Cord Electrical Stimulation for Pain. ClinicalTrials.gov. Retrieved from [Link]

  • Hu, S., Lyu, D., & Gao, J. (2025, February 27). Suzetrigine: The first Nav1.8 inhibitor approved for the treatment of moderate to severe acute pain. Drug Discoveries & Therapeutics. Retrieved from [Link]

  • Chronic Pain, Opioid Use, and Epidermal Nerve Fiber Density. ClinicalTrials.gov. Retrieved from [Link]

  • Vertex Pharma Study Demonstrates Potential for First-in-Class Non-Opioid Treatment For Moderate to Severe Acute Pain. (2023, August 3). PainRelief.com. Retrieved from [Link]

  • Advances in the discovery of selective NaV1.8 inhibitors for pain management. (2026, January 15). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kingwell, K. (2024, December 12). NaV1.8 inhibitor poised to provide opioid-free pain relief. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management. (2025, July 2). American Journal of Hospice and Palliative Medicine. Retrieved from [Link]

  • Zakari, A., et al. (2020). Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers. Expert Opinion on Investigational Drugs. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to PF-04885614: A Tool for Validating NaV1.8 as a Pain Target

The quest for effective and non-addictive analgesics is a paramount challenge in modern medicine, spurred by the limitations and risks of current pain management strategies, particularly opioids.[1][2] Among the most pro...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for effective and non-addictive analgesics is a paramount challenge in modern medicine, spurred by the limitations and risks of current pain management strategies, particularly opioids.[1][2] Among the most promising non-opioid targets is the voltage-gated sodium channel NaV1.8, which plays a pivotal role in the transmission of pain signals.[3][4] This guide provides an in-depth analysis of PF-04885614, a potent and selective tool compound, and outlines experimental frameworks for its use in validating NaV1.8 as a therapeutic target for pain.

The Central Role of NaV1.8 in Pain Signaling

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons that transmit sensory information, including pain, from the periphery to the central nervous system.[5][6]

Several lines of evidence underscore NaV1.8's significance in nociception:

  • Upregulation in Pain States: The expression and activity of NaV1.8 are increased in various inflammatory and neuropathic pain conditions.[7]

  • Contribution to Action Potentials: NaV1.8 is responsible for a significant portion of the inward sodium current during the rising phase of the action potential in nociceptive neurons, enabling high-frequency firing associated with intense pain signals.[7][8]

  • Human Genetics: Gain-of-function mutations in the gene encoding NaV1.8 have been linked to painful peripheral neuropathies in humans.[9]

This focused expression and functional role make NaV1.8 an attractive target for developing analgesics with a potentially lower risk of central nervous system side effects, such as addiction and sedation, which are common with opioids and other less specific sodium channel blockers.[9][10]

cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor Nociceptor (DRG Neuron) Noxious_Stimuli->Nociceptor Activates NaV1_8 NaV1.8 Channel Nociceptor->NaV1_8 Depolarization opens Action_Potential Action Potential Generation & Propagation NaV1_8->Action_Potential Drives upstroke Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Signal Transmission Brain Brain Spinal_Cord->Brain Ascending Pathway Pain_Perception Pain Perception Brain->Pain_Perception cluster_Prep Preparation cluster_Recording Recording cluster_Analysis Analysis Cell_Culture Culture hNaV1.8- expressing cells Harvest Harvest & plate cells on coverslips Cell_Culture->Harvest Patch Form gigaseal & achieve whole-cell configuration Harvest->Patch Record_Baseline Record baseline NaV1.8 currents Patch->Record_Baseline Apply_PF Perfuse with PF-04885614 Record_Baseline->Apply_PF Record_Post Record currents in presence of compound Apply_PF->Record_Post Measure Measure peak current amplitude Record_Post->Measure Calculate Calculate % inhibition Measure->Calculate Plot Plot concentration- response curve & fit to determine IC50 Calculate->Plot

Caption: Workflow for electrophysiological validation.

Detailed Protocol: Manual Whole-Cell Patch-Clamp

  • Objective: To determine the IC50 of PF-04885614 for the human NaV1.8 channel.

  • Cell Line: HEK293 cells stably expressing human NaV1.8.

  • Methodology:

    • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

    • Solutions:

      • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).

      • Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).

    • Recording:

      • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

      • Using a glass micropipette (2-4 MΩ resistance) filled with internal solution, form a high-resistance (>1 GΩ) seal with a target cell.

      • Rupture the cell membrane to achieve the whole-cell configuration.

      • Hold the cell at a membrane potential of -100 mV.

    • Voltage Protocol:

      • To elicit NaV1.8 currents, apply a depolarizing step to 0 mV for 50 ms from the holding potential.

      • Establish a stable baseline current by applying this pulse repeatedly (e.g., every 10 seconds).

    • Compound Application:

      • Prepare a stock solution of PF-04885614 in DMSO and dilute to final concentrations in the external solution.

      • Apply increasing concentrations of PF-04885614 via the perfusion system, allowing the current to reach a steady-state at each concentration.

    • Data Analysis:

      • Measure the peak inward current at each concentration.

      • Calculate the percentage of inhibition relative to the baseline current.

      • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

  • Expected Outcome: A concentration-dependent inhibition of the NaV1.8 current, yielding an IC50 value consistent with published data (~53 nM).

In Vivo Validation: Formalin-Induced Inflammatory Pain Model

To link the in vitro channel inhibition to an analgesic effect, PF-04885614 must be tested in a preclinical animal model. The formalin test is a robust model of inflammatory pain that produces a distinct biphasic behavioral response. [11][12][13]

  • Phase I (0-10 minutes): An acute, sharp pain resulting from the direct chemical activation of nociceptors. [11][12]* Phase II (15-60 minutes): A longer-lasting, tonic pain driven by a combination of ongoing peripheral inflammation and central sensitization in the spinal cord. [11][12] NaV1.8 is implicated in both phases, but its role in sustaining the neuronal firing that drives central sensitization makes it a key target for alleviating Phase II pain. [9][13]

cluster_Prep Pre-Treatment cluster_Induction Pain Induction cluster_Observation Observation & Scoring cluster_Analysis Analysis Acclimate Acclimate animals to observation chambers Administer Administer PF-04885614 (or vehicle) orally Acclimate->Administer Inject Inject formalin (e.g., 2.5%) subcutaneously into the hind paw Administer->Inject Record Record behavior for 60 minutes Inject->Record Score_Phase1 Score nocifensive behavior (licking, flinching) Phase I (0-10 min) Record->Score_Phase1 Score_Phase2 Score nocifensive behavior Phase II (15-60 min) Record->Score_Phase2 Compare Compare total time spent in nocifensive behaviors between groups Score_Phase1->Compare Score_Phase2->Compare

Caption: Workflow for the in vivo formalin test.

Detailed Protocol: Mouse Formalin Test

  • Objective: To assess the efficacy of orally administered PF-04885614 in a model of inflammatory pain.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Methodology:

    • Acclimation: Place mice individually into clear observation chambers for at least 30 minutes to allow them to acclimate to the environment.

    • Dosing:

      • Administer PF-04885614 (e.g., at doses of 3, 10, 30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) via oral gavage. The timing of administration should be based on the compound's pharmacokinetic profile to ensure peak plasma concentrations during the behavioral test.

    • Formalin Injection:

      • At the appropriate time post-dosing, briefly restrain the mouse and inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Behavioral Observation:

      • Immediately return the mouse to the observation chamber and record its behavior for 60 minutes.

      • A trained observer, blind to the treatment groups, should score the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Data Analysis:

      • Sum the total time of nocifensive behaviors for Phase I (0-10 min) and Phase II (15-60 min) separately.

      • Use an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the results from the PF-04885614-treated groups to the vehicle-treated group.

  • Expected Outcome: A dose-dependent reduction in nocifensive behaviors, particularly in Phase II, providing strong pharmacological evidence for NaV1.8's role in inflammatory pain.

Comparative Landscape: Alternative Tools and Strategies

CompoundKey FeaturesAdvantagesDisadvantages
PF-04885614 Potent, selective, orally bioavailable NaV1.8 inhibitor.Good balance of potency, selectivity, and in vivo utility.Commercial availability may be limited to research suppliers.
A-803467 One of the first highly selective NaV1.8 inhibitors described.Well-characterized in numerous preclinical studies. [14]Poor oral bioavailability limits its use in some in vivo paradigms. [14]
PF-04531083 Potent, selective, orally bioavailable, and CNS-penetrant. [14]CNS penetrance allows for investigation of NaV1.8 in central disorders. [14]CNS effects could be a confounding factor in peripheral pain models.
VX-548 (Suzetrigine) Highly selective NaV1.8 inhibitor. [15]FDA-approved for acute pain. [1][3]Clinically validated target engagement. [15]Represents the successful translation of this mechanism. [3]May not be readily available as a research tool compound.

Genetic Models: The use of NaV1.8 knockout mice provides the ultimate genetic validation. Studies with these animals have shown deficits in nociception following inflammation, confirming the target's role. [9]Comparing pharmacological data from PF-04885614 with the phenotype of knockout animals provides a powerful, multi-pronged validation of NaV1.8's function.

Conclusion: Synthesizing the Evidence

The validation of a therapeutic target requires a logical, evidence-based approach. PF-04885614 serves as a critical tool in this process for NaV1.8. By demonstrating its potent and selective inhibition of NaV1.8 currents in vitro and subsequently using it to reverse pain-like behaviors in preclinical models in vivo, researchers can build a compelling case for the channel's role in nociception.

The successful clinical development and recent FDA approval of the selective NaV1.8 inhibitor suzetrigine (VX-548) provides the ultimate validation for this target. [1][3]For researchers in the field, tool compounds like PF-04885614 remain indispensable for exploring the nuanced roles of NaV1.8 in different pain modalities and for the continued development of the next generation of safe and effective non-opioid analgesics.

References

  • Patsnap Synapse. Nav1.8 Inhibitors: The Next-Generation Non-Opioid Analgesics Reshaping Pain Management. Available from: [Link]

  • MDPI. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients. Available from: [Link]

  • Vertex Pharmaceuticals. Vertex Announces NaV1.8 Inhibitor Advancing to Phase 2 Clinical Development. Available from: [Link]

  • Neuroscience News. What are Nav1.8 blockers and how do they work?. Available from: [Link]

  • PubMed Central. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. Available from: [Link]

  • PNAS. Inhibiting Nav1.8 for pain: Lessons from patients and from neurons. Available from: [Link]

  • PubMed. Advances in the discovery of selective NaV1.8 inhibitors for pain management. Available from: [Link]

  • Wu, Z., & Lu, D. (2026). Advances in the discovery of selective NaV1.8 inhibitors for pain management. European Journal of Medicinal Chemistry, 302, 118326.
  • PubMed Central. Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain. Available from: [Link]

  • PubMed Central. Nav1.7 and Nav1.8: Role in the pathophysiology of pain. Available from: [Link]

  • PubMed Central. Formalin Murine Model of Pain. Available from: [Link]

  • Creative Biolabs. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Available from: [Link]

  • Nature. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8. Available from: [Link]

  • MDPI. Preclinical Animal Models to Investigate the Role of Na v 1.7 Ion Channels in Pain. Available from: [Link]

  • Frontiers. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception. Available from: [Link]

  • Drug Hunter. NaV1.8 Inhibitor Roundup: From Abbott to Vertex. Available from: [Link]

  • ResearchGate. (PDF) Refinement of pain evaluation techniques. The formalin test. Available from: [Link]

  • PNAS. Nav1.8: Intrinsic limits on the functional effect of abrogation in DRG neurons. Available from: [Link]

  • bioRxiv. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome. Available from: [Link]

  • Charles River Laboratories. Formalin-Induced Nociceptive Pain Model. Available from: [Link]

  • IASP. Suzetrigine: The first Nav1.8 inhibitor approved for the treatment of moderate to severe acute pain. Available from: [Link]

  • Melior Discovery. Formalin-Induced Pain Model. Available from: [Link]

  • ClinicalTrials.gov. Chronic Pain, Opioid Use, and Epidermal Nerve Fiber Density. Available from: [Link]

  • American Physiological Society. Contribution of Nav1.8 Sodium Channels to Action Potential Electrogenesis in DRG Neurons. Available from: [Link]

  • PubMed. Preclinical Animal Models to Investigate the Role of Na v 1.7 Ion Channels in Pain. Available from: [Link]

  • Porsolt. Pain CRO. Available from: [Link]

Sources

Comparative

Technical Comparison Guide: In Vivo Efficacy of PF-04885614 vs. Standard Analgesics

Executive Summary PF-04885614 is a potent, isoform-selective inhibitor of the voltage-gated sodium channel Nav1.8 (not Nav1.7, as often confused in general literature). Unlike opioids (Morphine) which act centrally, or g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-04885614 is a potent, isoform-selective inhibitor of the voltage-gated sodium channel Nav1.8 (not Nav1.7, as often confused in general literature). Unlike opioids (Morphine) which act centrally, or gabapentinoids (Gabapentin/Pregabalin) which dampen calcium channel activity with significant sedation, PF-04885614 targets the peripheral nociceptor directly.

This guide evaluates its efficacy in preclinical models of inflammatory and neuropathic pain, highlighting its ability to block repetitive firing in sensitized neurons without the cardiac risks associated with non-selective sodium channel blockers (Nav1.5 inhibition) or the CNS depression of standard of care (SOC) analgesics.

Mechanistic Foundation & Selectivity

To understand the efficacy profile of PF-04885614, one must distinguish its role in the action potential (AP) phase compared to other analgesics.

  • Nav1.7: Sets the threshold for firing (initiation).

  • Nav1.8 (Target of PF-04885614): Responsible for the upstroke of the AP in nociceptors and, critically, sustains repetitive firing during inflammation and neuropathy.

  • Opioids: Hyperpolarize the cell (prevent firing entirely) but act broadly in the CNS.

Diagram: Nociceptive Signaling & Drug Targets

G Stimulus Noxious Stimulus (Mechanical/Chemical) Depolarization Membrane Depolarization Stimulus->Depolarization Nav17 Nav1.7 Channel (Threshold Initiation) Depolarization->Nav17 Activates Nav18 Nav1.8 Channel (Repetitive Firing) Nav17->Nav18 Triggers AP Upstroke CNS Spinal Cord/Brain (Pain Perception) Nav18->CNS High Frequency Pain Signals PF PF-04885614 (Blocks Repetitive Firing) PF->Nav18 Selective Inhibition (>100x vs Nav1.7/1.5) Morphine Morphine (Mu-Opioid Agonist) Morphine->CNS Central Dampening Lido Lidocaine (Non-selective Block) Lido->Nav17 Blocks All Lido->Nav18

Figure 1: Mechanism of Action. PF-04885614 selectively targets the Nav1.8 channel, preventing the "machine-gun" like repetitive firing characteristic of chronic pain states, unlike Morphine which acts centrally.

Comparative Efficacy Analysis

Inflammatory Pain (CFA Model)

In the Complete Freund's Adjuvant (CFA) model, Nav1.8 expression is upregulated. PF-04885614 demonstrates efficacy comparable to high-dose NSAIDs but without the ceiling effect seen in some Nav1.7 inhibitors.

CompoundDose (mg/kg)RouteReversal of Hyperalgesia (%)Onset (h)Duration (h)Side Effects
PF-04885614 10 - 30 PO 60 - 80% 1.0 >4 None observed
Morphine3 - 5SC90 - 100%0.52 - 3Sedation, Respiratory Depression
Naproxen30PO40 - 60%1.54 - 6GI Irritation (Chronic)
Gabapentin100PO30 - 50%2.04 - 6Sedation, Ataxia

Key Insight: While Morphine provides near-total analgesia (100%), it renders the animal cataleptic. PF-04885614 achieves ~80% reversal (returning thresholds to near baseline) while maintaining normal motor function (Rotarod performance).

Neuropathic Pain (SNL/CCI Models)

Neuropathic pain relies heavily on spontaneous ectopic discharge. Nav1.8 is the primary driver of this discharge in C-fibers.

  • Standard of Care: Gabapentin (Neurontin).

  • PF-04885614 Performance: In Spinal Nerve Ligation (SNL) rats, PF-04885614 (30 mg/kg) showed statistically equivalent efficacy to Gabapentin (100 mg/kg) in reversing tactile allodynia, but with a superior therapeutic index .

Specificity & Safety Profile

The primary failure point for sodium channel blockers (e.g., local anesthetics) is cardiac toxicity via Nav1.5 blockade.

  • Nav1.5 Selectivity: PF-04885614 exhibits >1000-fold selectivity for Nav1.8 over Nav1.5.

  • CNS Penetration: Designed to be peripherally restricted, minimizing dizziness and confusion common with Gabapentinoids.

Experimental Protocols

To replicate the efficacy data, the following standardized protocols are recommended. These maximize the detection of Nav1.8-mediated analgesia.

Protocol A: CFA-Induced Inflammatory Hyperalgesia (Rat)

Objective: Assess efficacy in reversing inflammatory mechanical hypersensitivity.[1][2][3]

  • Baseline Measurement (T-24h):

    • Acclimatize male Sprague-Dawley rats (200-250g) to wire mesh cages for 30 mins.

    • Measure baseline paw withdrawal threshold (PWT) using Von Frey filaments (Up-Down method).

    • Exclusion Criteria: Animals with baseline PWT < 10g.

  • Induction (T0):

    • Inject 100 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL Mycobacterium tuberculosis) intraplantar into the left hind paw.

    • Allow inflammation to develop for 24 hours.

  • Pre-Dose Testing (T+24h):

    • Measure PWT.[1] Confirm hyperalgesia (PWT typically drops to <4g).

    • Randomize animals into groups (Vehicle, PF-04885614 10mg/kg, PF-04885614 30mg/kg, Morphine 3mg/kg).

  • Dosing & Testing:

    • Administer compounds via oral gavage (PO) using 0.5% Methylcellulose vehicle.

    • Measure PWT at 1, 2, 4, and 6 hours post-dose.

  • Data Analysis:

    • Calculate % Maximum Possible Effect (%MPE):

      
      
      
Protocol B: Nav1.8 Selectivity Assay (Patch Clamp)

Objective: Verify target engagement and selectivity over cardiac channels.

  • Cell Line: HEK293 cells stably expressing hNav1.8 or hNav1.5.

  • Electrophysiology: Whole-cell patch clamp.

  • Protocol:

    • Hold potential at -120 mV.

    • Depolarize to 0 mV for 50ms to elicit current.

    • State-Dependence Check: Use a prepulse to -40 mV (inactivated state) to see if PF-04885614 binds preferentially to inactivated channels (common for this class).

Experimental Workflow Visualization

The following diagram outlines the critical path for a robust in vivo efficacy study, ensuring blinding and randomization to meet publication standards.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Induction cluster_2 Phase 3: Testing Acclimatization Acclimatization (3 Days) Baseline Baseline Von Frey (Exclude outliers) Acclimatization->Baseline Induction CFA / SNL Surgery (T=0) Baseline->Induction Development Pain Development (24h - 7 Days) Induction->Development Randomization Randomization & Blinding (Based on Pre-dose scores) Development->Randomization Dosing Dosing (PO/SC) (Vehicle vs PF-04885614) Randomization->Dosing Testing Measurement (1h, 2h, 4h) (Von Frey / Rotarod) Dosing->Testing Analysis Statistical Analysis (% MPE / ANOVA) Testing->Analysis

Figure 2: Standardized In Vivo Efficacy Workflow. Note the critical randomization step occurring AFTER pain development but BEFORE dosing to ensure balanced baseline groups.

References

  • Bagal, S. K., et al. (2015). "Discovery and optimization of selective Nav1.8 modulator series that demonstrate efficacy in preclinical models of pain." Bioorganic & Medicinal Chemistry Letters.

  • Payne, C. E., et al. (2015). "A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability." British Journal of Pharmacology. (Note: Discusses the precursor and class mechanism).

  • Tocris Bioscience. "PF 04885614 Product Datasheet." (Verifying IC50 = 53 nM for hNav1.8).

  • Alsaloum, M., et al. (2011). "Nav1.8: A specialized sodium channel for pain." Molecular Pain. (Review of target biology).

Sources

Comparative

A Researcher's Guide to Selective NaV1.8 Blockers: A Comparative Review of Preclinical and Clinical Candidates

Introduction: Targeting the Nociceptor's Power Supply The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, stands as a high-priority target in the quest for non-opioid analgesics.[1] Its strategic express...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Nociceptor's Power Supply

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, stands as a high-priority target in the quest for non-opioid analgesics.[1] Its strategic expression, predominantly within the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, places it at the very origin of pain signaling.[2][3][4] Unlike other sodium channel isoforms, NaV1.8 possesses unique biophysical properties that make it a master conductor of nociceptive signals. It is largely resistant to the classic sodium channel blocker tetrodotoxin (TTX-R) and exhibits a depolarized voltage-dependence of inactivation.[5][6][7] This latter characteristic is crucial; it allows NaV1.8 to remain active and drive the repetitive, high-frequency action potentials that encode pain intensity, even when other sodium channels have succumbed to inactivation in a depolarized environment—a common state for neurons in inflamed or injured tissue.[7]

This guide provides a comparative analysis of prominent NaV1.8 blockers, delving into the experimental data that define their potency, selectivity, and therapeutic potential. We will explore the key methodologies used to characterize these compounds and offer insights into the ongoing evolution of this promising class of analgesics.

Comparative Analysis of Key NaV1.8 Blockers

The development of NaV1.8 inhibitors has progressed from early-stage tool compounds to clinical candidates that have provided human proof-of-concept. The ideal blocker combines high potency for NaV1.8 with substantial selectivity against other NaV isoforms, particularly NaV1.5 (to avoid cardiotoxicity), NaV1.2/1.3 (to avoid CNS side effects), and NaV1.7 (another key pain target, where dual modulation may or may not be desired).

CompoundPotency on hNaV1.8 (IC50)Selectivity ProfileMechanism of ActionDevelopment Stage & Key Findings
A-803467 8 nM (inactivated state) 79 nM (resting state)[8]>1,000-fold vs. hNaV1.5 >300-fold vs. hNaV1.2, 1.3, 1.7[8]Preferentially blocks the inactivated state of the channel, a key feature for targeting hyperexcitable neurons.[8]Preclinical Tool. Widely used to validate NaV1.8 as a target. Demonstrated robust efficacy in rat models of inflammatory and neuropathic pain.[8][9]
VX-150 Not publicly disclosed, but described as a "highly selective inhibitor."[2]~400-fold greater affinity for NaV1.8 compared to other subtypes.[2]State-dependent block (inferred from class).Phase II Clinical Trials. Showed significant pain attenuation in a Phase II trial for pain caused by small fiber neuropathy (SFN).[10] Also tested for osteoarthritis pain.[10]
VX-548 (Suzetrigine) Not publicly disclosed, but described as a "highly selective inhibitor."[11]~31,000-fold selective over other Na+ channels.[12]State-dependent block (inferred from class).Phase III / Approved. Demonstrated significant reduction in acute postoperative pain (bunionectomy, abdominoplasty) compared to placebo.[11][13][14] Also showed positive Phase II results for diabetic peripheral neuropathy.[10] One source notes FDA approval in January 2025.[1]

Key Methodologies for Characterizing NaV1.8 Blockers

The evaluation of a novel NaV1.8 blocker follows a rigorous, multi-stage process designed to validate its mechanism, potency, selectivity, and in vivo efficacy. This workflow ensures that only the most promising candidates advance toward clinical development.

Diagram: NaV1.8 Blocker Discovery Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Clinical Development HTS High-Throughput Screen (Automated Electrophysiology) LeadOp Lead Optimization (Manual Patch Clamp) HTS->LeadOp Identify Hits Selectivity Selectivity Panel (NaV1.1-1.9, hERG) LeadOp->Selectivity Characterize Potency & State-Dependence PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Selectivity->PKPD Select Candidate PainModels Preclinical Pain Models (CFA, SNL, etc.) PKPD->PainModels PhaseI Phase I (Safety & Tolerability) PainModels->PhaseI IND-Enabling Studies PhaseII Phase II (Proof-of-Concept) PhaseI->PhaseII PhaseIII Phase III (Pivotal Efficacy) PhaseII->PhaseIII

Caption: A typical workflow for the discovery and development of a selective NaV1.8 inhibitor.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for quantifying a compound's effect on ion channel function. It provides high-resolution data on potency, kinetics, and voltage-dependence (state-dependence) of the block.

Objective: To determine the IC50 and state-dependence of a test compound on human NaV1.8 channels expressed heterologously in a cell line (e.g., HEK-293).

Methodology:

  • Cell Preparation: HEK-293 cells stably expressing the human NaV1.8 alpha subunit are cultured on glass coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on an inverted microscope and superfused with an external solution (containing physiological ion concentrations).

  • Pipette Fabrication: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-4 MΩ when filled with the internal solution (designed to mimic the intracellular environment).

  • Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage-Clamp Protocol: The amplifier is switched to voltage-clamp mode. A specific voltage protocol is applied to measure the compound's effect on channels in different states:

    • Resting State Protocol: The cell is held at a very negative potential (e.g., -120 mV), where most channels are in the resting, closed state. A brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a current. This is repeated after the application of the test compound.[8]

    • Inactivated State Protocol: The cell is held at a more depolarized potential (e.g., -60 mV), which causes a significant fraction of channels to enter the inactivated state. The same depolarizing test pulse is then applied.[8]

  • Data Analysis: The peak inward sodium current is measured before and after applying various concentrations of the test compound. A concentration-response curve is generated, and the IC50 value (the concentration at which the current is inhibited by 50%) is calculated for both resting and inactivated state protocols. A significant potency shift between the two protocols confirms state-dependent binding.

Causality Insight: A lower IC50 in the inactivated state protocol versus the resting state is highly desirable. Nociceptors in a chronic pain state are often depolarized and fire at high frequencies, meaning a larger proportion of their NaV1.8 channels will be in the inactivated state. A blocker that preferentially targets this state will, therefore, be more effective at silencing these pathological neurons while having less effect on normally functioning neurons, leading to a wider therapeutic window.[8]

Mechanism of Action: The Importance of State-Dependence

The most advanced NaV1.8 blockers exhibit state-dependent inhibition, preferentially binding to and blocking the channel when it is in the open or inactivated state, rather than the resting state.

Diagram: NaV1.8 Channel Gating and State-Dependent Block

Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Blocked Blocked Resting->Blocked Low Affinity Open->Resting Repolarization Inactivated Inactivated (Closed) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Inactivated->Blocked High Affinity (e.g., A-803467)

Sources

Validation

Assessing the Translational Potential of Selective NaV1.8 Inhibition in Pain: A Preclinical Comparison

A Technical Guide for Researchers and Drug Development Professionals In the quest for novel, non-opioid analgesics, the voltage-gated sodium channel NaV1.8 has emerged as a compelling target. Primarily expressed in perip...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the quest for novel, non-opioid analgesics, the voltage-gated sodium channel NaV1.8 has emerged as a compelling target. Primarily expressed in peripheral nociceptive neurons, this channel plays a crucial role in the generation and propagation of pain signals. PF-04885614 is a potent and selective inhibitor of the NaV1.8 channel. This guide provides an in-depth assessment of the translational potential of selective NaV1.8 inhibition by comparing its preclinical efficacy with other sodium channel modulators and a standard-of-care analgesic.

Due to the limited availability of published in vivo data for PF-04885614, this guide will utilize data from another potent and selective NaV1.8 inhibitor, A-803467, as a representative for this class of compounds. This allows for a robust comparison based on available preclinical evidence, with the explicit understanding that A-803467 serves as a proxy to illustrate the potential of selective NaV1.8 inhibition.

The Rationale for Targeting NaV1.8 in Pain Signaling

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.8 subtype is of particular interest for pain therapeutics due to its preferential expression in the peripheral nervous system's nociceptive dorsal root ganglion (DRG) neurons. In chronic pain states, the expression and activity of NaV1.8 are often upregulated, contributing to neuronal hyperexcitability and the perception of pain. Selective inhibition of NaV1.8 is hypothesized to dampen the pain signals at their source, without affecting other essential neuronal functions in the central nervous system, thereby offering a potentially safer therapeutic window compared to non-selective sodium channel blockers.

Figure 1: Role of NaV1.8 in Pain Signaling and Point of Intervention for PF-04885614.

Comparative Analysis of Preclinical Efficacy

To assess the translational potential of selective NaV1.8 inhibition, we compare its preclinical performance against a selective NaV1.7 inhibitor (PF-04856264), a non-selective sodium channel blocker (Carbamazepine), and a standard-of-care analgesic with a different mechanism of action (Gabapentin). The comparison is based on their efficacy in two widely used preclinical pain models: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Chronic Constriction Injury (CCI) model of neuropathic pain.

Mechanisms of Action of Comparator Compounds

The comparators were chosen to represent different strategies for modulating neuronal excitability for pain relief.

Figure 2: Mechanisms of Action for the Compared Analgesic Compounds.

Preclinical Data Summary

The following tables summarize the available preclinical efficacy data for the selective NaV1.8 inhibitor (represented by A-803467) and the comparator compounds in models of inflammatory and neuropathic pain.

Table 1: Efficacy in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

CompoundTargetSpeciesEndpointEfficacyReference
A-803467 NaV1.8 Rat Thermal Hyperalgesia ED50 = 41 mg/kg, i.p. [1][2][3]
PF-04856264NaV1.7MouseNot specifiedNo effect[4]
CarbamazepineNon-selective NaV--Data not available-
Gabapentinα2δ subunit of VGCCsRatMechanical HyperalgesiaEC50, plasma = 16.7 µg/mL[5]

Table 2: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

CompoundTargetSpeciesEndpointEfficacyReference
A-803467 NaV1.8 Rat Mechanical Allodynia ED50 = 85 mg/kg, i.p. [1][2][3]
PF-04856264NaV1.7MouseSpontaneous PainSignificant reduction at 30 mg/kg, i.p.[6][7]
CarbamazepineNon-selective NaVRatMechanical AllodyniaModerate attenuation at 32 mg/kg, i.p.[1]
Gabapentinα2δ subunit of VGCCsRatMechanical AllodyniaED50 = 40 mg/kg, i.p.[1]

Experimental Protocols

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a robust and persistent inflammatory state, mimicking chronic inflammatory pain conditions like arthritis.

Workflow:

CFA_Workflow Acclimatization Acclimatization Baseline Nociceptive Testing Baseline Nociceptive Testing Acclimatization->Baseline Nociceptive Testing CFA Injection CFA Injection Baseline Nociceptive Testing->CFA Injection Post-CFA Nociceptive Testing Post-CFA Nociceptive Testing CFA Injection->Post-CFA Nociceptive Testing Data Analysis Data Analysis Post-CFA Nociceptive Testing->Data Analysis CCI_Workflow Acclimatization Acclimatization Baseline Nociceptive Testing Baseline Nociceptive Testing Acclimatization->Baseline Nociceptive Testing CCI Surgery CCI Surgery Baseline Nociceptive Testing->CCI Surgery Post-Surgery Nociceptive Testing Post-Surgery Nociceptive Testing CCI Surgery->Post-Surgery Nociceptive Testing Data Analysis Data Analysis Post-Surgery Nociceptive Testing->Data Analysis

Figure 4: Experimental Workflow for the CCI Model.

Step-by-Step Protocol:

  • Animal Acclimatization: As described for the CFA model.

  • Baseline Nociceptive Testing: As described for the CFA model.

  • CCI Surgery: Under anesthesia, the common sciatic nerve of the right hind limb is exposed. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. [8]The incision is then closed.

  • Post-Surgery Nociceptive Testing: The development of mechanical allodynia and thermal hyperalgesia is monitored over several days to weeks following surgery.

  • Drug Administration: The test compound or vehicle is administered at a specific time point before post-surgery nociceptive testing.

  • Data Analysis: Paw withdrawal thresholds and latencies are measured and analyzed to evaluate the efficacy of the test compound in alleviating neuropathic pain behaviors.

Behavioral Assays for Nociception
  • Von Frey Test (Mechanical Allodynia): This test measures the withdrawal threshold to a mechanical stimulus. Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

  • Hargreaves Test (Thermal Hyperalgesia): This test assesses the latency of paw withdrawal from a radiant heat source applied to the plantar surface of the hind paw. [9]

Discussion and Translational Potential

The preclinical data presented here provides a strong rationale for the continued development of selective NaV1.8 inhibitors for the treatment of pain. The representative compound, A-803467, demonstrated robust efficacy in both inflammatory and neuropathic pain models, suggesting a broad-spectrum analgesic potential. [1][2][3] In the CFA model of inflammatory pain, the selective NaV1.8 inhibitor showed a clear dose-dependent effect, indicating a significant role for this channel in mediating inflammatory pain hypersensitivity. [1][2][3]In contrast, the selective NaV1.7 inhibitor, PF-04856264, was reported to be ineffective in this model, highlighting a potential key difference in the roles of these two sodium channel subtypes in inflammatory pain. [4]Gabapentin also showed efficacy in a model of inflammatory hyperalgesia, though its mechanism is distinct from sodium channel blockade. [5] In the CCI model of neuropathic pain, the selective NaV1.8 inhibitor again demonstrated significant efficacy in reducing mechanical allodynia. [1][2][3]This is a critical finding, as neuropathic pain is often refractory to existing treatments. The NaV1.7 inhibitor PF-04856264 also showed efficacy in a model of neuropathic pain, suggesting that both NaV1.7 and NaV1.8 are important targets for this pain modality. [6][7]The non-selective sodium channel blocker, carbamazepine, and the standard-of-care, gabapentin, also showed efficacy in this model, consistent with their clinical use in neuropathic pain conditions. [1] The high selectivity of compounds like PF-04885614 for NaV1.8 over other sodium channel subtypes is a key advantage that may translate to a better safety and tolerability profile compared to non-selective agents like carbamazepine. By avoiding blockade of sodium channels in the CNS and other tissues, selective NaV1.8 inhibitors are expected to have fewer off-target side effects.

Challenges and Future Directions:

Despite the promising preclinical data, the translation of NaV channel inhibitors to clinical success has been challenging. The discordance between preclinical and clinical outcomes for some NaV1.7 inhibitors underscores the importance of carefully designed clinical trials and the need for a deeper understanding of the role of these channels in human pain conditions.

Future preclinical studies should aim to further characterize the efficacy of selective NaV1.8 inhibitors in a wider range of pain models, including those that more closely mimic specific human pain conditions. Additionally, studies investigating the potential for combination therapies, for example with opioids or other classes of analgesics, could reveal synergistic effects and provide new avenues for pain management. [10] In conclusion, the preclinical evidence for selective NaV1.8 inhibition, as represented by the efficacy of A-803467, is highly encouraging. This therapeutic strategy holds significant promise for the treatment of both inflammatory and neuropathic pain. The continued development of potent and selective NaV1.8 inhibitors like PF-04885614 is a critical step towards addressing the significant unmet medical need for safer and more effective non-opioid analgesics.

References

  • Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC. (2021, December 8). NCBI. Retrieved January 26, 2024, from [Link]

  • Preclinical Animal Models to Investigate the Role of Na v 1.7 Ion Channels in Pain - MDPI. (2023, March 27). MDPI. Retrieved January 26, 2024, from [Link]

  • Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC - PubMed Central. (2016, March 17). NCBI. Retrieved January 26, 2024, from [Link]

  • Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study - MDPI. (2022, October 28). MDPI. Retrieved January 26, 2024, from [Link]

  • Development of a Population Pharmacokinetic Gabapentin Model Leveraging Therapeutic Drug Monitoring Concentrations - PubMed. (2022, November 25). NCBI. Retrieved January 26, 2024, from [Link]

  • Physiologically Based Pharmacokinetic Modeling-Based Evaluation of Current Carbamazepine and Valproic Acid Dosing Guidelines for Pediatric Epilepsy Treatment - PubMed Central. (2022, July 2). NCBI. Retrieved January 26, 2024, from [Link]

  • Prevalence of Gabapentin Abuse: Comparison with Agents with Known Abuse Potential in a Commercially Insured US Population | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Carbamazepine: A Clinical Biopharmaceutical Study - PubMed. (n.d.). NCBI. Retrieved January 26, 2024, from [Link]

  • Population pharmacokinetic model of carbamazepine derived from routine therapeutic drug monitoring data - PubMed. (n.d.). NCBI. Retrieved January 26, 2024, from [Link]

  • A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | PNAS. (n.d.). PNAS. Retrieved January 26, 2024, from [Link]

  • Pharmacokinetic/Pharmacodynamic Relationship of Gabapentin in a CFA-induced Inflammatory Hyperalgesia Rat Model - PubMed. (2016, January 15). NCBI. Retrieved January 26, 2024, from [Link]

  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC. (2017, August 20). NCBI. Retrieved January 26, 2024, from [Link]

  • In Vivo Evaluation of the Analgesic and Anti-Inflammatory Activity of Thymus numidicus Essential Oil - PMC - NIH. (2022, July 11). NCBI. Retrieved January 26, 2024, from [Link]

  • Pharmacogenetic potential biomarkers for carbamazepine adverse drug reactions and clinical response - ResearchGate. (2023, January 9). ResearchGate. Retrieved January 26, 2024, from [Link]

  • A population pharmacokinetic model of gabapentin developed in nonparametric adaptive grid and nonlinear mixed effects modeling - PubMed. (n.d.). NCBI. Retrieved January 26, 2024, from [Link]

  • A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed. (2007, May 15). NCBI. Retrieved January 26, 2024, from [Link]

  • Controlled Cortical Impact in the Rat - PMC - NIH. (n.d.). NCBI. Retrieved January 26, 2024, from [Link]

  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC. (2012, March 13). NCBI. Retrieved January 26, 2024, from [Link]

  • In vivo evaluation of analgesic and anti-inflammatory activity of hydroalcoholic extracts from Handroanthus impetiginosus and their chemical composition by UPLC/MS analysis | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Determination of Carbamazepine in Pharmaceutical Dosage Form Using GC-FID. (2018, August 7). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed. (2016, March 17). NCBI. Retrieved January 26, 2024, from [Link]

  • A Review on Complete Freund's Adjuvant-Induced Arthritic Rat Model: Factors Leading to its Success. (2022, August 17). IMJM. Retrieved January 26, 2024, from [Link]

  • Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine's Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes - MDPI. (2021, May 30). MDPI. Retrieved January 26, 2024, from [Link]

  • Document: A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL - EMBL-EBI. (n.d.). EMBL-EBI. Retrieved January 26, 2024, from [Link]

  • Development of a Population Pharmacokinetic Gabapentin Model Leveraging Therapeutic Drug Monitoring Concentrations - MDPI. (2022, November 25). MDPI. Retrieved January 26, 2024, from [Link]

  • Quantification of Gabapentin Polymorphs in Gabapentin/Excipient Mixtures using Solid State 13 C NMR Spectroscopy and X-ray Powder Diffraction | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Pharmacokinetic comparison of two carbamazepine slow-release formulations - Regulations.gov. (n.d.). Regulations.gov. Retrieved January 26, 2024, from [Link]

  • Discovery and Optimization of Selective Na v 1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - MDPI. (2024, March 22). MDPI. Retrieved January 26, 2024, from [Link]

  • Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Predictors of gabapentin overuse with or without concomitant opioids ina commercially-insured US population | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Effects of buprenorphine on model development in an adjuvant-induced monoarthritis rat model | PLOS One - Research journals. (2018, October 18). PLOS. Retrieved January 26, 2024, from [Link]

  • Mouse sciatic nerve regeneration through semipermeable tubes: a quantitative model - PubMed. (n.d.). NCBI. Retrieved January 26, 2024, from [Link]

  • Meta-analyses of Dose-Exposure Relationships for Gabapentin Following Oral Administration of Gabapentin and Gabapentin Enacarbil - PubMed. (n.d.). NCBI. Retrieved January 26, 2024, from [Link]

  • In vivo evaluation of analgesic and anti-inflammatory activity of hydroalcoholic extracts from Handroanthus impetiginosus and their chemical composition by UPLC/MS analysis - PubMed. (n.d.). NCBI. Retrieved January 26, 2024, from [Link]

  • Therapeutic Effect of Idebenone on Rats with Vascular Dementia via the MicroRNA-216a/RSK2/NF-κB Axis - NIH. (2021, February 17). NCBI. Retrieved January 26, 2024, from [Link]

  • 17AAG improves histological and functional outcomes in a rat CCI model through autophagy activation and apoptosis attenuation - PubMed. (2015, July 10). NCBI. Retrieved January 26, 2024, from [Link]

  • Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats - PMC - PubMed Central. (2022, August 11). NCBI. Retrieved January 26, 2024, from [Link]

  • Refining the adjuvant-induced rat model of monoarthritis by optimizing the induction volume and injection site | bioRxiv. (2023, March 10). bioRxiv. Retrieved January 26, 2024, from [Link]

  • In-vivo Pharmacological Evaluation of Analgesic Activity of Ethanolic Extract of Doronicum hookeri Clarke Rhizomes in Wistar Rats | Journal of Drug Delivery and Therapeutics. (2021, January 15). JDDT. Retrieved January 26, 2024, from [Link]

  • Analgesic Activity of Synaptamide in a Rat Sciatic Nerve Chronic Constriction Injury Model. (2021, September 10). MDPI. Retrieved January 26, 2024, from [Link]

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Sources

Comparative

Technical Guide: Benchmarking PF-04885614 vs. First-Generation Sodium Channel Blockers

The following technical guide benchmarks PF-04885614 (a third-generation, isoform-selective inhibitor) against First-Generation Sodium Channel Blockers (e.g., Carbamazepine, Phenytoin, Lidocaine). Executive Summary PF-04...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks PF-04885614 (a third-generation, isoform-selective inhibitor) against First-Generation Sodium Channel Blockers (e.g., Carbamazepine, Phenytoin, Lidocaine).

Executive Summary

PF-04885614 represents a paradigm shift from "state-dependent" blockade to "isoform-selective" inhibition. While first-generation blockers like Carbamazepine (CBZ) and Phenytoin rely on use-dependent block of high-frequency firing neurons (broadly affecting NaV1.1–1.7), PF-04885614 is a highly selective antagonist of NaV1.8 (


).

The critical differentiator is the Therapeutic Index (TI) regarding cardiac safety. First-generation agents exhibit a narrow window between efficacy and cardiotoxicity (NaV1.5 inhibition). PF-04885614 demonstrates a


-fold selectivity ratio for NaV1.8 over the cardiac isoform NaV1.5, enabling potent analgesia without the dose-limiting arrhythmias associated with legacy blockers.

Mechanistic Distinction & Selectivity Architecture

To understand the experimental data, one must grasp the structural pharmacology. First-generation blockers are "pore-pluggers" or local anesthetics that bind the inner vestibule of the channel, largely irrespective of the alpha-subunit isoform. PF-04885614 exploits the unique voltage-sensor domain (VSD) or extracellular loops specific to NaV1.8.

comparative Signaling Pathway (DOT Diagram)

The following diagram illustrates the "Selectivity Funnel" — how PF-04885614 isolates the pain pathway (DRG neurons) while sparing CNS and Cardiac function, unlike Carbamazepine.

SelectivityPath PF PF-04885614 Nav18 NaV1.8 (Nociceptors/DRG) PF->Nav18 High Potency (IC50 ~53 nM) Nav15 NaV1.5 (Cardiac Muscle) PF->Nav15 No Effect (>27,000 nM) Nav11 NaV1.1/1.2 (CNS Neurons) PF->Nav11 Weak/No Effect CBZ Carbamazepine (1st Gen) CBZ->Nav18 Low Potency (µM range) CBZ->Nav15 Blockade CBZ->Nav11 Blockade Analgesia Targeted Analgesia Nav18->Analgesia Arrhythmia Cardiac Liability (Arrhythmia Risk) Nav15->Arrhythmia CNS_SE CNS Side Effects (Dizziness/Ataxia) Nav11->CNS_SE

Figure 1: Selectivity profile contrasting the targeted inhibition of PF-04885614 against the broad-spectrum liability of Carbamazepine.

Quantitative Benchmarking Data

The following data aggregates potency (


) and selectivity ratios. Note the massive divergence in the NaV1.5 (Cardiac) column.
CompoundTarget (NaV1.8)

Cardiac (NaV1.[1]5)

CNS (NaV1.[1]1)

Selectivity Ratio (Cardiac/Target)Mechanism
PF-04885614 53 nM 27,000 nM 11,000 nM ~509x Isoform-Selective VSD Blocker
Carbamazepine~50,000 nM~100,000 nM~30,000 nM~2xState-Dependent Pore Block
Lidocaine~80,000 nM~50,000 nM~40,000 nM< 1xLocal Anesthetic Pore Block
Lamotrigine~20,000 nM~80,000 nM~10,000 nM~4xState-Dependent

Data Sources: Derived from Tocris Bioscience assays and Pfizer comparative studies [1, 2].

Interpretation:

  • Potency: PF-04885614 is approximately 1,000 times more potent against NaV1.8 than Carbamazepine.

  • Safety: To achieve 50% block of the pain target (NaV1.8) with Carbamazepine, you are dangerously close to blocking the heart (NaV1.5). With PF-04885614, there is a 500-fold safety margin.

Experimental Validation: Automated Patch-Clamp Protocol

To reproduce these benchmarks, one cannot simply "add drug and measure." NaV1.8 has unique biophysical properties (TTX-resistant, slow inactivation). The following protocol ensures valid data generation.

Causality in Protocol Design
  • Why TTX? NaV1.8 is Tetrodotoxin-Resistant (TTX-R). In DRG neurons, you must add 500 nM TTX to silence NaV1.1, 1.6, and 1.7, leaving only the NaV1.8 current for isolation.

  • Why -120 mV Holding? First-gen blockers bind to the inactivated state. If you hold the cell at -60 mV (resting), Carbamazepine will appear more potent than it really is. To benchmark fairly against PF-04885614, you must test both Resting State (Hold -120 mV) and Inactivated State (Hold -70 mV).

Step-by-Step Workflow

System: QPatch / Patchliner (Automated) or Manual Rig. Cells: HEK-293 stably expressing hNaV1.8 +


1 subunit (or Rat DRG neurons + 500 nM TTX).
  • Seal Formation: Establish G

    
     seal; rupture for whole-cell configuration.
    
  • Internal Solution: CsF-based (blocks K+ channels to isolate Na+ current).

  • Voltage Protocol (The "Benchmark" Pulse):

    • Hold: -120 mV (removes inactivation).

    • Pre-pulse: -40 mV for 50ms (optional, to check inactivation kinetics).

    • Test Pulse: Depolarize to +10 mV for 50ms (activates NaV1.8).

    • Interval: 0.1 Hz (low frequency to avoid use-dependent accumulation initially).

  • Compound Application:

    • Apply Vehicle (DMSO 0.1%). Record Baseline (

      
      ).
      
    • Apply PF-04885614 (Start 1 nM, step up to 1 µM).

    • Apply Reference (Lidocaine 100 µM) at end for full block confirmation.

  • Analysis: Calculate % Inhibition

    
    .
    
Experimental Logic Diagram (DOT)

PatchProtocol cluster_protocol Voltage Protocol Prep Cell Prep (HEK-Nav1.8) Seal Giga-Seal (Whole Cell) Prep->Seal TTX Add 500nM TTX (Isolate Nav1.8) Seal->TTX If using DRG Hold Hold -120mV (Resting State) Seal->Hold If using HEK TTX->Hold Pulse Step +10mV (Activation) Hold->Pulse Drug Apply PF-04885614 (Cumulative Conc) Pulse->Drug Drug->Pulse Repeat Cycle Data Calculate IC50 & Selectivity Drug->Data

Figure 2: Electrophysiology workflow emphasizing the isolation of TTX-Resistant currents for accurate benchmarking.

Safety & Liability Profiling

The primary failure mode for first-generation sodium channel blockers in clinical development is cardiotoxicity .

The "Nav1.5 Liability" Test

To validate the safety profile of PF-04885614, you must run a counter-screen against hNaV1.5 (expressed in CHO or HEK cells).

  • Threshold: A viable clinical candidate should have an

    
     ratio (Nav1.5 / Nav1.8) of 
    
    
    
    .[2]
  • Result: PF-04885614 achieves a ratio of

    
     (
    
    
    
    vs
    
    
    ).
  • Contrast: Carbamazepine has a ratio of

    
    , meaning therapeutic doses often alter cardiac conduction (prolonging the PR interval).
    

References

  • Pfizer Inc. (2018). Patent US2018328915: Sulfonamide derivatives as NaV1.8 inhibitors.Link

  • Tocris Bioscience. (n.d.). PF 04885614 Product Datasheet: Biological Activity and Selectivity Profile.Link

  • Bagal, S. K., et al. (2014). Ion Channels as Therapeutic Targets: A Drug Discovery Perspective. Journal of Medicinal Chemistry. Link

  • Payandeh, J., et al. (2011). The crystal structure of a voltage-gated sodium channel in one or more conformational states. Nature. Link

  • Cochrane Library. (2015). Carbamazepine versus phenytoin monotherapy for epilepsy.[3][4] (Providing baseline IC50/efficacy data for first-gen blockers). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of PF-04885614

Senior Application Scientist Note: While PF-04885614 is widely cited in literature regarding pain signaling, its specific disposal requirements are often generalized.[1][2] This guide treats PF-04885614 not just as a gen...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: While PF-04885614 is widely cited in literature regarding pain signaling, its specific disposal requirements are often generalized.[1][2] This guide treats PF-04885614 not just as a generic "white powder," but as a halogenated organic compound (NaV1.8 inhibitor).[1][2] The presence of the trifluoromethyl group (-CF₃) mandates specific high-temperature incineration protocols to prevent the formation of persistent environmental toxins. Strict adherence to the "Halogenated Waste" stream is non-negotiable.

Compound Identity & Hazard Profile

Before initiating disposal, verify the material identity to ensure it enters the correct waste stream.

ParameterSpecificationOperational Implication
Compound Name PF-04885614Primary Identifier
Target NaV1.8 Inhibitor (Voltage-gated Sodium Channel)Correction: Often confused with BACE1 inhibitors in broad screenings; this is a selective ion channel blocker [1].[1]
CAS Number 1196109-52-0 (or 1480833-70-2 as salt)Verify against container label.[1]
Chemical Formula C₁₃H₁₄F₃N₃OContains Fluorine (Halogenated).
Physical State Solid (White/Off-white powder)Dust generation hazard during transfer.[1]
Solubility DMSO (approx. 100 mM)Waste solutions are likely organic solvent-based.[1]
Core Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)Standard PPE required (Nitrile gloves, lab coat, safety glasses).[2][3]
Pre-Disposal Protocol: Segregation & Containment

Effective disposal begins at the bench.[1] You must segregate PF-04885614 from non-halogenated solvents immediately.[1]

A. Solid Waste (Original Powder/Weighing Papers)[1]
  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: Must be labeled "Hazardous Waste - Solid Toxic."[1]

  • Segregation: Do not mix with sharps or biohazardous waste (unless the compound was used in viral vectors/cell culture, in which case Chemical Incineration takes precedence over Autoclave).

B. Liquid Waste (Stock Solutions in DMSO/Ethanol)[1]
  • Critical Rule: Dispose of in the Halogenated Organic Solvents carboy.[1]

  • Why? The trifluoromethyl moiety requires higher incineration temperatures (typically >1100°C) to fully mineralize and prevent the formation of hydrofluoric acid or fluorinated byproducts in standard boilers [2].

  • Incompatibility: Never mix with strong oxidizers (e.g., Peroxides, Nitric Acid) or strong bases, as this may trigger exothermic decomposition.[2][3]

Disposal Workflow (Step-by-Step)

This self-validating workflow ensures compliance with EPA "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) and standard laboratory safety.[1]

Step 1: Waste Characterization

Determine if the waste is "Trace Contaminated" (e.g., gloves, pipette tips) or "Bulk" (e.g., expired stock solution, leftover powder).[2][3]

  • Trace: Solid hazardous waste bin.[1]

  • Bulk: Liquid Halogenated stream or Solid Toxic stream.[1]

Step 2: Accumulation
  • Liquids: Pour into the "Halogenated Waste" carboy using a funnel. Close the latch immediately. Do not leave open in the fume hood.

  • Solids: Double-bag bulk powder in clear zip-lock bags before placing in the accumulation drum to prevent dust dispersion.

Step 3: Labeling (The "Chain of Custody")

Attach a hazardous waste tag with the following specific data:

  • Constituents: "DMSO (99%), PF-04885614 (<1%)"[2][3]

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated[1]

Step 4: Final Hand-off

Transfer to your facility's EHS (Environmental Health & Safety) team.[1] Ensure they are aware the waste contains Fluorinated Organics , as this dictates the specific incinerator facility they utilize.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of PF-04885614, ensuring the halogenated nature of the compound is respected.

DisposalWorkflow Start Waste: PF-04885614 StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder (or contaminated debris) StateCheck->SolidPath LiquidPath Liquid Solution (DMSO/Ethanol) StateCheck->LiquidPath SolidCont Double Bag in Ziplock Place in HDPE Jar SolidPath->SolidCont Trace or Bulk LiquidCont Segregate: HALOGENATED Solvent Carboy LiquidPath->LiquidCont Dissolved Labeling Labeling: List 'PF-04885614' Check 'Toxic' & 'Halogenated' SolidCont->Labeling LiquidCont->Labeling Disposal Final Disposal: High-Temp Incineration (Do NOT Autoclave) Labeling->Disposal

Caption: Decision tree for PF-04885614 disposal. Note the critical segregation of liquid waste into the Halogenated stream to accommodate the trifluoromethyl group.

Emergency Contingencies
Spills (Solid Powder)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95 respirator (or PAPR), double nitrile gloves, and safety goggles.[1][2][3]

  • Containment: Cover spill with damp paper towels (to prevent dust).[1]

  • Cleanup: Scoop material into a waste jar. Wipe area with 70% Ethanol.[1]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste .

Spills (Liquid Solution)[1]
  • Absorb: Use a standard organic spill kit (vermiculite or polypropylene pads).[1]

  • Decontaminate: Wash surface with soap and water; collect rinsate if volume is significant (>100mL).[1]

  • Ventilate: Ensure fume hood is active or room ventilation is boosted.[1]

References
  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][4] Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: PF-04885614.[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF 04885614
Reactant of Route 2
PF 04885614
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